molecular formula C8H5BrN2O B1279473 6-Bromophthalazin-1(2H)-one CAS No. 75884-70-7

6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473
CAS No.: 75884-70-7
M. Wt: 225.04 g/mol
InChI Key: QMONLZVJOOMKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromophthalazin-1(2H)-one (CAS 75884-70-7) is a brominated heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.05 g/mol . It is a solid with a density of approximately 1.8 g/cm³ and a high boiling point of around 474.5°C, indicating good thermal stability for various reaction conditions . The bromine substituent on the phthalazinone core makes this compound an exceptionally versatile and valuable building block in organic and medicinal chemistry research. It serves as a key synthetic intermediate for the preparation of diverse nitrogen-containing heterocycles, which are crucial scaffolds in developing active pharmaceutical ingredients (APIs) . Its primary research value lies in its use in cross-coupling reactions, where the bromine atom can undergo metal-catalyzed transformations to form new carbon-carbon bonds, enabling the rapid exploration of chemical space around the phthalazinone structure. As a specialized chemical, it is offered with a typical assay of ≥98% . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, as it may cause skin and eye irritation and may be harmful if inhaled or swallowed . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, should be worn, and the compound should be used only in a well-ventilated environment, such as a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMONLZVJOOMKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468198
Record name 6-BROMOPHTHALAZIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75884-70-7
Record name 6-BROMOPHTHALAZIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromophthalazin-1(2h)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.[1] Its phthalazinone core is a privileged scaffold found in numerous pharmacologically active molecules.[2][3] This is particularly evident in the development of potent inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which are significant targets in cancer therapy.[4][5][6][7] Understanding the physicochemical properties of this compound is fundamental for its application in the synthesis and design of novel therapeutic agents, including the optimization of drug candidates' pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are essential for predicting its reactivity, solubility, and potential as a drug precursor.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂O[1][8][9][10]
Molecular Weight 225.04 g/mol [1][8][9]
Appearance Yellow or white solid[8][11][12]
Density 1.822 g/cm³[8][11][12]
Boiling Point 474.5 °C at 760 mmHg[8][12]
Flash Point 240.7 °C[8][12]
Refractive Index 1.721[8][12]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[8][12]

Table 2: Computed and Structural Properties

PropertyValueSource(s)
IUPAC Name 6-bromo-2H-phthalazin-1-one[9][10]
CAS Number 75884-70-7[8][9][10]
InChI Key QMONLZVJOOMKRW-UHFFFAOYSA-N[9][10]
Canonical SMILES O=C1NN=CC2=CC(Br)=CC=C12[10]
Polar Surface Area (PSA) 41.5 Ų[9]
XLogP3 1.4[9]

Role in Drug Discovery: PARP Inhibition

The phthalazinone scaffold, for which this compound is a key intermediate, is central to the structure of several approved PARP inhibitors, such as Olaparib.[4][5] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with specific DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in cancer cell death—a concept known as synthetic lethality. This compound provides a reactive handle for synthetic chemists to elaborate the core structure and develop new, potent, and selective PARP inhibitors.[7][13]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP activates PARylation PARylation (Protein Modification) PARP->PARylation Blocked_Repair SSBR Blocked Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSBR Single-Strand Break Repair (SSBR) Repair_Proteins->SSBR Inhibitor Phthalazinone-based Inhibitor (e.g., Olaparib) Inhibitor->PARP inhibits DSB Double-Strand Break (at replication fork) Blocked_Repair->DSB Cell_Death Apoptosis in BRCA-deficient Cancer Cells DSB->Cell_Death Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_final start Starting Materials reaction Chemical Reaction (e.g., Hydrazine Addition) start->reaction filtration Filtration reaction->filtration washing Washing & Drying filtration->washing product Crude Product washing->product ms Mass Spectrometry (MS) (Molecular Weight) product->ms nmr NMR Spectroscopy (Structure Elucidation) product->nmr ftir FTIR Spectroscopy (Functional Groups) product->ftir dsc DSC Analysis (Melting Point, Purity) product->dsc final_product Characterized This compound ms->final_product nmr->final_product ftir->final_product dsc->final_product

References

In-Depth Technical Guide: 6-Bromophthalazin-1(2H)-one (CAS 75884-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound featuring a phthalazinone core substituted with a bromine atom. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of potent enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4][5][6][7] The phthalazinone moiety serves as a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[3] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in the development of PARP inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white or yellow crystalline powder.[10] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 75884-70-7[11]
Molecular Formula C₈H₅BrN₂O[11]
Molecular Weight 225.04 g/mol [11]
Appearance White to yellow solid[10]
Boiling Point 474.5 °C at 760 mmHg[10]
Melting Point Not explicitly reported for the 6-bromo isomer. The related 4-bromophthalazin-1(2H)-one has a melting point of 273 °C.
Solubility The parent compound, 1(2H)-phthalazinone, is reported to be insoluble in water. The 4-bromo isomer is slightly soluble in DMSO and methanol (with heating and sonication). Specific solubility data for the 6-bromo isomer is not readily available but is expected to be similar.
Density 1.822 g/cm³[10]

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[12]

Experimental Protocol: Synthesis of this compound[12]

Materials:

  • 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

  • Hydrazine monohydrate

  • Isopropanol

Procedure:

  • Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 equivalent) in isopropanol.

  • Heat the suspension to 90 °C and maintain for 1.5 hours.

  • Add hydrazine monohydrate (2.0 equivalents) portion-wise to the heated suspension.

  • After the addition is complete, continue to stir the reaction mixture at 90 °C until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the resulting solid and wash the filter cake with cold isopropanol.

  • Dry the solid under vacuum to yield this compound as a beige solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a product with higher purity.

G Synthesis of this compound A 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one D Heating (90°C) A->D B Hydrazine Monohydrate B->D C Isopropanol (Solvent) C->D E This compound D->E Reaction F Filtration and Washing E->F G Purified Product F->G

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, which is crucial for modulating the pharmacological properties of its derivatives.

The nitrogen atom at the 2-position of the phthalazinone ring can undergo N-alkylation reactions. This allows for the introduction of various side chains, which can influence the compound's solubility, cell permeability, and binding affinity to its biological target.

Applications in Drug Development: A Focus on PARP Inhibition

The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4][5][6][7] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks during replication.[8] These unrepaired double-strand breaks are lethal to the cancer cells, an elegant therapeutic concept known as "synthetic lethality".[8]

This compound serves as a versatile starting material for the synthesis of potent PARP inhibitors. The bromine atom can be functionalized to introduce moieties that interact with specific residues in the PARP active site, thereby enhancing the inhibitor's potency and selectivity. For instance, the well-known PARP inhibitor Olaparib features a phthalazinone core.[2][3]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of synthetic lethality in BRCA-deficient cancer cells.

G Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell A Single-Strand DNA Break (SSB) B PARP Activation A->B C Base Excision Repair (BER) B->C D DNA Repair & Cell Survival C->D E Single-Strand DNA Break (SSB) G PARP Trapping & Inhibition of BER E->G F PARP Inhibitor F->G H Replication Fork Collapse G->H I Double-Strand DNA Break (DSB) H->I J Defective Homologous Recombination (HR) I->J Attempted Repair K Cell Death (Apoptosis) J->K

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

While a specific protocol for this compound itself is not available, the following is a general and widely used colorimetric assay for evaluating the inhibitory activity of phthalazinone derivatives against PARP-1.[13][14]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4 °C.

  • Wash the plate with wash buffer (e.g., PBS with Tween-20).

  • Add the test compound at various concentrations to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Add the PARP-1 enzyme to all wells except the blank.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for a specified time (e.g., 1 hour).

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Spectral Data

The following table summarizes the expected spectral characteristics of this compound. Actual spectra can be obtained from various chemical suppliers and databases.[15]

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 7-8.5 ppm). The N-H proton of the phthalazinone ring will likely appear as a broad singlet, also in the downfield region.[16][17][18]
¹³C NMR Aromatic carbons will resonate in the range of 120-150 ppm. The carbonyl carbon of the phthalazinone ring will be significantly downfield, typically around 160-170 ppm.[19][20][21]
FTIR A characteristic C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm⁻¹. N-H stretching will appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹. C-Br stretching will be in the fingerprint region.[22]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[12]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry, particularly for the development of PARP inhibitors. Its versatile reactivity allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working on the design and development of novel therapeutics targeting DNA repair pathways in cancer. The information provided in this technical guide serves as a comprehensive resource to facilitate further research and innovation in this promising area of drug discovery.

References

An In-depth Technical Guide to 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Core Molecular Data

This compound is a brominated derivative of the phthalazinone core structure. Its key molecular identifiers and properties are summarized below.

PropertyValueCitations
Molecular Formula C₈H₅BrN₂O[1][2][3]
Molecular Weight 225.04 g/mol [1][2][3]
IUPAC Name 6-bromo-2H-phthalazin-1-one[1]
CAS Number 75884-70-7[3]
Appearance White to yellow solid[3]

Synthetic Protocols

The synthesis of phthalazinone derivatives is a critical area of research, enabling the exploration of their structure-activity relationships. While specific protocols for this compound can vary, a general and illustrative synthetic approach for a related aminophthalazinone derivative is presented below, based on palladium-catalyzed amination. This highlights a common strategy for functionalizing the phthalazinone scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes a multicomponent reaction (MCR) for the synthesis of 4-aminophthalazin-1(2H)-ones, which are structurally related to the core topic and illustrate a modern synthetic strategy.[4]

Materials:

  • Substituted o-(pseudo)halobenzoate

  • Isocyanide

  • Hydrazine monohydrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (i-Pr₂NH) (for reactions with substituted hydrazines)

Procedure:

  • To a microwave vial, add the o-(pseudo)halobenzoate (0.50 mmol), isocyanide (0.75 mmol), hydrazine monohydrate (1.05 mmol), Pd(OAc)₂ (2 mol %), and XantPhos (4 mol %).[4]

  • Add DMSO (2.5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 150 °C for 5 minutes using a microwave reactor.[4]

  • After cooling, the reaction mixture can be subjected to standard purification techniques (e.g., column chromatography) to isolate the desired 4-aminophthalazin-1(2H)-one product.[4]

For reactions involving substituted hydrazines, 1.25 mmol of the hydrazine and 1.5 mmol of i-Pr₂NH are used.[4]

Biological Significance and Potential Applications

Phthalazinone derivatives are recognized as privileged scaffolds in drug discovery, possessing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[5] Several phthalazinone-based compounds have been investigated as potent inhibitors of various protein kinases and enzymes involved in cancer progression.

The bromination at the 6-position of the phthalazinone core, as in this compound, provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug screening and development.

Potential Mechanism of Action in Oncology

Derivatives of the phthalazinone scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival. Notably, these compounds have been identified as inhibitors of:

  • Poly (ADP-ribose) polymerase (PARP): Involved in DNA repair, PARP inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[6][7]

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in cell division, and their inhibition can lead to mitotic arrest and apoptosis.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9]

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer cell proliferation and survival.[6][7]

Phthalazinone_Derivative_Signaling_Pathway cluster_0 Phthalazinone Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcome P_Derivative This compound Derivative PARP PARP P_Derivative->PARP Aurora_Kinase Aurora Kinase P_Derivative->Aurora_Kinase VEGFR VEGFR P_Derivative->VEGFR DNA_Repair DNA Repair PARP->DNA_Repair Cell_Division Cell Division Aurora_Kinase->Cell_Division Angiogenesis Angiogenesis VEGFR->Angiogenesis Apoptosis Apoptosis / Cell Cycle Arrest DNA_Repair->Apoptosis Cell_Division->Apoptosis Angiogenesis->Apoptosis Anticancer_Drug_Screening_Workflow Start Synthesized Phthalazinone Derivative Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Start->Cell_Culture Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Value Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Mechanism_Study->Enzyme_Inhibition End Lead Compound Identification Apoptosis_Assay->End Cell_Cycle_Analysis->End Enzyme_Inhibition->End

References

solubility of 6-Bromophthalazin-1(2H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 6-Bromophthalazin-1(2H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the phthalazinone core, it serves as a valuable scaffold for the synthesis of novel therapeutic agents. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in several stages of the drug development pipeline, from synthesis and purification to formulation and preclinical testing.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar lactam group and a less polar brominated aromatic ring, its solubility is expected to vary significantly with the polarity of the solvent. The underlying principle of "like dissolves like" suggests that the compound will exhibit greater solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. The parent compound, phthalazine, is known to be more soluble in organic solvents such as ethanol, methanol, and acetone than in water. It is anticipated that this compound will follow a similar trend.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the literature. The following table is provided as a template for researchers to populate with their experimentally determined data. This structured format is designed for the clear and effective comparison of solubility across different solvent systems.

Solvent ClassificationSolvent NameMolecular FormulaMolar Mass ( g/mol )Polarity IndexSolubility at 25°C (mg/mL)Molar Solubility at 25°C (mol/L)
Polar Protic MethanolCH₄O32.045.1Data to be determinedData to be determined
EthanolC₂H₆O46.074.3Data to be determinedData to be determined
IsopropanolC₃H₈O60.103.9Data to be determinedData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS78.137.2Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO73.096.4Data to be determinedData to be determined
AcetonitrileC₂H₃N41.055.8Data to be determinedData to be determined
AcetoneC₃H₆O58.085.1Data to be determinedData to be determined
Moderately Polar Dichloromethane (DCM)CH₂Cl₂84.933.1Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂88.114.4Data to be determinedData to be determined
Non-Polar TolueneC₇H₈92.142.4Data to be determinedData to be determined
HexaneC₆H₁₄86.180.1Data to be determinedData to be determined

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that provides accurate and reproducible results.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the bottom of the vial after equilibration.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC).

    • Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • From the HPLC data, determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start add_solute Add excess this compound to vials start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent equilibration Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_solvent->equilibration sedimentation Allow excess solid to sediment equilibration->sedimentation sampling Withdraw and filter supernatant sedimentation->sampling dilution Perform accurate dilution sampling->dilution analysis Analyze concentration via calibrated HPLC dilution->analysis calculation Calculate solubility (mg/mL or mol/L) analysis->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

The is a fundamental property that dictates its applicability in synthetic and pharmaceutical sciences. While quantitative data is not currently available, this technical guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, scientists and drug development professionals can generate high-quality, reliable solubility data to inform their research and development activities. This will ultimately facilitate the efficient progression of this compound and its derivatives as potential therapeutic candidates.

In-Depth Technical Guide: Spectral Analysis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Bromophthalazin-1(2H)-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery.

Compound Overview

This compound is a brominated derivative of the phthalazinone core structure. Phthalazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Structure:

Molecular Formula: C₈H₅BrN₂O[1]

Molecular Weight: 225.04 g/mol [1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Due to the absence of specific experimental data in the public domain, the following represents predicted chemical shifts and multiplicities based on the analysis of structurally related phthalazinone derivatives. These values serve as a guide for spectral interpretation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN-H
~8.2 - 8.4d1HAr-H
~7.8 - 8.0d1HAr-H
~7.6 - 7.8dd1HAr-H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted chemical shifts based on analogous structures.

Chemical Shift (δ, ppm)Assignment
~160C=O
~145Ar-C
~135Ar-CH
~130Ar-C
~128Ar-CH
~125Ar-CH
~120Ar-C-Br
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000Medium, BroadN-H stretching
~3100 - 3000MediumAromatic C-H stretching
~1660 - 1640StrongC=O stretching (amide)
~1600 - 1450Medium to StrongAromatic C=C stretching
~1100 - 1000MediumC-N stretching
~800 - 700StrongC-Br stretching
MS (Mass Spectrometry)
m/zInterpretation
224/226[M]⁺ molecular ion peak (presence of bromine isotope pattern)
225/227[M+H]⁺ (observed in LC-MS)[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of this compound. Specific instrument parameters may need to be optimized.

Synthesis of this compound

A reported synthesis involves the reaction of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[1]

  • Suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.

  • Heat the suspension to 90 °C for 1.5 hours.

  • Add hydrazine monohydrate (2.0 eq) in portions.

  • After the reaction is complete, filter the resulting suspension.

  • Wash the filter cake with isopropanol to yield this compound as a solid.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy for all carbon signals.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Introduce the sample solution via an LC system to separate any impurities before ionization. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Direct Infusion/Probe MS: Introduce the sample directly into the ion source. For EI, this will generate the molecular ion [M]⁺ and characteristic fragment ions.

    • Scan a mass range that includes the expected molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The spectral data and methodologies outlined in this guide provide a foundational framework for the analysis of this compound. Accurate interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for confirming the identity, structure, and purity of this compound, which is a critical step in its application in drug discovery and development. Researchers are encouraged to use the provided information as a reference and to adapt the experimental protocols to their specific instrumentation and research needs.

References

Tautomeric Landscape of 6-Bromophthalazin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry, exists as a dynamic equilibrium of tautomeric forms. This guide provides a detailed examination of the lactam-lactim tautomerism inherent to this molecule. By synthesizing data from spectroscopic and computational studies of the parent phthalazin-1(2H)-one scaffold and considering the electronic influence of the 6-bromo substituent, this document offers a comprehensive overview of the tautomeric landscape. It includes a review of established experimental protocols for tautomer analysis, predicted spectroscopic characteristics, and the implications of this tautomerism in drug design and development.

Introduction: The Phenomenon of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical properties and biological activity of molecules.[1][2] In the context of drug development, understanding the tautomeric preferences of a molecule is crucial, as different tautomers can exhibit varied solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, different affinities for biological targets.[1]

Phthalazinone derivatives are known to exhibit lactam-lactim tautomerism, a prototropic equilibrium involving the migration of a proton between a nitrogen and an oxygen atom within the heterocyclic ring.[3][4] this compound is a member of this family and its tautomeric behavior is a key aspect of its chemical character.

The Tautomeric Equilibrium of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the lactam (amide) form and the lactim (enol) form.

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Tautomer Stabilities and Ratios

The introduction of a bromine atom at the 6-position is expected to have a modest electronic effect on the tautomeric equilibrium. Bromine is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. Given its position on the benzo-fused ring, its influence on the lactam-lactim equilibrium within the pyridazinone ring is likely to be minor. Therefore, it is predicted that the lactam form of this compound will also be the more stable and thus more abundant tautomer.

Computational studies, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) for solvation effects, can provide quantitative predictions of the relative stabilities of the tautomers.[5] Such studies on the parent phthalazinone system have confirmed the greater stability of the lactam form.[5]

Table 1: Predicted Tautomer Stabilities and Properties

TautomerPredicted Relative StabilityKey Structural FeaturesExpected H-Bonding
Lactam Form More Stable (Predominant)C=O (Amide carbonyl), N-HDonor (N-H), Acceptor (C=O)
Lactim Form Less Stable (Minor)C=N, O-H (Enol hydroxyl)Donor (O-H), Acceptor (Ring N)

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric equilibria rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures.[1][2] By comparing the chemical shifts of the compound of interest with those of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomeric form can be identified.

  • Experimental Workflow for NMR Analysis:

    Caption: Workflow for the NMR-based analysis of tautomerism.

  • Predicted Spectroscopic Signatures: For the parent phthalazin-1(2H)-one in DMSO-d6, the labile N-H proton of the lactam form appears as a broad signal at approximately 12.73 ppm.[6] The aromatic protons appear in the range of 7.8 to 8.5 ppm.[6] The lactim O-H proton would be expected at a different chemical shift. In the 13C NMR spectrum, the carbonyl carbon of the lactam form is a key indicator.

Table 2: Predicted Key NMR Chemical Shifts (in DMSO-d6)

NucleusTautomerPredicted Chemical Shift (δ, ppm)Rationale
1H Lactam~12.7 (broad)Labile amide N-H proton[6]
13C Lactam>160Amide carbonyl carbon
13C Lactim~150-160Aromatic carbon bearing the -OH group
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The C=O stretching vibration of the lactam form is typically a strong, sharp band, which is absent in the lactim form.

  • Experimental Protocol:

    • Prepare samples of the compound in the solid state (KBr pellet or ATR) and in various solvents of differing polarity (e.g., CCl4, CH2Cl2, CH3CN).

    • Acquire FT-IR spectra over the range of 4000-400 cm-1.

    • Identify the key stretching frequencies for the C=O (lactam) and O-H/C=N (lactim) groups.

    • Analyze shifts in the C=O band frequency with solvent polarity to understand hydrogen bonding interactions.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupTautomerExpected Frequency Range (cm-1)Appearance
N-H stretch Lactam3350-3180Medium, broad
C=O stretch Lactam1680-1640Strong, sharp[7][8][9]
O-H stretch Lactim3600-3200Strong, broad
C=N stretch Lactim1650-1550Medium to weak
UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[10] By analyzing the spectra in various solvents or at different pH values, the equilibrium constant can often be determined.

Computational Chemistry Approach

Quantum chemical calculations are invaluable for predicting the relative energies, geometries, and spectroscopic properties of tautomers.

  • Computational Workflow:

    G A Build 3D structures of Lactam and Lactim tautomers B Geometry Optimization and Frequency Calculation (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Incorporate Solvent Effects (e.g., PCM model) B->C E Predict Spectroscopic Properties (NMR shifts, IR frequencies) B->E D Calculate Relative Energies (ΔE, ΔH, ΔG) C->D F Analyze Results: Determine most stable tautomer and predicted spectra D->F E->F

    Caption: Workflow for computational analysis of tautomerism.

A typical computational study would involve geometry optimization of both tautomers in the gas phase and in various solvents using a method like DFT at the B3LYP/6-311++G(d,p) level of theory.[5] The calculated free energies (ΔG) can then be used to predict the equilibrium constant (KT) for the tautomerization reaction.

Implications in Drug Design and Development

The lactam-lactim tautomerism of this compound has several important implications for its potential use as a therapeutic agent:

  • Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This difference can drastically alter the binding affinity and selectivity for a biological target.

  • Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and the octanol-water partition coefficient (logP). The more polar lactam form is generally expected to have higher water solubility.

  • Metabolism: The metabolic fate of the molecule could be influenced by the predominant tautomeric form.

Conclusion

This compound exists in a tautomeric equilibrium between its lactam and lactim forms. Based on extensive studies of the parent phthalazin-1(2H)-one and the electronic properties of the bromo-substituent, the lactam form is predicted to be the predominant species. A combination of advanced spectroscopic techniques, particularly multinuclear NMR and IR, alongside robust computational methods, provides a powerful toolkit for the comprehensive characterization of this equilibrium. For drug development professionals, a thorough understanding and quantification of the tautomeric ratio of this compound under physiological conditions are essential for predicting its ADME properties and optimizing its interaction with biological targets.

References

The Phthalazinone Core: A Historical and Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of phthalazinone-containing molecules. It details the early explorations of their biological activities, the seminal discoveries of key drugs such as the antihistamine azelastine and the PARP inhibitor olaparib, and the modern synthetic strategies employed in their preparation. This document also includes a compilation of quantitative data for key compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of the phthalazinone core in medicinal chemistry is a compelling narrative that spans over a century, evolving from fundamental synthetic explorations to the rational design of targeted therapies.

Early Synthesis and Initial Biological Investigations

The parent phthalazine ring system was first synthesized in 1893 by Gabriel and Pinkus. This foundational work paved the way for the exploration of its derivatives, including the phthalazinone core. One of the earliest relevant reactions is the Gabriel-Colman rearrangement , first described in 1900, which allows for the synthesis of substituted isoquinolines from phthalimido esters, showcasing the reactivity and synthetic utility of related cyclic imide structures.

It wasn't until the mid-20th century that the therapeutic potential of phthalazinone derivatives began to be recognized. Early research in the 1960s and 1970s unveiled a range of biological activities, including:

  • Antihypertensive effects : Early studies identified certain phthalazine derivatives as having vasorelaxant and antihypertensive properties.[1]

  • Anti-inflammatory activity : Some phthalazinone compounds were found to possess anti-inflammatory properties in preclinical models.[2][3]

  • Anticonvulsant potential : Several phthalazinone derivatives were investigated for their ability to prevent seizures in various animal models.[4][5][6][7][8]

These early, often serendipitous, discoveries laid the groundwork for a more focused investigation into the therapeutic applications of the phthalazinone scaffold.

The Emergence of Key Phthalazinone-Containing Drugs

The versatility of the phthalazinone core became truly apparent with the development of two landmark drugs that have had a significant impact on clinical practice.

Azelastine, a phthalazinone derivative, was developed as a potent H1 receptor antagonist for the treatment of allergic rhinitis and conjunctivitis.[9][10][11][12] Its discovery marked a significant advancement in the field of allergy treatment, offering a dual mechanism of action that includes mast cell stabilization.

The discovery of olaparib revolutionized the treatment of cancers with BRCA1/2 mutations.[13][14][15] Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[14] In cancer cells with deficient homologous recombination repair (due to BRCA mutations), the inhibition of PARP by olaparib leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This targeted approach has proven highly effective in treating ovarian, breast, pancreatic, and prostate cancers.

The success of olaparib spurred the development of a new class of anticancer agents and solidified the phthalazinone scaffold as a key pharmacophore for PARP inhibition.

Synthetic Strategies for Phthalazinone Core Construction

A variety of synthetic routes have been developed to access the phthalazinone core and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthetic Approaches

The most common and long-standing methods for the synthesis of the phthalazinone core involve the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor.

A general workflow for the classical synthesis of the phthalazinone core is depicted below:

G Classical Phthalazinone Synthesis Workflow Start Start Precursor Ortho-disubstituted Benzene Precursor Start->Precursor Hydrazine Hydrazine Derivative Start->Hydrazine Condensation Condensation Reaction Precursor->Condensation Hydrazine->Condensation Phthalazinone Phthalazinone Core Condensation->Phthalazinone End End Phthalazinone->End

Caption: Classical synthesis of the phthalazinone core.

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving the efficiency, scalability, and environmental friendliness of phthalazinone synthesis. These include multi-component reactions and transition-metal-catalyzed cross-coupling strategies to introduce diversity at various positions of the phthalazinone ring.

Quantitative Data of Key Phthalazinone Derivatives

This section provides a summary of important quantitative data for olaparib and azelastine, as well as a selection of other phthalazinone-based PARP inhibitors.

Physicochemical Properties
PropertyOlaparibAzelastine
Molecular Formula C₂₄H₂₃FN₄O₃C₂₂H₂₄ClN₃O
Molecular Weight 434.46 g/mol 381.90 g/mol
LogP 1.94.9
Topological Polar Surface Area 82.1 Ų35.9 Ų
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 75
Rotatable Bonds 54

Data sourced from PubChem and other chemical databases.[16][17]

In Vitro Biological Activity of Phthalazinone-Based PARP Inhibitors
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Olaparib 1-51-5[14][15]
Talazoparib ~0.5-1-[15]
Rucaparib ~0.5-1-[15]
Niraparib ~4-5-[15]
Veliparib ~4-5-[15]

IC₅₀ values can vary depending on the assay conditions.

Clinical Efficacy of Olaparib

Clinical trials have demonstrated the significant efficacy of olaparib in various cancer types. For instance, in the OlympiA trial for early-stage breast cancer with BRCA1/2 mutations, olaparib showed a statistically significant improvement in invasive disease-free survival compared to placebo.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key phthalazinone-containing drugs and for essential biological assays.

Synthesis of Olaparib (Exemplary Protocol)

The synthesis of olaparib can be achieved through a multi-step process. An exemplary final step is presented here.

Step 1: Condensation to form Olaparib [18]

  • To a reaction vessel, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and cyclopropanecarboxylic acid (1.2 eq) in N,N-dimethylformamide (DMF).

  • Cool the mixture to 10°C.

  • Add triethylamine (1.8 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture at 20°C for approximately 7 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Stir the suspension, then filter the solid.

  • Wash the solid with water and dry under vacuum to yield olaparib.

Synthesis of Azelastine (Exemplary Protocol)

The synthesis of azelastine involves the formation of the phthalazinone core followed by alkylation.

Step 1: Formation of 4-(p-chlorobenzyl)-1-(2H)-phthalazinone [19]

  • Cyclize α-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate in the presence of sodium hydroxide in water.

Step 2: Condensation to form Azelastine [19]

  • Condense 4-(p-chlorobenzyl)-1-(2H)-phthalazinone with a suitable N-methylazepane derivative (e.g., 2-(2-chloroethyl)-N-methylpyrrolidine, which rearranges in situ) in the presence of a base in hot water.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is based on a commercially available kit format and measures the incorporation of biotinylated NAD+ into histone proteins.[20][21][22][23]

G PARP1 Chemiluminescent Assay Workflow Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Block_Plate Block plate Coat_Plate->Block_Plate Add_Reagents Add PARP1 enzyme, activated DNA, biotinylated NAD+, and inhibitor Block_Plate->Add_Reagents Incubate Incubate to allow PARylation Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Strep_HRP Add Streptavidin-HRP Add_Strep_HRP->Wash Wash->Add_Strep_HRP Add_Substrate Add chemiluminescent substrate Wash->Add_Substrate Read_Signal Read chemiluminescence Add_Substrate->Read_Signal End End Read_Signal->End

Caption: Workflow for a PARP1 chemiluminescent assay.

Procedure:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.

  • Reaction Setup: Wash the plate. Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+. Add the test inhibitor at various concentrations to the wells, followed by the master mix.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-catalyzed biotinylation of histones to occur.

  • Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate. Add a chemiluminescent substrate.

  • Data Acquisition: Immediately measure the chemiluminescent signal using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity of the test compound.

Live-Cell PARP1 Trapping Assay

This assay visualizes and quantifies the trapping of PARP1 at sites of DNA damage within living cells.[17][24][25][26][27]

G Live-Cell PARP1 Trapping Assay Workflow Start Start Cell_Culture Culture cells expressing fluorescently tagged PARP1 Start->Cell_Culture Induce_Damage Induce localized DNA damage (e.g., laser micro-irradiation) Cell_Culture->Induce_Damage Treat_Inhibitor Treat with PARP inhibitor Induce_Damage->Treat_Inhibitor Image_Acquisition Acquire time-lapse fluorescence microscopy images Treat_Inhibitor->Image_Acquisition Analyze_Kinetics Analyze the recruitment and retention kinetics of PARP1 at the damage site Image_Acquisition->Analyze_Kinetics End End Analyze_Kinetics->End

Caption: Workflow for a live-cell PARP1 trapping assay.

Procedure:

  • Cell Preparation: Culture cells that stably express a fluorescently tagged version of PARP1 (e.g., PARP1-GFP).

  • DNA Damage Induction: Induce localized DNA damage in a specific region of the cell nucleus, typically using a focused laser beam (laser micro-irradiation).

  • Inhibitor Treatment: Treat the cells with the PARP inhibitor of interest.

  • Live-Cell Imaging: Acquire time-lapse fluorescence microscopy images to monitor the recruitment and retention of the fluorescently tagged PARP1 at the site of DNA damage.

  • Data Analysis: Quantify the fluorescence intensity at the damage site over time to determine the kinetics of PARP1 recruitment and the duration of its retention ("trapping").

Signaling Pathways and Mechanisms of Action

The biological effects of phthalazinone derivatives are mediated through their interaction with specific cellular targets.

PARP1 Signaling and Inhibition

The following diagram illustrates the role of PARP1 in DNA repair and how PARP inhibitors like olaparib exert their effects.

G PARP1 Signaling and Inhibition cluster_normal Normal Cell cluster_inhibited With PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PARylation PARylation PARP1_Activation->PARylation Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair DNA_SSB_inhib DNA Single-Strand Break PARP1_trapping PARP1 Trapping DNA_SSB_inhib->PARP1_trapping Replication_Fork_Collapse Replication Fork Collapse PARP1_trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_trapping

Caption: PARP1 signaling in DNA repair and its inhibition.

Conclusion

The phthalazinone core has a rich history in medicinal chemistry, evolving from an academic curiosity to a cornerstone of modern drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of life-changing medicines. The remarkable success of olaparib has reinvigorated interest in this scaffold, and ongoing research continues to explore its potential in new therapeutic areas. This technical guide provides a comprehensive resource for researchers, summarizing the key historical milestones, synthetic methodologies, quantitative data, and experimental protocols that underpin the importance of the phthalazinone core in the ongoing quest for novel therapeutics.

References

6-Bromophthalazin-1(2H)-one: A Pivotal Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, offering a three-dimensional framework amenable to diverse chemical modifications and interactions with biological targets. Among these, the phthalazinone core, and specifically its 6-bromo substituted analogue, 6-Bromophthalazin-1(2H)-one, has garnered significant attention as a key pharmacophore in the design of potent enzyme inhibitors for the treatment of cancer and other diseases. This technical guide delves into the synthesis, mechanism of action, and therapeutic applications of this compound derivatives, with a focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The Phthalazinone Scaffold: A Versatile Platform for Drug Design

Phthalazinones are bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The rigid, planar structure of the phthalazinone ring system provides a robust anchor for the strategic placement of various substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The introduction of a bromine atom at the 6-position of the phthalazinone core can significantly influence the compound's electronic properties and its ability to form halogen bonds, thereby enhancing its binding affinity to target proteins.

This compound in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The phthalazinone scaffold has been instrumental in the development of potent PARP inhibitors, with the FDA-approved drug Olaparib serving as a prime example.

Quantitative Data: PARP Inhibitory Activity of Phthalazinone Derivatives

The following table summarizes the in vitro inhibitory activity of selected phthalazinone derivatives against PARP-1 and various cancer cell lines. While specific data for this compound derivatives is emerging, the data for structurally related analogs highlight the potential of this scaffold.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
OlaparibPARP-15--[1]
OlaparibPARP-21--[1]
Phthalazinone Derivative 11c PARP-197A549 (Lung Carcinoma)-[2]
Phthalazinone Derivative 23 PARP-13.24Capan-1 (Pancreatic Cancer)7.532[1]

This compound in VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Phthalazinone derivatives have been explored as potent VEGFR-2 inhibitors, demonstrating their versatility in targeting different classes of enzymes.

Quantitative Data: VEGFR-2 Inhibitory Activity of Phthalazinone Derivatives

The table below presents the in vitro inhibitory activity of various phthalazinone derivatives against VEGFR-2 and cancer cell lines, showcasing the potential of this chemical class in the development of anti-angiogenic agents.

CompoundTargetIC50 (µM)Cell Line(s)IC50 (µM)Reference
Sorafenib (Reference)VEGFR-20.10HepG2, HCT-116, MCF-79.18, 5.47, 7.26[3]
Phthalazinone Derivative 7f VEGFR-20.08HepG2, HCT-116, MCF-73.97, 4.83, 4.58[3]
Phthalazinone Derivative 8c VEGFR-20.10--[3]
Phthalazinone Derivative 7a VEGFR-20.11HCT-116, MCF-76.04, 8.8[4]
Phthalazinone Derivative 2g VEGFR-20.148MCF-7, HepG20.15, 0.12[5]
Phthalazinone Derivative 4a VEGFR-20.196MCF-7, HepG20.18, 0.09[5]

Signaling Pathways

To visualize the mechanism of action of this compound-based inhibitors, the following diagrams illustrate the PARP and VEGFR-2 signaling pathways.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (if repair fails) NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, LigIII) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP-1 Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 inhibits RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for the synthesis of a this compound precursor and for the in vitro evaluation of PARP and VEGFR-2 inhibitory activity.

Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one

A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl3) is heated at reflux for 3 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and neutralized with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification by column chromatography or recrystallization can be performed to obtain pure 6-bromo-4-chlorophthalazin-1(2H)-one.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

The inhibitory activity of test compounds against PARP-1 can be determined using a colorimetric assay kit. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture containing PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.

  • Detection: After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a colorimetric HRP substrate.

  • Measurement: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

The inhibitory effect of compounds on VEGFR-2 kinase activity can be assessed using a luminescence-based assay that measures ATP consumption.

  • Reaction Setup: The kinase reaction is set up in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Luminescence Detection: A kinase-glo® reagent is added to the wells, which terminates the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Measurement: The luminescence is read using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising pharmacophore in the field of drug discovery, particularly for the development of targeted cancer therapies. Its utility in the design of potent PARP and VEGFR-2 inhibitors has been demonstrated, and the structure-activity relationships of its derivatives continue to be an active area of research. Future work will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of this versatile scaffold in the development of inhibitors for other therapeutic targets is a promising avenue for future drug discovery efforts. The combination of rational drug design, robust synthetic methodologies, and detailed biological evaluation will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fundamental reaction mechanisms of 6-bromophthalazin-1(2H)-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines its synthesis, spectroscopic characterization, and core reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of a substituted phthalide precursor with hydrazine. A common and effective method starts from 5-bromo-3-hydroxyisobenzofuran-1(3H)-one.

Experimental Protocol:

A suspension of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (4.17 mmol) in isopropanol (10 mL) is heated to 90 °C for 1.5 hours. To this heated suspension, hydrazine monohydrate (8.25 mmol) is added in four portions. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered and washed with isopropanol to yield this compound as a solid.[1]

Table 1: Synthesis Yield of this compound [1]

Starting MaterialReagentSolventTemperatureReaction TimeYield
5-Bromo-3-hydroxyisobenzofuran-1(3H)-oneHydrazine monohydrateIsopropanol90 °C1.5 h87%

Spectroscopic and Physical Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques and physical measurements.

Table 2: Spectroscopic and Physical Data for this compound

PropertyDataReference
Molecular Formula C₈H₅BrN₂O[1][2]
Molecular Weight 225.04 g/mol [1][2]
Appearance Yellow or white solid[3]
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[4]
IR Spectroscopy Spectral data available.[4]
Mass Spectrometry M+H⁺ = 227.12[1]

Note: Detailed peak assignments for NMR and IR spectra are advisable upon experimental verification.

Core Reaction Mechanisms

This compound serves as a key building block for the synthesis of a diverse range of functionalized phthalazinone derivatives, primarily through reactions targeting the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing 6-aryl- and 6-vinylphthalazin-1(2H)-ones.

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

To a mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., dioxane/water or toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)
6-Chloro-5-dialkylaminopyridazinoneVarious arylboronic acidsPd-SPhosK₂CO₃Dioxane/H₂OModerate to good
2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄Na₂CO₃TolueneGood

Note: These yields are for analogous heterocyclic systems and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This reaction is crucial for the synthesis of 6-aminophthalazin-1(2H)-one derivatives, which are important pharmacophores.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination and Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination R2NH Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactant Ar-Br Meisenheimer [Ar(Br)(Nu)]- (Meisenheimer Complex) Reactant->Meisenheimer + Nu- Product Ar-Nu Meisenheimer->Product - Br-

References

Unveiling the Electronic Landscape: A Theoretical Guide to 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic structure of 6-Bromophthalazin-1(2H)-one. While direct experimental and theoretical data for this specific molecule is nascent in publicly available literature, this document outlines the established computational protocols and expected electronic characteristics based on extensive research of the core phthalazinone scaffold and its derivatives. Understanding these electronic properties is paramount for predicting molecular reactivity, stability, and potential interactions with biological targets, thereby accelerating drug discovery and development efforts.

Core Concepts in the Electronic Structure of Phthalazinones

The electronic behavior of this compound is governed by the interplay of its constituent aromatic rings and the electron-withdrawing bromine substituent. Key to its characterization is the study of tautomerism, the distribution of electron density, and the nature of its frontier molecular orbitals.

Tautomerism in the Phthalazinone Core

The phthalazinone ring can exist in different tautomeric forms. Theoretical calculations, particularly Density Functional Theory (DFT), are crucial for determining the relative stability of these tautomers. Studies on the parent phthalazinone ring have shown that the keto and enol forms are the most significant contributors to the equilibrium. The presence of a solvent can influence this equilibrium, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). [1]

Tautomerism Keto Keto Form (Lactam) Enol Enol Form (Lactim) Keto->Enol Proton Transfer

Caption: Tautomeric equilibrium of the phthalazin-1(2H)-one core.

Methodologies for Theoretical Calculation

The following protocols outline the standard computational approaches for investigating the electronic structure of phthalazinone derivatives. These methods are based on successful applications in related studies. [1][2]

Density Functional Theory (DFT) for Ground State Properties

DFT is the workhorse for calculating the electronic ground state properties of molecules like this compound.

Protocol:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional used for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p). [1]2. Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

    • Mulliken Population Analysis: To determine the partial atomic charges, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. [2] * Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian, Spartan) cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom electronic_prop Electronic Property Calculation freq_calc->electronic_prop thermo_data Thermodynamic Data freq_calc->thermo_data orbital_energies HOMO/LUMO Energies electronic_prop->orbital_energies mulliken_charges Mulliken Charges electronic_prop->mulliken_charges mep_map MEP Map electronic_prop->mep_map

Caption: A typical workflow for DFT-based electronic structure analysis.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the molecule's interaction with light, such as its UV-Vis absorption spectrum, TD-DFT calculations are employed.

Protocol:

  • Ground State Optimization: A prerequisite is the optimized ground state geometry obtained from DFT.

  • Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths. The CAM-B3LYP functional is often used for this purpose as it provides a good description of charge-transfer excitations.

  • Spectral Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.

Predicted Electronic Properties and Data Presentation

While specific values for this compound require dedicated calculations, the following tables provide a template for presenting the expected quantitative data, based on studies of similar phthalazinone derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-N2e.g., 1.38
N2-N3e.g., 1.35
C4-C4ae.g., 1.45
C6-Bre.g., 1.90
Bond Angle (°)C1-N2-N3e.g., 120.5
N2-N3-C4e.g., 118.9
Dihedral Angle (°)C8a-C1-N2-N3e.g., 0.5

Table 2: Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
HOMOe.g., -6.5
LUMOe.g., -1.8
HOMO-LUMO Gap (ΔE)e.g., 4.7

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
O1e.g., -0.65
N2e.g., -0.20
N3e.g., -0.15
C6e.g., +0.05
Bre.g., -0.10

Application in Drug Development

The theoretical data derived from these calculations are instrumental in the early stages of drug development. For instance, phthalazinone derivatives have been investigated as inhibitors of various enzymes. [3][4]The electronic structure provides insights into the molecule's ability to interact with active sites.

Signaling_Pathway Receptor Target Receptor/Enzyme Product Biological Product Receptor->Product Catalyzes Substrate Endogenous Substrate Substrate->Receptor Binds to Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor Binds to active site (Inhibition)

Caption: Conceptual inhibition of a biological pathway by a phthalazinone derivative.

Conclusion

Theoretical calculations provide a powerful, non-invasive lens to examine the electronic intricacies of this compound. By employing DFT and TD-DFT methodologies, researchers can gain a profound understanding of its structure, reactivity, and potential as a pharmacophore. The systematic application of these computational tools, as outlined in this guide, is an indispensable component of modern, rational drug design.

References

A Technical Guide to 6-Bromophthalazin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromophthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of its chemical identity, synthesis, and its emerging role as a key intermediate in the development of targeted therapeutics, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and for relevant biological assays are presented, alongside a discussion of the critical DNA damage response pathway in which its derivatives intervene.

Introduction: The Significance of the Phthalazinone Core

Phthalazinones are a class of bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities.[1] The inherent structural features of the phthalazinone core make it a versatile scaffold for the design of molecules that can interact with various biological targets. This has led to the development of phthalazinone-based drugs with applications as anticancer, anti-inflammatory, and anticonvulsant agents. A particularly promising area of research is the development of phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1][2] this compound serves as a crucial starting material and building block for the synthesis of these potent therapeutic agents.

Chemical Identity and Properties of this compound

This section details the fundamental chemical and physical properties of this compound, providing a foundational understanding of the compound.

Synonyms and Alternative Names

To ensure clarity and aid in literature searches, a comprehensive list of synonyms and alternative names for this compound is provided below:

  • 6-bromo-2H-phthalazin-1-one[3]

  • 6-bromophthalazinone[4]

  • 6-bromo-1,2-dihydrophthalazin-1-one[4]

  • 6-bromophthalazin-1-ol[4]

  • 1(2H)-Phthalazinone, 6-bromo-[4]

  • 6-Bromophthalazine-1(2H)-one[4]

  • 6-bromanyl-2H-phthalazin-1-one[4]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a phthalazinone core with a bromine atom substituted at the 6th position.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 75884-70-7[3]
Molecular Formula C₈H₅BrN₂O[3]
Molecular Weight 225.04 g/mol [3]
IUPAC Name 6-bromo-2H-phthalazin-1-one[3]
InChI Key QMONLZVJOOMKRW-UHFFFAOYSA-N[1]
SMILES O=C1NN=CC2=CC(Br)=CC=C12[1]
Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Physical State Solid[1]
Purity ≥95%[4]

Synthesis of this compound: An Experimental Protocol

A detailed and reliable synthesis protocol is essential for researchers working with this compound. The following procedure is based on established chemical literature.[5]

Materials and Equipment
  • 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

  • Hydrazine monohydrate

  • Isopropanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (954 mg, 4.17 mmol) in isopropanol (10 mL) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the suspension to 90 °C and maintain this temperature for 1.5 hours with continuous stirring.

  • Addition of Hydrazine: Add hydrazine monohydrate (0.4 mL, 8.25 mmol) to the reaction mixture in four equal portions over a period of time.

  • Reaction Completion and Isolation: Upon completion of the reaction (monitorable by thin-layer chromatography), a suspension will form. Allow the mixture to cool to room temperature.

  • Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake with cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the collected solid to obtain this compound as a beige solid (813 mg, 87% yield). The product can be further characterized by techniques such as LC-MS to confirm its molecular weight (M+H)+ of 227.12.[5]

Role in Drug Discovery and Development: A Focus on PARP Inhibition

The phthalazinone scaffold is a cornerstone in the design of potent PARP inhibitors.[2] this compound serves as a key intermediate in the synthesis of these inhibitors, which have shown significant promise in cancer therapy.

The DNA Damage Response and PARP

The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic stability.[6] Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DDR, playing a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6]

Mechanism of PARP Inhibition

PARP inhibitors act by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzyme. This inhibition of PARP's enzymatic activity prevents the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair factors to the site of damage. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.

This compound as a Precursor to PARP Inhibitors

The bromine atom at the 6-position of this compound provides a reactive handle for further chemical modifications. This allows for the introduction of various substituents and side chains through cross-coupling reactions, enabling the synthesis of a diverse library of phthalazinone derivatives. These derivatives can then be screened for their PARP inhibitory activity and optimized to develop potent and selective drug candidates.

Biological Evaluation of Phthalazinone Derivatives

PARP Inhibition Assays

A common method to assess the PARP inhibitory activity of compounds is through in vitro enzymatic assays. These assays typically measure the incorporation of a labeled NAD+ substrate onto a histone protein in the presence of activated PARP enzyme. The reduction in signal in the presence of an inhibitor indicates its potency. While specific IC50 values for this compound are not published, its derivatives have been shown to exhibit potent PARP1 inhibition.

Cytotoxicity Assays

The cytotoxic effects of phthalazinone derivatives are often evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Derivatives of this compound have been shown to be cytotoxic towards various cancer cell lines, with IC50 values in the micromolar range.[8][9]

Table 3: Cytotoxicity Data for Selected Phthalazinone Derivatives

CompoundCell LineCell TypeIC50 (µM)Reference
Phthalazinone Derivative 5c HT-29Human colon adenocarcinoma20.1[8]
Phthalazinone Derivative 5d PC-3Human prostate cancer92.93[8]
Phthalazinone Derivative 5f HT-29Human colon adenocarcinoma>100[8]
Phthalazinone Derivative 5g PC-3Human prostate cancer75.3[8]
Phthalazinone Derivative 6b HT-29Human colon adenocarcinoma35.8[8]
Phthalazinone Derivative 6d PC-3Human prostate cancer64.9[8]

Note: The specific structures of the tested derivatives can be found in the cited literature.

Visualizing the Core Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

Synthesis Workflow

G Synthesis Workflow for this compound A 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one D Reaction Mixture A->D B Hydrazine monohydrate B->D C Isopropanol (Solvent) C->D E Heating at 90°C for 1.5h D->E Step 1 F Addition of Hydrazine E->F Step 2 G Cooling F->G Step 3 H Filtration G->H Step 4 I Washing with Isopropanol H->I Step 5 J Drying I->J Step 6 K This compound J->K Final Product

Caption: A simplified workflow for the synthesis of this compound.

PARP Inhibition and the DNA Damage Response Pathway

G Simplified DNA Damage Response and PARP Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber repair DNA Repair ber->repair ssb_i Single-Strand Break (SSB) parp_i PARP ssb_i->parp_i no_ber BER Blocked parp_i->no_ber parpi PARP Inhibitor parpi->parp_i dsb Double-Strand Break (DSB) no_ber->dsb hrd Homologous Recombination Deficiency (e.g., BRCA mutation) dsb->hrd apoptosis Cell Death (Apoptosis) hrd->apoptosis

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

This compound is a valuable chemical entity with a significant role in the development of novel therapeutics, particularly in the field of oncology. Its utility as a versatile intermediate for the synthesis of potent PARP inhibitors highlights its importance in modern drug discovery. While direct biological data for the parent compound is limited, the extensive research on its derivatives underscores the therapeutic potential of the phthalazinone scaffold. Future research should focus on further exploring the structure-activity relationships of this compound derivatives to design next-generation inhibitors with improved efficacy and selectivity. Additionally, investigating the potential of this scaffold to target other enzymes and receptors could open new avenues for therapeutic intervention in a range of diseases.

References

Methodological & Application

Synthesis of 6-Bromophthalazin-1(2H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Bromophthalazin-1(2H)-one, a valuable building block in medicinal chemistry, from 5-bromo-2-formylbenzoic acid. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations to aid in understanding the reaction workflow.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. The phthalazinone core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document outlines a straightforward and efficient method for the preparation of this key intermediate.

Reaction Scheme

The synthesis of this compound from 5-bromo-2-formylbenzoic acid is achieved through a condensation reaction with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired phthalazinone ring system.

G reactant1 5-bromo-2-formylbenzoic acid intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-bromo-2-formylbenzoic acid
Reagent Hydrazine hydrate (solution in water)
Solvent Water
Reaction Temperature 95 °C
Product Molar Mass 225.04 g/mol [1][2]
Appearance White to yellow solid[3]
Purity (Typical) ≥98.0%[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 5-bromo-2-formylbenzoic acid

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Deionized water

  • Ethanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-formylbenzoic acid (1.0 eq).

  • Addition of Reagents: Add deionized water to the flask to form a suspension. While stirring, add hydrazine hydrate (approximately 5.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Maintain this temperature and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Isolation of Product: The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (DMSO-d₆): Expected signals in the aromatic region.

  • ¹³C NMR (DMSO-d₆): Expected signals for the aromatic and carbonyl carbons.

  • Mass Spectrometry (MS): [M+H]⁺ expected at m/z 225/227.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G A Charge 5-bromo-2-formylbenzoic acid and water to flask B Add hydrazine hydrate A->B C Heat reaction mixture to 95°C B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction complete F Filter the precipitate E->F G Wash with water and ethanol F->G H Dry the product under vacuum G->H I Characterize the final product (NMR, MS) H->I

References

detailed experimental protocol for the synthesis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Bromophthalazin-1(2H)-one, a valuable intermediate in pharmaceutical and chemical research. The described method involves the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound belonging to the ketone derivative class. Its structural features make it a key building block in the synthesis of more complex molecules with potential biological activities. As such, it serves as a crucial intermediate for pharmaceutical and chemical development. The protocol outlined below describes a straightforward and efficient method for its preparation.

Experimental Protocol

This protocol is based on the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate to yield this compound.[1]

Materials and Reagents:

  • 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

  • Hydrazine monohydrate

  • Isopropanol

Equipment:

  • Reaction flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Procedure:

  • Reaction Setup: Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (954 mg, 4.17 mmol) in isopropanol (10 mL) in a suitable reaction flask equipped with a magnetic stirrer and a reflux condenser.[1]

  • Heating: Heat the suspension to 90 °C with stirring. Maintain this temperature for 1.5 hours.[1]

  • Addition of Hydrazine: After 1.5 hours, add hydrazine monohydrate (0.4 mL, 8.25 mmol) to the reaction mixture in four portions.[1]

  • Reaction Completion and Work-up: Once the reaction is complete (monitoring by TLC or LC-MS is recommended), allow the resulting suspension to cool to room temperature.

  • Isolation of Product: Filter the suspension to collect the precipitate. Wash the filter cake with isopropanol.[1]

  • Drying: Dry the collected solid to obtain this compound.

Characterization:

The final product is a beige solid. The molecular weight can be confirmed by LC-MS analysis, which should show a peak corresponding to [M+H]⁺ at 227.12.[1]

Data Presentation

ParameterValueReference
Starting Material5-Bromo-3-hydroxyisobenzofuran-1(3H)-one[1]
ReagentHydrazine monohydrate[1]
SolventIsopropanol[1]
Reaction Temperature90 °C[1]
Reaction Time> 1.5 hours[1]
Product Yield813 mg (87%)[1]
Product AppearanceBeige solid[1]
Molecular Weight (LC-MS, [M+H]⁺)227.12[1]

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start_material 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (954 mg, 4.17 mmol) suspend Suspend starting material in isopropanol start_material->suspend solvent Isopropanol (10 mL) solvent->suspend heat Heat to 90°C for 1.5 hours suspend->heat add_hydrazine Add Hydrazine Monohydrate (0.4 mL, 8.25 mmol) in four portions heat->add_hydrazine reaction_complete Reaction Completion add_hydrazine->reaction_complete cool Cool to Room Temperature reaction_complete->cool filter_wash Filter and wash with Isopropanol cool->filter_wash dry Dry the solid filter_wash->dry final_product This compound (Beige Solid) dry->final_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Purification of 6-Bromophthalazin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Synthesis of this compound typically results in a crude product that may contain unreacted starting materials, byproducts, and other impurities.[1] For subsequent applications, a high degree of purity is essential. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.[2][3]

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₈H₅BrN₂O[1][4][5][6]
Molecular Weight 225.04 g/mol [1][5]
Appearance Solid[4]
Commercial Purity ~95%[4][6]
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical for successful purification and should ideally be determined through preliminary solubility tests. Based on the purification of similar heterocyclic compounds, ethanol, methanol, or a mixed solvent system such as ethanol-water are promising candidates.[7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Deionized water (if using a mixed solvent system)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.

    • Quickly filter the hot solution containing the dissolved product. This step should be done rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent contamination and slow down the cooling process.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is obtained.

Data Presentation

The following table summarizes the expected and required quantitative data for the purification process. Researchers should aim to collect this data to assess the efficiency of the recrystallization.

ParameterBefore RecrystallizationAfter RecrystallizationNotes
Appearance Beige to yellow solidWhite to off-white crystalline solidVisual inspection.
Purity (%) ~95% (typical for commercial grade)[4][6]>98% (expected)Determined by techniques like HPLC, NMR, or melting point analysis.
Yield (%) N/ATo be determined experimentallyHighly dependent on the chosen solvent and technique.
Solubility To be determined experimentallyN/ACrucial for solvent selection; should be low in cold solvent and high in hot solvent.

Experimental Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis Crude_Product Crude this compound Solvent_Selection Solvent Selection Crude_Product->Solvent_Selection Test Solubility Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Chosen Solvent Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity & Yield Determination Pure_Product->Analysis

Recrystallization Workflow Diagram

This diagram illustrates the logical steps involved in the purification of this compound by recrystallization, from the initial crude product to the final pure crystalline solid and its analysis.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors. This document provides detailed application notes and protocols for the synthesis of PARP inhibitors using 6-Bromophthalazin-1(2H)-one as a key starting material. The methodologies described herein are based on established synthetic routes for phthalazinone-based PARP inhibitors, such as Olaparib.

Mechanism of Action and Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not efficiently repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient.[1] This concept, known as synthetic lethality, results in the accumulation of DNA damage and subsequent cell death in cancer cells, while normal cells with a functional HR pathway are less affected.

PARP_Inhibition_Pathway

Synthesis of a Phthalazinone-Based PARP Inhibitor

The following protocol outlines a synthetic route to a key intermediate in the synthesis of Olaparib, starting from this compound. This route typically involves a Suzuki or a similar cross-coupling reaction to introduce the substituted benzyl moiety.

Materials and Reagents
  • This compound

  • (2-Fluoro-5-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • N,N-Dimethylformamide (DMF)

  • Piperazine

  • 1-(Cyclopropanecarbonyl)piperazine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Starting Material: This compound Step1 Step 1: Suzuki Coupling with (2-Fluoro-5-formylphenyl)boronic acid Start->Step1 Intermediate1 Intermediate 1: 4-(4-Fluoro-3-formylbenzyl)phthalazin-1(2H)-one Step1->Intermediate1 Step2 Step 2: Reductive Amination with Piperazine Intermediate1->Step2 Intermediate2 Intermediate 2: 4-(4-Fluoro-3-(piperazin-1-ylmethyl)benzyl)phthalazin-1(2H)-one Step2->Intermediate2 Step3 Step 3: Amide Coupling with Cyclopropanecarboxylic acid Intermediate2->Step3 Final_Product Final Product: Olaparib Analogue Step3->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Assay Biological Assay (PARP Inhibition, Cell Viability) Characterization->Biological_Assay

Protocol

Step 1: Synthesis of 4-((2-fluoro-5-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one

A plausible synthetic route involves the coupling of this compound with a suitable boronic acid derivative, followed by functional group manipulations to introduce the piperazine moiety. A key intermediate in several reported syntheses of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2]

  • Suzuki Coupling: To a solution of this compound (1.0 eq) and (2-fluoro-5-formylphenyl)boronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1) is added an aqueous solution of sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are then added, and the reaction mixture is heated to reflux for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-(4-fluoro-3-formylbenzyl)phthalazin-1(2H)-one.

Step 2: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

This intermediate is a precursor to Olaparib and other related PARP inhibitors.[3]

  • Oxidation: The aldehyde from the previous step is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate or Jones reagent.

  • Amide Coupling: The resulting carboxylic acid (1.0 eq) is dissolved in DMF. HBTU (1.2 eq) and DIPEA (2.5 eq) are added, and the mixture is stirred for 10 minutes. 1-(Cyclopropanecarbonyl)piperazine (1.1 eq) is then added, and the reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Quantitative Data

The following tables summarize typical reaction yields for the synthesis of Olaparib and the inhibitory activity of various phthalazinone-based PARP inhibitors.

Table 1: Synthetic Yields for Olaparib and Key Intermediates

StepStarting MaterialProductYield (%)Reference
Horner–Wadsworth–Emmons reaction2-formylbenzoic acid and an appropriate aldehydeOlefin intermediate96[2][4]
Hydrolysis and cyclizationOlefin intermediate2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid77[2][4]
Amide coupling with N-Boc-piperazine2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidBoc-protected piperazine intermediate78[2]
Boc deprotection and coupling with cyclopropanecarbonyl chlorideBoc-protected piperazine intermediateOlaparib85[2]
Alternative four-step synthesisCommercially available starting materialsOlaparib51 (overall)[5][6]

Table 2: In Vitro Inhibitory Activity of Phthalazinone-Based PARP Inhibitors

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Olaparib51Capan-1 (BRCA2 deficient)-[7]
Compound 23 (Olaparib derivative)3.24-Capan-1 (BRCA2 deficient)7.532[8]
Compound 11c (4-phenylphthalazin-1-one derivative)97-A549 (lung carcinoma)-[9]
YCH1899 (Phthalazin-1(2H)-one derivative)--Olaparib-resistant cells0.00089[10]
Talazoparib1.2 (Ki)0.87 (Ki)--[11]

Logical Pathway of PARP Inhibition

PARP_Logic DNA_Damage Endogenous/Exogenous DNA Damage SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB PARP_Activation PARP Enzyme Activation SSB->PARP_Activation DSB_Formation Accumulation of Double-Strand Breaks (DSBs) SSB->DSB_Formation during replication when BER is inhibited PARP_Inhibitor Introduction of PARP Inhibitor PARP_Activation->PARP_Inhibitor BER_Inhibition Inhibition of Base Excision Repair (BER) PARP_Inhibitor->BER_Inhibition HR_Proficient Homologous Recombination (HR) Proficient Cells (Normal Cells) DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA-mutant Cancer) DSB_Formation->HR_Deficient Repair DSB Repair HR_Proficient->Repair No_Repair DSB Repair Failure HR_Deficient->No_Repair Cell_Survival Cell Survival Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) No_Repair->Cell_Death

Conclusion

This compound serves as a versatile and crucial building block in the synthesis of a clinically important class of PARP inhibitors. The synthetic protocols outlined, based on established literature, provide a framework for the laboratory-scale synthesis of these targeted anticancer agents. The provided data on reaction yields and biological activities can guide researchers in the development and optimization of novel phthalazinone-based PARP inhibitors. Further investigation into structure-activity relationships can lead to the discovery of next-generation inhibitors with improved potency and selectivity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. They have garnered attention in medicinal chemistry for their potential as anticancer agents and treatments for autoimmune and inflammatory diseases[1]. Specifically, they have been identified as potent PARP (Poly (ADP-ribose) polymerase) inhibitors[1]. The functionalization of the phthalazinone scaffold is crucial for the development of new therapeutic agents.

6-Bromophthalazin-1(2H)-one is a key intermediate that allows for the introduction of diverse molecular fragments at the C6-position through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds[2]. This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Reaction Scheme

The core of these transformations involves the coupling of this compound with a suitable partner, catalyzed by a palladium complex. This enables the synthesis of a wide array of substituted phthalazinone derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester[3][4]. This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins[3].

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ (4.2)-2M Na₂CO₃Toluene/MeOH801577-82[5]
Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-10012-2490-98[6]
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄TolueneRT - 10012-24High[7]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄1,4-Dioxane80-11012-18HighGeneral

Yields are representative for analogous aryl bromide substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol is for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene (to make a ~0.1 M solution with respect to the starting bromide).

  • Add the 2 M Na₂CO₃ solution to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-arylphthalazin-1(2H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from amines and aryl halides[8][9]. This reaction is invaluable for preparing aryl amines, which are common motifs in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table outlines common conditions for the Buchwald-Hartwig amination of aryl bromides.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-BuToluene80-1108-24High[8]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene100-12012-24High[1][10]
(IPr)Pd(acac)Cl (2)-NaOt-BuTHF or TolueneRT - 804-18High[10]

Yields are representative for analogous aryl bromide substrates and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an argon atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu to a dry reaction flask.

  • Add this compound and anhydrous toluene.

  • Add the amine coupling partner to the mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the 6-aminophthalazin-1(2H)-one product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst[11][12]. It is a reliable method for synthesizing arylalkynes and conjugated enynes[12][13].

Data Presentation: Sonogashira Coupling Conditions

The table below provides typical conditions for Sonogashira coupling reactions.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or i-Pr₂NHToluene or DMFRT - 606-20Good[5][14]
Pd(PPh₃)₄ (2-5)CuI (4-10)Et₃NAcetonitrileRT - 802-10Good-Excellent[15]
Pd(PhCN)₂Cl₂ (1)P(t-Bu)₃ (1.2) / CuI (2)i-Pr₂NHDioxaneRT0.5-2High[11]

Yields are representative for analogous aryl bromide substrates and may vary for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Toluene or DMF

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, argon-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene (or DMF) followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-alkynylphthalazin-1(2H)-one.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base[16][17]. This reaction is a powerful method for the vinylation of aryl halides[18].

Data Presentation: Heck Reaction Conditions

The following table details common conditions for the Heck reaction.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N or K₂CO₃DMF or Acetonitrile80-12012-48Moderate-High[16][17]
Pd(PPh₃)₄ (3)-Et₃NDMF100-140 (MW)0.5-1High[15]
Pd/C (3)-(n-Bu)₃N[OMIm]BF₄ (Ionic Liquid)120 (MW)0.25-0.5High[15]

Yields are representative for analogous aryl bromide substrates and may vary for this compound.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck coupling of this compound with an alkene (e.g., ethyl acrylate).

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

  • Argon or Nitrogen gas supply

Procedure:

  • Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction tube under an argon atmosphere.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Seal the tube tightly and heat the mixture to 100-120 °C in an oil bath.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents (Substrate, Catalyst, Ligand, Base) B Dry Glassware & Inert Atmosphere (Ar/N₂) C Add Solvents & Coupling Partner B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Quench Reaction & Aqueous Work-up D->E F Column Chromatography E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for cross-coupling.

Catalytic Cycle

This diagram shows the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd  Oxidative Addition + R¹-X Transmet R¹-Pd(II)L₂-R² OxAdd->Transmet  Transmetalation + [R²B(OH)₃]⁻ Transmet->Pd0 Reductive Elimination   product R¹-R² Transmet->product boronic R²B(OH)₂ activated [R²B(OH)₃]⁻ boronic->activated + Base (OH⁻)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Safety Precautions

  • Starting Material : this compound may cause skin and eye irritation. It can be harmful if swallowed, in contact with skin, or if inhaled[19].

  • Catalysts and Ligands : Palladium catalysts and phosphine ligands can be toxic, air-sensitive, and costly. Handle them in a fume hood or glovebox.

  • Bases : Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents : Organic solvents like toluene, DMF, and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: Palladium-Catalyzed Suzuki Coupling of 6-Bromophthalazin-1(2H)-one with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phthalazin-1(2H)-one scaffold is a privileged heterocyclic structure prominently featured in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties, making it a key building block in medicinal chemistry and drug discovery.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[5][6] This application note provides a detailed protocol for the synthesis of 6-arylphthalazin-1(2H)-ones via the palladium-catalyzed Suzuki coupling of 6-Bromophthalazin-1(2H)-one with various arylboronic acids. This transformation is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme: The core reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[7]

G cluster_reactants Reactants cluster_product Product r1 This compound c1 Pd Catalyst Base, Solvent Heat r2 Arylboronic Acid (R-B(OH)₂) p1 6-Arylphthalazin-1(2H)-one c1->p1

Caption: General scheme for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The conditions listed are based on optimized protocols for similar heterocyclic systems and demonstrate the versatility of the reaction.

EntryArylboronic Acid (1.2 equiv.)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene110895
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME851688
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)1001291
52-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF901485

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylphthalazin-1(2H)-one product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-R² (Product) reactant1 R¹-X (6-Bromophthalazinone) reactant2 [R²-B(OH)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid R²B(OH)₂

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of pharmacological activities. Notably, derivatives of this heterocyclic system have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[1][2] PARP inhibitors have garnered significant attention in oncology, with several approved drugs for the treatment of cancers harboring DNA repair deficiencies, such as those with BRCA1/2 mutations. The synthesis of 6-aminophthalazin-1(2H)-one derivatives is a critical step in the development of novel PARP inhibitors and other bioactive molecules.

The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope.[3] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 6-Bromophthalazin-1(2H)-one, a key intermediate in the synthesis of pharmacologically active compounds.

Application in Drug Discovery: Targeting the PARP1 Signaling Pathway

The 6-aminophthalazin-1(2H)-one moiety is a crucial pharmacophore in a class of PARP1 inhibitors. PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway.[5] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into highly toxic double-strand breaks. The inability of the cancer cells to repair these double-strand breaks via the faulty HR pathway results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.[1][5] Therefore, the synthesis of 6-aminophthalazin-1(2H)-one derivatives via Buchwald-Hartwig amination is a key strategy in the development of targeted cancer therapies.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cell Fate in HR-Deficient Cancer DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes DSB_Accumulation Double-Strand Break Accumulation PARP1->DSB_Accumulation prevents repair of SSBs leading to BER_Complex Base Excision Repair Complex Recruitment PARylation->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Phthalazinone_Inhibitor 6-Aminophthalazin-1(2H)-one Derivative (PARP Inhibitor) Inhibition Inhibition Phthalazinone_Inhibitor->Inhibition Inhibition->PARP1 Cell_Death Apoptosis (Synthetic Lethality) DSB_Accumulation->Cell_Death

Caption: PARP1 signaling pathway in DNA repair and its inhibition.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity and handled according to safety guidelines.

Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or XPhos (ligand)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (base)

  • Anhydrous, degassed 1,4-dioxane or toluene (solvent)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and the base (Cs₂CO₃, 2.0 mmol, 2.0 eq or K₃PO₄, 2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (Xantphos or XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (5 mL) to the Schlenk flask, followed by the catalyst precursor.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-phthalazin-1(2H)-one derivative.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of brominated phthalazinone scaffolds with various amines, based on data from analogous reactions in the literature. These values should be considered as a general guide, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1001885-95
2MorpholinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1102480-90
3PiperidinePd₂(dba)₃ / BINAPNaOtBuToluene901275-85
4n-ButylaminePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1002070-80
5BenzylaminePd(OAc)₂ / XPhosK₃PO₄Toluene1102482-92

Yields are approximate and based on analogous reactions on similar bromophthalazinone substrates.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-aminophthalazin-1(2H)-one derivatives via Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow Start Start Materials: - this compound - Amine - Catalyst, Ligand, Base Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating and Stirring (80-110 °C, 12-24h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 6-Aminophthalazin-1(2H)-one Derivative Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminophthalazin-1(2H)-one derivatives, which are key intermediates in the development of PARP inhibitors and other valuable pharmaceutical agents. The provided protocol and data offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. The ability to readily access a diverse range of 6-amino-substituted phthalazinones opens up new avenues for structure-activity relationship (SAR) studies and the discovery of novel therapeutics targeting the DNA damage response and other critical biological pathways.

References

Synthesis and Application of 6-Substituted Phthalazinone Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The pursuit of novel therapeutic agents has led to significant interest in the versatile scaffold of phthalazinone. Derivatives substituted at the 6-position of the phthalazinone core have demonstrated promising activity against a range of high-value targets in medicinal chemistry, including Poly(ADP-ribose) polymerase (PARP), various kinases, and phosphodiesterases (PDEs). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, intended for researchers, scientists, and drug development professionals.

Introduction to 6-Substituted Phthalazinones

Phthalazinones are bicyclic heterocyclic compounds that serve as a privileged scaffold in drug discovery. The ability to introduce a wide variety of substituents at the 6-position allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for various enzymes implicated in diseases such as cancer and inflammatory conditions. This guide outlines the synthetic strategies to access these derivatives and the methodologies to assess their biological activity.

Data Presentation: Biological Activities of 6-Substituted Phthalazinone Derivatives

The following tables summarize the in vitro biological activities of representative 6-substituted phthalazinone derivatives against key medicinal chemistry targets.

Table 1: PARP1 Inhibitory Activity and Cytotoxicity of 6-Substituted Phthalazinone Derivatives

Compound ID6-SubstituentPARP1 IC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)
1a Phenyl15Capan-10.8
1b 4-Fluorophenyl3.24[1]Capan-10.47[1]
1c 4-Chlorophenyl4.74[1]Capan-1>10
1d Thiophen-2-yl25A5491.5
11c Phenyl97[2]A549Not Reported
Olaparib -139[2]A549Not Reported

Table 2: Kinase Inhibitory Activity of 6-Substituted Phthalazinone Derivatives

Compound ID6-SubstituentTarget KinaseIC₅₀ (nM)
2a Pyrazol-4-ylAurora A5
2b 4-MorpholinophenylVEGFR-221.4[3]
2c 3-AminophenylEGFR65.4[3]
2d Indol-5-ylVEGFR-217.8[4][5]
4b Pyrazolyl-phenylVEGFR-290[6]
3e Pyrazolyl-phenylVEGFR-2120[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 6-substituted phthalazinone derivatives are provided below.

Protocol 1: General Synthesis of 6-Aryl-4-substituted-phthalazin-1(2H)-ones via Suzuki-Miyaura Coupling

This protocol outlines a general two-step procedure for the synthesis of 6-aryl-phthalazinone derivatives, starting from a commercially available or synthesized 6-bromophthalazinone precursor.

Step 1: Synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

  • To a solution of 4-(chloromethyl)phthalazin-1(2H)-one in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one.[7]

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a flame-dried Schlenk flask, combine 6-bromo-4-substituted-phthalazin-1(2H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-substituted-phthalazin-1(2H)-one.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 4-(chloromethyl)phthalazin-1(2H)-one) bromination Bromination (NBS, Acetic Acid) start->bromination intermediate 6-Bromo-phthalazinone Intermediate bromination->intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->suzuki product 6-Aryl-phthalazinone Derivative suzuki->product purification Purification (Column Chromatography) product->purification

A generalized workflow for the synthesis of 6-aryl-phthalazinone derivatives.
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1.[8][9][10][11]

  • Plate Preparation: Coat a 96-well white plate with histone H1. Wash and block the wells.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer containing 1% DMSO.

  • Reaction Mixture: Prepare a master mix containing activated DNA, biotinylated NAD+, and PARP1 enzyme in assay buffer.

  • Reaction Initiation: Add the test compound dilutions to the wells, followed by the reaction mixture. Incubate at room temperature for 1 hour.

  • Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes. After washing, add a chemiluminescent substrate.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a general method for measuring the inhibitory activity of compounds against kinases like VEGFR-2 and Aurora A.[12][13][14]

  • Compound Plating: Add serially diluted test compounds in DMSO to a 384-well plate.

  • Kinase Reaction: Add the kinase and its specific peptide substrate to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 6-substituted phthalazinone derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, DNA repair, and angiogenesis.

PARP-Mediated DNA Repair Pathway

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of DSBs and subsequent cell death through a process known as synthetic lethality.

G cluster_parp PARP-Mediated DNA Repair and Inhibition DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 PARylation PARylation (Poly-ADP-ribosylation) PARP1->PARylation DSB Double-Strand Break Formation PARP1->DSB Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_proteins SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair Inhibitor 6-Substituted Phthalazinone (PARP Inhibitor) Inhibitor->PARP1 Inhibits Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Inhibition of PARP1 by 6-substituted phthalazinones disrupts DNA repair.
VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Overexpression of VEGF and its receptor is a hallmark of many cancers, promoting tumor growth and metastasis. Phthalazinone derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

G cluster_vegfr VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Inhibitor 6-Substituted Phthalazinone (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits Kinase Activity

VEGFR-2 signaling is blocked by 6-substituted phthalazinone inhibitors.
Aurora A Kinase Signaling in Mitosis

Aurora A kinase is a serine/threonine kinase that is essential for proper mitotic progression. Its overexpression is frequently observed in human cancers and is associated with genomic instability. Inhibitors of Aurora A can disrupt mitosis and induce apoptosis in cancer cells.

G cluster_aurora Aurora A Kinase Signaling and Inhibition in Mitosis G2_M G2/M Phase AuroraA Aurora A Kinase G2_M->AuroraA Activation Activation (e.g., by TPX2) AuroraA->Activation Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraA->Mitotic_Arrest Mitosis Centrosome Maturation & Spindle Assembly Activation->Mitosis Cell_Division Proper Cell Division Mitosis->Cell_Division Inhibitor 6-Substituted Phthalazinone (Aurora A Inhibitor) Inhibitor->AuroraA Inhibits

References

Application of 6-Bromophthalazin-1(2H)-one in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid bicyclic structure provides a key framework for the synthesis of molecules with specific three-dimensional orientations, making it an attractive starting material for targeting various biological macromolecules. In the field of oncology, derivatives of the phthalazinone core have shown significant promise, particularly as inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP inhibitors represent a clinically validated class of targeted therapies that exploit the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. This document provides a detailed overview of the application of this compound in the design and synthesis of potential anticancer agents, along with relevant experimental protocols and data.

Rationale for Use in Anticancer Drug Development

The phthalazinone nucleus is a key pharmacophore in several potent PARP inhibitors. The lactam ring of the phthalazinone core mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme. The bromine atom at the 6-position of the phthalazinone ring offers a valuable synthetic handle for further chemical modifications. Through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, diverse aryl, heteroaryl, or alkyl substituents can be introduced at this position. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Key Signaling Pathway: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP1 is inhibited, these SSBs accumulate and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised. The simultaneous loss of both BER (due to PARP inhibition) and HR (due to genetic mutation) leads to a massive accumulation of genomic instability and ultimately, cancer cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor DNA_Damage_N Single-Strand DNA Break PARP_N PARP1 DNA_Damage_N->PARP_N activates DSB_N Double-Strand Break DNA_Damage_N->DSB_N can lead to BER_N Base Excision Repair PARP_N->BER_N initiates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HR_N Homologous Recombination DSB_N->HR_N repaired by HR_N->Cell_Survival_N leads to DNA_Damage_C Single-Strand DNA Break PARP_C PARP1 DNA_Damage_C->PARP_C DSB_C Double-Strand Break Accumulation DNA_Damage_C->DSB_C leads to PARPi This compound Derivative (PARP Inhibitor) PARPi->PARP_C inhibits BER_C_blocked Base Excision Repair (Blocked) PARP_C->BER_C_blocked HR_C_deficient Homologous Recombination (Deficient) DSB_C->HR_C_deficient cannot be repaired by Apoptosis_C Apoptosis DSB_C->Apoptosis_C triggers

Figure 1. Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Quantitative Data of Phthalazinone Derivatives

Compound IDModification on Phthalazinone CoreCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linkerMCF-7 (Breast)15.85 ± 3.32Erlotinib>30
8a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linkerSW480 (Colon)17.85 ± 0.92Erlotinib>30
5b 6-bromoquinazoline derivative with a meta-fluoro-phenyl substitutionMCF-7 (Breast)0.53Cisplatin-
5b 6-bromoquinazoline derivative with a meta-fluoro-phenyl substitutionSW480 (Colon)1.95Cisplatin-

Experimental Protocols

General Synthesis of 4-Substituted-6-Bromophthalazin-1(2H)-one Derivatives (Suzuki Coupling)

This protocol describes a general method for the introduction of an aryl or heteroaryl substituent at the 4-position of the 6-bromophthalazinone core, a common strategy in the synthesis of PARP inhibitors.

Suzuki_Coupling_Workflow Start Start Materials: - this compound - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) Reaction Reaction Setup: 1. Combine starting materials in a reaction vessel. 2. Degas the mixture. 3. Heat under inert atmosphere (e.g., 80-100 °C). Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction->Monitoring Workup Aqueous Workup: 1. Cool the reaction mixture. 2. Dilute with organic solvent. 3. Wash with water and brine. Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization Final_Product Final Product: 4-Aryl/Heteroaryl-6-bromophthalazin-1(2H)-one Characterization->Final_Product PARP_Inhibition_Assay_Workflow Plate_Prep Plate Preparation: Coat 96-well plate with histone. Compound_Add Add Test Compound: Add serial dilutions of this compound derivative. Plate_Prep->Compound_Add Enzyme_Add Add PARP1 Enzyme and Biotinylated NAD+: Initiate the PARylation reaction. Compound_Add->Enzyme_Add Incubation Incubation: Allow the reaction to proceed at 37°C. Enzyme_Add->Incubation Washing_1 Washing Step Incubation->Washing_1 Streptavidin_HRP Add Streptavidin-HRP: Binds to biotinylated PAR chains. Washing_1->Streptavidin_HRP Incubation_2 Incubation Streptavidin_HRP->Incubation_2 Washing_2 Washing Step Incubation_2->Washing_2 Substrate_Add Add HRP Substrate: Generates a colorimetric or chemiluminescent signal. Washing_2->Substrate_Add Detection Signal Detection: Read absorbance or luminescence using a plate reader. Substrate_Add->Detection Data_Analysis Data Analysis: Calculate IC50 values. Detection->Data_Analysis

Application Notes & Protocols: Analytical Methods for the Characterization of 6-Bromophthalazin-1(2H)-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in quality control and ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and experimental protocols for the characterization of the purity of this compound using state-of-the-art analytical techniques.

The analytical methods described herein are designed to identify and quantify the main component as well as potential process-related impurities and degradation products. These methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities, and Elemental Analysis for the verification of the empirical formula.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. The following table summarizes the primary analytical techniques and their specific applications in this context.

Analytical Technique Purpose Information Obtained
High-Performance Liquid Chromatography (HPLC)Quantitative purity determination and impurity profiling.Percentage purity, retention times of the main peak and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile and semi-volatile impurities.Mass spectra of volatile components for structural elucidation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and identification of impurities.Chemical shifts and coupling constants for structural analysis.
Elemental AnalysisVerification of the elemental composition.Percentage of Carbon, Hydrogen, Nitrogen, and Bromine.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method described below provides excellent separation of the main compound from potential impurities. A C18 column is employed with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, offering good peak shape and resolution. UV detection is suitable for this compound due to the presence of a chromophore in its structure.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.0, adjusted with phosphoric acid). A gradient elution can be employed for optimal separation, starting with a lower concentration of acetonitrile and gradually increasing it. For a screening method, an isocratic elution with Acetonitrile:Buffer (60:40 v/v) can be used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Data Presentation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Result
Retention Time of this compound7.8 min
Area of Main Peak995,000
Total Area of All Peaks1,000,000
Purity (%) 99.5

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Application Note:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound purity analysis, GC-MS is particularly useful for detecting residual solvents from the synthesis process and other low molecular weight impurities that may not be readily observed by HPLC. Given the relatively high boiling point of the target compound, a high-temperature capillary column and appropriate temperature programming are necessary.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.[2]

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation:

The identification of impurities is based on the comparison of their mass spectra with reference libraries (e.g., NIST).

Retention Time (min) Tentative Identification Key Mass Fragments (m/z)
12.5This compound224/226 (M+), 196/198, 117
5.2Unreacted Starting Material (if applicable)Varies based on synthesis route
8.9Synthesis By-product (e.g., isomer)Varies based on synthesis route

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze library_search Mass Spectral Library Search analyze->library_search identify Identify Impurities library_search->identify NMR_Logic cluster_concept NMR Spectroscopy Principles cluster_output Spectral Information cluster_interpretation Structural Elucidation nuclei Atomic Nuclei in Magnetic Field rf Radiofrequency Pulse nuclei->rf relaxation Relaxation and Signal Detection rf->relaxation chem_shift Chemical Shift (δ) relaxation->chem_shift coupling Spin-Spin Coupling (J) relaxation->coupling integration Signal Integration relaxation->integration functional_groups Identify Functional Groups chem_shift->functional_groups coupling->functional_groups integration->functional_groups connectivity Determine Connectivity functional_groups->connectivity stereochemistry Assess Stereochemistry connectivity->stereochemistry Elemental_Analysis_Logic cluster_process Analytical Process cluster_calculation Calculation cluster_verification Verification sample Weighed Sample combustion Combustion in O₂ sample->combustion separation Gas Separation combustion->separation detection Detection (TCD) separation->detection quantify Quantify CO₂, H₂O, N₂ detection->quantify percentage Calculate % Composition quantify->percentage compare Compare with Theoretical Values percentage->compare confirm Confirm Empirical Formula compare->confirm

References

Application Notes and Protocols for the Analysis of 6-Bromophthalazin-1(2H)-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 6-Bromophthalazin-1(2H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H5BrN2O[1][2][3]
Molecular Weight 225.04 g/mol [1][3]
Appearance White to yellow solid[1]
CAS Number 75884-70-7[1][2]

HPLC Analysis Protocol

High-Performance Liquid Chromatography is a robust technique for the quantification of this compound. A reversed-phase method is proposed, which is well-suited for the analysis of aromatic nitrogen heterocycles.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Quantitative Data (HPLC)
ParameterExpected Value
Retention Time (tR) Approximately 6-8 minutes (highly dependent on the specific column and system)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and confirmation of this compound, providing structural information through its mass fragmentation pattern.

Instrumentation and Conditions
ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 300 m/z
Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Dilute as necessary.

  • Sample Solution: Dissolve the sample in a compatible solvent and filter if necessary. The concentration should be optimized to avoid detector saturation.

Expected Quantitative and Qualitative Data (GC-MS)
ParameterExpected Value/Observation
Retention Time (tR) Approximately 10-12 minutes (dependent on the specific column and conditions)
Molecular Ion (M+) m/z 224 and 226 (due to 79Br and 81Br isotopes in an approximate 1:1 ratio)
Major Fragment Ions To be determined experimentally. Expect fragments corresponding to the loss of Br, CO, and N2.

Analytical Workflow

Caption: Overall analytical workflow for this compound.

Signaling Pathway Diagram (Illustrative)

While this compound is a chemical intermediate and not typically associated with a signaling pathway, the following diagram illustrates a hypothetical interaction for drug development professionals, where it might act as a precursor to a kinase inhibitor.

Signaling_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Active Inhibitor (derived from This compound) Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

The Role of 6-Bromophthalazin-1(2H)-one: A Key Intermediate in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromophthalazin-1(2H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive bromine atom and a modifiable lactam function, renders it a crucial intermediate in the construction of complex molecular architectures, particularly for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of high-value compounds, with a focus on its role in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown remarkable promise in cancer therapy.

Application Notes

The phthalazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position of the phthalazinone ring provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Key Applications:

  • Synthesis of PARP Inhibitors: this compound is a key precursor for the synthesis of several PARP inhibitors, including analogues of Olaparib and Talazoparib. These drugs are particularly effective in treating cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. The synthetic strategy typically involves N-alkylation of the phthalazinone ring followed by a palladium-catalyzed cross-coupling reaction at the C6-position.

  • Development of Novel Heterocyclic Compounds: The reactivity of the bromo group allows for the synthesis of a wide range of derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. This enables the creation of libraries of novel compounds for screening against various biological targets.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-3-hydroxyisobenzofuran-1(3H)-one.[1]

Reaction Scheme:

Materials:

  • 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

  • Hydrazine monohydrate

  • Isopropanol

Procedure:

  • Suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.

  • Heat the suspension to 90 °C and maintain for 1.5 hours.

  • Add hydrazine monohydrate (2.0 eq) in four portions.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the suspension to room temperature.

  • Filter the resulting solid and wash the filter cake with isopropanol to yield this compound as a beige solid.

Quantitative Data:

Starting MaterialProductReagents & ConditionsYieldPurityReference
5-Bromo-3-hydroxyisobenzofuran-1(3H)-oneThis compoundHydrazine monohydrate, Isopropanol, 90°C87%N/A[1]
Protocol 2: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the phthalazinone ring, a common step in the synthesis of PARP inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, Acetone)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add the base (1.2-1.5 eq) to the solution and stir for a short period.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

Starting MaterialAlkylating AgentBase / SolventProductYieldReference (Analogous)
4-Bromophthalazin-1(2H)-oneMethyl iodideK₂CO₃ / Acetone4-Bromo-2-methylphthalazin-1(2H)-one85%[2]
4-Bromophthalazin-1(2H)-oneIsopropyl iodideK₂CO₃ / Acetone4-Bromo-2-isopropylphthalazin-1(2H)-one84%[2]
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-alkylated this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • N-Alkyl-6-bromophthalazin-1(2H)-one

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if required)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a reaction vessel, add the N-alkyl-6-bromophthalazin-1(2H)-one (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

Aryl HalideBoronic AcidCatalyst / Base / SolventProductYieldReference (Analogous)
4-Bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene4-Phenyl-6H-1,2-oxazines77-82%[3]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 / K₂CO₃ / EtOH/H₂O4,4'-Difluorobiphenyl>95%[4]
Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an N-alkylated this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

  • N-Alkyl-6-bromophthalazin-1(2H)-one

  • Amine (e.g., piperazine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N-alkyl-6-bromophthalazin-1(2H)-one (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (1.4 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data (Representative):

Aryl HalideAmineCatalyst / Ligand / Base / SolventProductYieldReference (Analogous)
4-Bromo-2-methylphthalazin-1(2H)-oneMorpholinePd(OAc)₂ / BINAP / NaOtBu / Toluene4-(Morpholin-4-yl)-2-methylphthalazin-1(2H)-one77%[2]
4-Bromo-2-methylphthalazin-1(2H)-onePiperidinePd(OAc)₂ / BINAP / NaOtBu / Toluene4-(Piperidin-1-yl)-2-methylphthalazin-1(2H)-one85%[2]

Visualizations

Synthetic Workflow for PARP Inhibitor Precursors

The following diagram illustrates a general synthetic workflow starting from this compound to produce key precursors for PARP inhibitors.

Synthetic_Workflow start This compound intermediate1 N-Alkyl-6-bromophthalazin-1(2H)-one start->intermediate1 N-Alkylation (Protocol 2) product1 6-Aryl-phthalazinone Derivative intermediate1->product1 Suzuki Coupling (Protocol 3) product2 6-Amino-phthalazinone Derivative intermediate1->product2 Buchwald-Hartwig Amination (Protocol 4)

Caption: General synthetic routes from this compound.

PARP-1 Signaling Pathway in DNA Damage Response

This diagram depicts the central role of PARP-1 in the DNA damage response, the pathway targeted by inhibitors synthesized from this compound.[1][5][6]

PARP1_Signaling cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Unrepaired_DNA Unrepaired DNA (Double-Strand Breaks) PARP1->Unrepaired_DNA leads to (when inhibited) DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair mediate PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits Cell_Death Cell Death (Apoptosis) Unrepaired_DNA->Cell_Death induces

Caption: Role of PARP-1 in DNA repair and the effect of its inhibition.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Troubleshooting & Optimization

troubleshooting common issues in the synthesis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromophthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Reaction Temperature: The reaction between 4-bromophthalic anhydride (or a related precursor) and hydrazine hydrate typically requires heating. Ensure your reaction mixture maintains the appropriate temperature for the solvent used (e.g., reflux in ethanol or acetic acid).

    • Sub-optimal Reagent Stoichiometry: While a 1:1 molar ratio of the phthalic precursor to hydrazine is theoretically required, using a slight excess (1.0 - 1.2 equivalents) of hydrazine hydrate can sometimes drive the reaction to completion. However, a large excess can lead to challenges in purification and the formation of side products.

  • Purity of Starting Materials:

    • 4-Bromophthalic Anhydride/Acid: Impurities in the starting material can lead to the formation of unwanted side-products. Ensure the purity of your starting material before commencing the reaction.

    • Hydrazine Hydrate: Use a fresh, high-quality source of hydrazine hydrate, as it can degrade over time.

  • Product Loss During Work-up and Purification:

    • Precipitation and Filtration: After cooling the reaction mixture, the product should precipitate. If precipitation is incomplete, further cooling in an ice bath may improve recovery. Ensure efficient filtration and wash the precipitate with a minimal amount of cold solvent to minimize loss.

    • Recrystallization: While necessary for purification, recrystallization can lead to product loss. Use a minimal amount of hot solvent (such as ethanol or acetic acid) to dissolve the crude product and allow for slow cooling to maximize the formation of crystals.

Q2: I am observing the formation of significant impurities alongside my desired product. What are the likely side-products and how can I minimize them?

A2: The formation of side-products is a common challenge. Potential impurities in this synthesis include:

  • Unreacted Starting Materials: As mentioned, incomplete reaction can leave starting materials in your crude product.

  • Phthalhydrazide Intermediate: The initial reaction between 4-bromophthalic anhydride and hydrazine forms an intermediate N-amino-4-bromophthalimide, which then rearranges to the phthalhydrazide. Incomplete cyclization can result in the presence of this intermediate.

  • Over-reaction with Hydrazine: If a large excess of hydrazine is used, it may react further with the product or itself, leading to more complex impurities.

  • Decarboxylation Products: Under harsh reaction conditions (e.g., very high temperatures), decarboxylation of the starting material or product may occur.

Strategies to Minimize Side-Products:

  • Control Stoichiometry: Carefully control the molar ratio of reactants.

  • Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC.

  • Purification: Effective purification techniques are crucial. Recrystallization is often effective. For more challenging separations, column chromatography on silica gel may be necessary.

Q3: I am having difficulty purifying the crude this compound. What are the recommended methods?

A3: Purification can be challenging due to the product's limited solubility in many common organic solvents.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Recommended Solvents: Glacial acetic acid or ethanol are good choices for recrystallization.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

  • Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective preliminary purification step.

Q4: My product appears as a greenish or off-white solid, not the expected white solid. What could be the cause?

A4: A greenish or off-white color can indicate the presence of impurities. This can sometimes be due to trace amounts of colored byproducts formed during the reaction. Thorough purification, particularly recrystallization, should help in obtaining a white to off-white solid. If the color persists after purification, it may be due to trace metallic impurities or slight degradation of the compound.

Data Presentation

ParameterRecommended ConditionPotential Impact of Deviation
Starting Material 4-Bromophthalic Anhydride or 4-Bromophthalic AcidUse of the acid may require longer reaction times or higher temperatures.
Reagent Hydrazine Hydrate (high purity)Lower purity can introduce impurities into the reaction.
Stoichiometry 1.0 - 1.2 equivalents of Hydrazine HydrateExcess hydrazine can lead to side-product formation and purification difficulties.
Solvent Ethanol or Glacial Acetic AcidSolvent choice can affect reaction rate and solubility of the product.
Reaction Temperature RefluxInsufficient temperature can lead to an incomplete reaction and low yield.
Reaction Time 2 - 4 hours (monitor by TLC)Insufficient time results in low yield; excessive time may promote side reactions.
Purification Method Recrystallization from Ethanol or Acetic AcidImproper technique can lead to significant product loss.

Experimental Protocols

A general experimental procedure for the synthesis of this compound is provided below. This should be adapted and optimized by the researcher based on the specific laboratory conditions and scale of the reaction.

Synthesis of this compound from 4-Bromophthalic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask to suspend the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The product should precipitate as a solid. To maximize precipitation, the flask can be cooled in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: 4-Bromophthalic Anhydride in Solvent start->setup add_hydrazine Add Hydrazine Hydrate setup->add_hydrazine reflux Heat to Reflux (2-4 hours) add_hydrazine->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp & Ice Bath tlc->cool filtrate Vacuum Filtration cool->filtrate recrystallize Recrystallize filtrate->recrystallize dry Dry in Vacuum Oven recrystallize->dry end Pure Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of This compound check_reaction Check for Incomplete Reaction (TLC Analysis) start->check_reaction check_purity Verify Purity of Starting Materials start->check_purity check_workup Review Work-up & Purification Procedure start->check_workup optimize_reaction Optimize Reaction: - Increase reaction time - Ensure correct temperature - Adjust stoichiometry check_reaction->optimize_reaction use_pure_reagents Use High-Purity Reagents check_purity->use_pure_reagents improve_workup Improve Work-up: - Optimize precipitation - Minimize loss during  recrystallization check_workup->improve_workup end end optimize_reaction->end Improved Yield use_pure_reagents->end improve_workup->end

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phthalazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of phthalazinone derivatives. The information is designed to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the bromination of a methyl group on a phthalazinone core?

A1: The most frequently employed method is the Wohl-Ziegler reaction. This involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent. This method selectively brominates the benzylic position of an alkyl-substituted phthalazinone.

Q2: I am observing a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired monobrominated product?

A2: Over-bromination is a common side reaction. To enhance selectivity for the monobrominated product, you can try the following:

  • Control the stoichiometry of NBS: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS relative to the phthalazinone starting material.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to a significant extent.

  • Control the reaction temperature: Running the reaction at a lower temperature may help to improve selectivity, although it might require a longer reaction time.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Inactive radical initiator: Ensure that your radical initiator (BPO or AIBN) is fresh and has been stored correctly. Old or improperly stored initiators can lose their effectiveness.

  • Insufficient initiation: The reaction may require initiation by heat or light. Ensure the reaction mixture is heated to the appropriate temperature for the chosen solvent and initiator. For photochemical initiation, a suitable light source is necessary.

  • Poor quality NBS: N-bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.

  • Presence of radical inhibitors: Ensure all glassware is clean and free of any contaminants that could act as radical inhibitors.

Q4: How do I effectively remove the succinimide byproduct during the workup?

A4: Succinimide is a common byproduct when using NBS. It can be removed by:

  • Filtration: Succinimide has low solubility in many non-polar organic solvents like dichloromethane or chloroform, especially when cooled. After the reaction, cooling the mixture in an ice bath can precipitate the succinimide, which can then be removed by filtration.

  • Aqueous wash: Succinimide is soluble in water. During the workup, washing the organic layer with water or a saturated sodium bicarbonate solution will help to remove any remaining succinimide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of phthalazinone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Product 1. Incomplete reaction. 2. Decomposition of the product. 3. Formation of multiple byproducts. 4. Mechanical losses during workup.1. Check the quality and amount of the radical initiator and NBS. Ensure proper reaction temperature and time. 2. Avoid prolonged heating. Work up the reaction mixture promptly after completion. 3. Optimize reaction conditions (solvent, temperature, stoichiometry) to favor the desired product. 4. Be careful during extraction and purification steps.
Formation of Aromatic Bromination Byproduct The reaction conditions are favoring electrophilic aromatic substitution instead of radical bromination. This can happen if HBr is allowed to build up, which can generate Br₂.1. Use a non-polar solvent like carbon tetrachloride or acetonitrile. 2. Add a radical scavenger for any ionic species if necessary, though this should be done with caution as it might interfere with the desired radical reaction. 3. Ensure the reaction is performed under strict radical conditions (e.g., with a reliable radical initiator and exclusion of light if not intended for initiation).
Reaction is Sluggish or Does Not Initiate 1. Radical initiator is not active. 2. Reaction temperature is too low. 3. Presence of inhibitors.1. Use a fresh batch of AIBN or benzoyl peroxide. 2. Ensure the reaction is heated to the reflux temperature of the solvent. 3. Use clean, dry glassware and high-purity reagents.
Difficulty in Purifying the Product The product may be unstable on silica gel or co-elute with byproducts.1. Try alternative purification methods such as recrystallization or chromatography on a different stationary phase (e.g., alumina). 2. If the product is a solid, recrystallization is often the best method for purification.

Data Presentation

The following table summarizes the effect of different reaction conditions on the benzylic bromination of a methylphthalazinone derivative, based on literature findings.

Entry Solvent Initiator (equiv.) NBS (equiv.) Temperature (°C) Time (h) Yield (%) Notes
1Carbon TetrachlorideBPO (0.1)1.1Reflux4~70-80Classic Wohl-Ziegler conditions. CCl₄ is toxic and its use is restricted.
2AcetonitrileBPO (0.1)1.1Reflux4~75A greener alternative to CCl₄.[1]
31,2-DichlorobenzeneAIBN (0.04)1.2580892Reported to give high yield and clean reaction.
4DichloromethaneBPO (0.1)1.1401285.7Optimized conditions to suppress dibromide formation.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-(Bromomethyl)phthalazin-1(2H)-one

This protocol is based on the Wohl-Ziegler bromination of 4-methylphthalazin-1(2H)-one.

Materials:

  • 4-methylphthalazin-1(2H)-one

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Benzoyl peroxide (BPO)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methylphthalazin-1(2H)-one (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)phthalazin-1(2H)-one as a solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-methylphthalazin-1(2H)-one in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs add_bpo Add Benzoyl Peroxide (BPO) add_nbs->add_bpo reflux Reflux and Monitor by TLC add_bpo->reflux cool_rt Cool to Room Temperature reflux->cool_rt Reaction Complete cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter Succinimide cool_ice->filter concentrate Concentrate Filtrate filter->concentrate dissolve Dissolve in Dichloromethane concentrate->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate_final Concentrate dry->concentrate_final recrystallize Recrystallize concentrate_final->recrystallize product Pure 4-(bromomethyl)phthalazin-1(2H)-one recrystallize->product

Caption: Experimental workflow for the synthesis of 4-(bromomethyl)phthalazin-1(2H)-one.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Brominated Product incomplete_rxn Incomplete Reaction start->incomplete_rxn decomposition Product Decomposition start->decomposition byproducts Byproduct Formation start->byproducts check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents optimize_temp Optimize Temperature & Time incomplete_rxn->optimize_temp prompt_workup Prompt Workup decomposition->prompt_workup optimize_conditions Optimize Reaction Conditions byproducts->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield in phthalazinone bromination.

References

Technical Support Center: Palladium-Catalyzed Amination of 4-Bromophthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the palladium-catalyzed amination of 4-bromophthalazinones.

Troubleshooting Guide

Question: My reaction is not proceeding, and I am recovering my starting 4-bromophthalazinone. What are the common causes?

Answer:

Failure of the reaction to initiate is a common issue that can be attributed to several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst.[1][2] Ensure that your palladium source, such as Pd₂(dba)₃, is fresh and has been stored correctly. For unreliable Pd(II) sources like Pd(OAc)₂, consider using a pre-catalyst.[1] The choice of ligand is also critical for generating the active catalytic species.[1][3]

  • Inappropriate Reaction Conditions: Initial screening attempts with various ligands (e.g., DPEPhos, DavePhos, BINAP), solvents (e.g., 1,4-dioxane, toluene), and bases (e.g., t-BuOK, DIPEA, Cs₂CO₃) may sometimes result in recovering the unchanged substrate.[4]

  • Order of Reagent Addition: For phthalazinone substrates, the order of reagent addition can be critical. It has been observed that the coordination of the amine to the palladium-ligand complex before the addition of the 4-bromophthalazinone facilitates the oxidative addition step, which is crucial for the reaction to proceed.[5]

Question: My primary side product is the debrominated phthalazinone. How can I prevent this?

Answer:

The formation of the hydrodehalogenated (debrominated) product is a known side reaction in Buchwald-Hartwig aminations.[6] In the case of 4-bromophthalazinones, this leads to the formation of products like 2-methylphthalazin-1(2H)-one.[5]

This issue is often linked to the reaction mechanism and conditions:

  • Incorrect Reagent Addition Order: Adding the 4-bromophthalazinone directly to the palladium-ligand complex before the amine can lead to debromination.[5] The proposed solution is to first generate the (ligand)Pd-amine complex in situ before introducing the bromophthalazinone.[5]

  • Base and Solvent Choice: The combination of base and solvent can influence the rate of competing side reactions. While strong bases like NaOtBu or KOtBu are common, they can sometimes promote side reactions if not used under optimal conditions.

Recommended Protocol to Minimize Debromination:

  • Generate the (BINAP)Pd complex in situ from Pd₂(dba)₃ and BINAP.

  • Add the amine to this complex and stir to allow for the formation of the (BINAP)Pd-amine system.

  • Finally, add the 4-bromophthalazinone substrate to the reaction mixture.[5]

Question: I am observing low yields despite the reaction proceeding. How can I optimize the yield?

Answer:

Low yields can result from a combination of factors. Consider the following optimization strategies:

  • Screening Reaction Components: Systematically screen different catalysts, ligands, bases, and solvents.[1] For 4-bromophthalazinones, a combination of Pd₂(dba)₃ as the palladium source and BINAP as the ligand has proven effective.[5]

  • Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to an increase in byproducts.[7] It has been shown that for the amination of 4-bromophthalazinones, reducing the amount of Pd₂(dba)₃ from 15 mol% to as low as 2 mol% can be achieved without a loss in product yield.[5]

  • Amine Nucleophilicity: The nature of the amine plays a significant role. Yields are dependent on the amine's structure, with cyclic, aromatic, and benzylamines often giving good results.[5] Very hindered amines may require more specialized ligands like RuPhos.[8]

  • N-H on the Phthalazinone Ring: If your phthalazinone has an N-H moiety (an acidic proton), it can interfere with the catalytic cycle. Direct Pd-coupling on such substrates often gives unsatisfactory results without N-protection of the amide function.[5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is recommended for the amination of 4-bromophthalazinones?

A1: A combination of Pd₂(dba)₃ as the palladium source and rac-BINAP as the ligand has been successfully used to synthesize a variety of 4-aminophthalazinones in good yields.[5] This system, when combined with the correct order of reagent addition, has proven effective.[5]

Q2: What is the optimal base and solvent for this reaction?

A2: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation. The reaction is generally carried out in an anhydrous, aprotic solvent like 1,4-dioxane .[4]

Q3: My 4-bromophthalazinone substrate has an unprotected N-H group. Is this a problem?

A3: Yes, the presence of an acidic N-H proton on the phthalazinone ring can complicate the reaction. It is highly recommended to protect this nitrogen before attempting the Buchwald-Hartwig amination. Direct coupling on N-H containing bromophthalazinones often leads to poor results.[5] Alkylation (e.g., with methyl iodide) is a common protection strategy.[5]

Q4: Can I use ammonia as the amine source to create a primary 4-aminophthalazinone?

A4: Directly using ammonia is one of the most significant challenges in Buchwald-Hartwig aminations due to its tight binding with palladium complexes.[6] While specialized catalyst systems for coupling ammonia exist, an alternative strategy involves using "ammonia equivalents" like benzophenone imine, followed by hydrolysis to yield the primary amine.[6] The use of aqueous ammonia with specific ligands like KPhos is an emerging area but may require significant optimization.[9][10]

Q5: What is the general mechanism for this reaction?

A5: The reaction follows the general Buchwald-Hartwig amination catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophthalazinone.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the 4-aminophthalazinone product and regenerating the Pd(0) catalyst.[3][6]

Quantitative Data Summary

The following table summarizes the yields obtained for the palladium-catalyzed amination of a 2-methyl-4-bromophthalazinone with various amines, demonstrating the scope of the reaction.

EntryAmineProductYield (%)
1Morpholine2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one77
2Piperidine2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one83
3Aniline2-Methyl-4-(phenylamino)phthalazin-1(2H)-one75
4Benzylamine4-(Benzylamino)-2-methylphthalazin-1(2H)-one81
5N,N-Dimethylethylenediamine4-((2-(Dimethylamino)ethyl)amino)-2-methylphthalazin-1(2H)-one79

Reaction Conditions: Pd₂(dba)₃ (2 mol %), rac-BINAP (4 mol %), NaOtBu, 1,4-dioxane. Data sourced from Beilstein J. Org. Chem. 2021, 17, 558–568.[4][5]

Experimental Protocols

General Protocol for the Amination of 2-Alkyl-4-bromophthalazinone

Materials:

  • 2-Alkyl-4-bromophthalazinone (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • rac-BINAP (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry, inert-atmosphere flask, add Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the amine to the mixture and stir at room temperature for 20 minutes. The formation of the (BINAP)Pd-amine complex is crucial.[5]

  • Add the 2-alkyl-4-bromophthalazinone substrate to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminophthalazinone.

Visualizations

experimental_workflow reagents 1. Add Pd₂(dba)₃, BINAP, & NaOtBu to a dry, inert flask inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Anhydrous Dioxane inert->solvent amine 4. Add Amine (Stir for 20 min) solvent->amine substrate 5. Add 4-Bromophthalazinone amine->substrate heat 6. Heat Reaction & Monitor substrate->heat workup 7. Cool, Quench, & Extract heat->workup purify 8. Purify via Chromatography workup->purify product Final Product purify->product

Caption: Optimized experimental workflow for the amination of 4-bromophthalazinones.

troubleshooting_guide start Reaction Issue? no_reaction No Reaction / Starting Material Recovered start->no_reaction No Conversion debromination Debrominated Side Product start->debromination Side Product low_yield Low Yield start->low_yield Poor Conversion check_catalyst Check Catalyst Activity & Reagent Purity no_reaction->check_catalyst check_order Verify Reagent Addition Order (Amine added before Substrate) no_reaction->check_order screen_conditions Screen Ligands / Solvents no_reaction->screen_conditions enforce_order Strictly follow optimized reagent addition order debromination->enforce_order check_protection Is Phthalazinone N-H Protected? low_yield->check_protection protect_nh Protect N-H group (e.g., alkylation) check_protection->protect_nh No optimize_loading Optimize Catalyst Loading (Try 2 mol%) check_protection->optimize_loading Yes screen_amines Consider Amine Reactivity optimize_loading->screen_amines

Caption: Troubleshooting decision tree for common amination challenges.

References

formation of byproducts during the synthesis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromophthalazin-1(2H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: After reacting 4-bromophthalic acid with hydrazine hydrate, I observe a low yield of the desired this compound and the presence of significant solid impurities.

A1: This issue often points to incomplete reaction or the formation of undesired side products. Here are the potential causes and troubleshooting steps:

  • Incomplete Cyclization: The initial reaction between 4-bromophthalic acid and hydrazine hydrate forms an intermediate acyl hydrazide. Incomplete cyclization of this intermediate can be a major reason for low yields.

    • Solution: Ensure the reaction is heated for a sufficient duration and at the appropriate temperature to drive the cyclization to completion. Acetic acid is often used as a solvent and catalyst for this type of condensation reaction.[1][2] Consider extending the reflux time or slightly increasing the reaction temperature.

  • Formation of 6-Bromo-2,3-dihydrophthalazine-1,4-dione: The reaction of 4-bromophthalic acid or its anhydride with hydrazine can lead to the formation of the dione as a stable intermediate or byproduct.[3]

    • Solution: The reaction conditions can be optimized to favor the formation of the desired mono-one. Using a controlled amount of hydrazine and monitoring the reaction progress by techniques like TLC can help. If the dione is the major product, it can be isolated and potentially converted to the desired product in a subsequent step, although this adds complexity to the synthesis.

  • Formation of Polymeric Byproducts: Hydrazine is a difunctional nucleophile and can potentially cross-link with multiple molecules of 4-bromophthalic acid, leading to insoluble polymeric materials, especially if the reaction conditions are not well-controlled.

    • Solution: Add the hydrazine hydrate solution dropwise to the solution of 4-bromophthalic acid at a controlled temperature to minimize polymerization.

Q2: My final product of this compound is contaminated with an impurity that has a similar mass, making it difficult to purify by standard chromatography.

A2: This could indicate the presence of an isomer of the desired product.

  • Isomeric Impurities from Starting Material: The 4-bromophthalic acid used as a starting material may contain its isomer, 3-bromophthalic acid. This impurity will react with hydrazine to form 5-Bromophthalazin-1(2H)-one, which is an isomer of your target compound and can be challenging to separate.

    • Solution: Verify the purity of the starting 4-bromophthalic acid using techniques like NMR spectroscopy or HPLC before starting the synthesis. If isomeric impurities are present, purify the starting material first.

  • Debromination: Although less common under these reaction conditions, debromination of the starting material or product could lead to the formation of Phthalazin-1(2H)-one as an impurity.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere if harsh reducing conditions are inadvertently created.

Q3: During N-alkylation of the phthalazinone ring, I am observing the formation of a significant amount of a higher molecular weight byproduct.

A3: This is a common issue in the N-alkylation of phthalazinones and is likely due to dialkylation.

  • Formation of N,N'-dialkylation Dimers: Phthalazinones have two reactive nitrogen atoms. Alkylation can occur at both sites, leading to the formation of dimeric or other undesired dialkylated products.[4]

    • Solution: To favor mono-alkylation, use a controlled amount of the alkylating agent (ideally a 1:1 molar ratio or a slight excess of the phthalazinone). The choice of base and reaction temperature can also influence the selectivity. Weaker bases and lower temperatures generally favor mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthesis involves the condensation reaction of 4-bromophthalic acid or its anhydride with hydrazine hydrate.[1][2] The reaction is typically carried out in a suitable solvent like ethanol or acetic acid under reflux. The initial step is the formation of a 2-(hydrazinecarbonyl)-5-bromobenzoic acid intermediate, which then undergoes intramolecular cyclization to form the phthalazinone ring.

Q2: What are the key reaction parameters to control to minimize byproduct formation?

A2: Key parameters include:

  • Purity of Starting Materials: Ensure the 4-bromophthalic acid is free from isomeric impurities.

  • Stoichiometry of Reagents: Use a controlled molar ratio of hydrazine hydrate to 4-bromophthalic acid to avoid the formation of the dione or polymeric byproducts.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can sometimes lead to degradation or side reactions. The reaction should be monitored to determine the optimal duration.

  • Order of Addition: Adding hydrazine slowly to the phthalic acid derivative can help in controlling the reaction exotherm and minimizing side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and identifying the presence of different components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying impurities, including isomers.

Data Presentation

Potential Byproduct Chemical Structure Molecular Weight ( g/mol ) Potential Analytical Signature
6-Bromo-2,3-dihydrophthalazine-1,4-dioneC₈H₅BrN₂O₂241.04Higher melting point than the desired product; distinct NMR and IR spectra.
5-Bromophthalazin-1(2H)-oneC₈H₅BrN₂O225.04Same mass as the desired product; different NMR chemical shifts and coupling patterns.
Phthalazin-1(2H)-oneC₈H₆N₂O146.15Lower mass detected by MS; absence of bromine isotope pattern.
Polymeric Byproducts(C₈H₄BrN₂O)nVariableInsoluble solid, difficult to characterize by standard solution-phase techniques.
N,N'-Dialkylated Dimers (from subsequent reactions)VariableHigher than the mono-alkylated productHigher mass detected by MS.

Experimental Protocols

Synthesis of this compound from 4-Bromophthalic Acid

This protocol is a general procedure based on common methods for phthalazinone synthesis.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic acid (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1 to 1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents). The purity should be checked by HPLC and characterized by NMR and MS.

Visualizations

Below are diagrams created using Graphviz to illustrate the synthesis pathway, potential byproduct formation, and a troubleshooting workflow.

Synthesis_of_6_Bromophthalazin_1_2H_one cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromophthalic Acid 4-Bromophthalic Acid Acyl Hydrazide Intermediate Acyl Hydrazide Intermediate 4-Bromophthalic Acid->Acyl Hydrazide Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Acyl Hydrazide Intermediate->this compound Cyclization (-H₂O)

Caption: Main synthetic pathway for this compound.

Byproduct_Formation cluster_pathways Start 4-Bromophthalic Acid + Hydrazine Desired_Product This compound Start->Desired_Product Main Reaction Dione_Byproduct 6-Bromo-2,3-dihydrophthalazine-1,4-dione Start->Dione_Byproduct Side Reaction (Excess Hydrazine or Incomplete Reaction) Isomer_Byproduct 5-Bromophthalazin-1(2H)-one (from 3-Bromophthalic Acid impurity) Start->Isomer_Byproduct Impurity in Starting Material Polymer_Byproduct Polymeric Byproducts Start->Polymer_Byproduct Side Reaction (Poor Reaction Control)

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Material Purity (NMR, HPLC) Start->Check_SM SM_Pure Starting Material is Pure Check_SM->SM_Pure SM_Impure Purify Starting Material Check_SM->SM_Impure Impure Analyze_Reaction Analyze Reaction Mixture (TLC, HPLC, MS) SM_Pure->Analyze_Reaction Pure SM_Impure->Start Identify_Byproduct Identify Major Byproduct(s) Analyze_Reaction->Identify_Byproduct Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Identify_Byproduct->Optimize_Conditions Byproduct Identified Modify_Workup Modify Work-up and Purification Optimize_Conditions->Modify_Workup End Pure Product, Improved Yield Modify_Workup->End

References

strategies to improve the yield of 6-Bromophthalazin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromophthalazin-1(2H)-one and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are 4-bromophthalic acid or its anhydride, and 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one. These are typically reacted with hydrazine hydrate or a related hydrazine source.

Q2: What is the general reaction mechanism for the synthesis?

A2: The synthesis generally proceeds through a condensation reaction. The hydrazine attacks the carbonyl groups of the phthalic acid derivative, leading to the formation of a hydrazone intermediate, which then cyclizes to form the stable phthalazinone ring system.

Q3: What are the typical solvents and reaction temperatures used?

A3: Common solvents for this synthesis include alcohols like ethanol and isopropanol. The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to drive the reaction to completion. One specific protocol with a high yield (87%) utilizes isopropanol at 90°C[1].

Q4: What are some of the key factors that can influence the yield of the reaction?

A4: Several factors can significantly impact the yield, including the purity of the starting materials (especially the hydrazine source), the choice of solvent, the reaction temperature and time, and the efficiency of the product purification method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to improve the reaction yield.

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Impure Starting Materials - Ensure the purity of 4-bromophthalic acid/anhydride and hydrazine hydrate. Impurities in hydrazine can significantly reduce the yield. Consider using freshly opened or purified hydrazine hydrate.
Suboptimal Reaction Temperature - If the reaction is sluggish, consider increasing the temperature to the reflux point of the solvent. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition at excessively high temperatures.
Inappropriate Solvent - The choice of solvent is crucial. While ethanol is commonly used, other high-boiling point alcohols like isopropanol have been shown to be effective. Consider screening different solvents to find the optimal one for your specific conditions.
Insufficient Reaction Time - The reaction may not have gone to completion. Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the reflux period.
Inefficient Mixing - Ensure adequate stirring of the reaction mixture, especially if dealing with heterogeneous suspensions, to ensure proper contact between reactants.
Formation of Side Products

Problem: The final product is contaminated with significant amounts of impurities.

Possible Side Reactions & Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Bis-phthalazinone Formation of a dimer where two phthalazinone units are linked. This can be favored in certain solvents.The choice of solvent can influence the formation of this byproduct. For instance, in the synthesis of related phthalazinones, using pyridine as a solvent instead of ethanol has been shown to suppress the formation of bis-phthalazinone.
Debrominated Product Loss of the bromine atom from the aromatic ring. This can occur under certain catalytic or harsh reaction conditions.While more common in subsequent functionalization steps (e.g., palladium-catalyzed amination), it's important to use mild reaction conditions and avoid unnecessarily high temperatures or prolonged reaction times.
Incomplete Cyclization The intermediate hydrazone may not fully cyclize to the desired phthalazinone.Ensure the reaction goes to completion by optimizing the reaction time and temperature. The use of a suitable solvent that facilitates the cyclization step is also important.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and a related chloro-derivative under different conditions. This data can be used as a benchmark for optimizing your own experiments.

Starting Material Reagents Solvent Temperature Time Yield Reference
5-Bromo-3-hydroxyisobenzofuran-1(3H)-oneHydrazine monohydrateIsopropanol90 °C1.5 h87%[1]
6-bromo-2,3-dihydro-phthalazine-1,4-dionePOCl₃, then NaOHDioxane/WaterReflux, then 50°C3 h, then 0.5 h24.3% (for 6-Bromo-4-chlorophthalazin-1(2H)-one)[2]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis from 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one[1]

Materials:

  • 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (954 mg, 4.17 mmol)

  • Hydrazine monohydrate (0.4 mL, 8.25 mmol)

  • Isopropanol (10 mL)

Procedure:

  • Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one in isopropanol (10 mL) in a round-bottom flask.

  • Heat the suspension to 90 °C and maintain this temperature for 1.5 hours.

  • Add hydrazine monohydrate (0.4 mL) in four portions to the heated suspension.

  • Upon completion of the reaction (monitor by TLC), cool the suspension to room temperature.

  • Filter the resulting solid and wash the filter cake with cold isopropanol.

  • Dry the solid to obtain this compound as a beige solid (813 mg, 87% yield).

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Starting Material 5-Bromo-3-hydroxy- isobenzofuran-1(3H)-one Reaction Mixture Reaction Mixture Starting Material->Reaction Mixture Solvent Isopropanol Solvent->Reaction Mixture Reagent Hydrazine Monohydrate Heating Heating Reaction Mixture->Heating 90°C, 1.5h Reagent Addition Reagent Addition Heating->Reagent Addition Add Hydrazine in portions Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring TLC Cooling Cooling Reaction Monitoring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Cold Isopropanol Drying Drying Washing->Drying Final Product Final Product Drying->Final Product This compound (87% Yield)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK Use Pure Reagents Use Pure Reagents CheckPurity->Use Pure Reagents Impure OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Temp OK Adjust Temperature Adjust Temperature OptimizeTemp->Adjust Temperature Suboptimal OptimizeSolvent Screen Different Solvents OptimizeTime->OptimizeSolvent Time OK Adjust Time Adjust Time OptimizeTime->Adjust Time Suboptimal ImprovePurification Improve Purification Method OptimizeSolvent->ImprovePurification Solvent OK Change Solvent Change Solvent OptimizeSolvent->Change Solvent Suboptimal Success Improved Yield ImprovePurification->Success Purification OK Modify Purification Modify Purification ImprovePurification->Modify Purification Losses during purification Use Pure Reagents->Start Adjust Temperature->Start Adjust Time->Start Change Solvent->Start Modify Purification->Start

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Bromophthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes, the most common impurities may include:

  • Unreacted Starting Materials: Such as 4-bromo-2-formylbenzoic acid or its derivatives, and hydrazine hydrate.

  • De-brominated Impurity: Phthalazin-1(2H)-one can be a significant by-product, formed through dehalogenation, especially at elevated temperatures or in the presence of certain catalysts.

  • Colored Impurities: The crude product is often described as a beige or yellow solid, indicating the presence of colored by-products. The exact nature of these is often complex and can result from side reactions of hydrazine.

Q2: My crude product is highly colored. How can I remove the color?

A2: Color removal can be challenging. Here are a few strategies to try:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat for a short period, then filter the hot solution through celite to remove the carbon. Allow the filtrate to cool and crystallize. Be aware that activated carbon can sometimes adsorb the desired product, leading to lower yields.

  • Column Chromatography: Silica gel chromatography is often effective at separating colored impurities. The appropriate solvent system needs to be determined by thin-layer chromatography (TLC).

  • Solvent Washes: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the colored impurities are more soluble can be effective.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polar nature of the phthalazinone moiety, suitable solvents to screen include:

  • Ethanol

  • Isopropanol

  • Acetic Acid

  • A mixture of Ethanol and Water

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for highly impure samples, followed by precipitation with an anti-solvent like water.

It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when:

  • Recrystallization fails to remove key impurities, particularly those with similar solubility profiles to the product (e.g., the de-brominated phthalazinone).

  • The crude product is an oil or fails to crystallize.

  • Multiple impurities are present.

  • A very high purity product (>99.5%) is required.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Recrystallization - Ensure the minimum amount of hot solvent was used to dissolve the product.- Cool the solution slowly to allow for maximum crystal formation.- Cool to a lower temperature (e.g., in an ice bath) before filtration.- Avoid excessive washing of the filtered crystals.
Product Adsorption on Activated Carbon - Use the minimum amount of activated carbon necessary.- Reduce the heating time after adding the carbon.
Product Sticking to the Column - The eluent may be too non-polar. Gradually increase the polarity of the mobile phase.- Consider pre-treating the silica gel with a small amount of a polar modifier like triethylamine if the compound is basic.
Incomplete Elution from the Column - After the main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if any product remained on the stationary phase.
Problem 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Step
Co-crystallization of Impurities - Try a different recrystallization solvent or a multi-solvent system.- Perform a second recrystallization.
Co-elution of Impurities in Column Chromatography - Optimize the eluent system using TLC. Try different solvent mixtures and ratios.- Use a shallower solvent gradient during elution.- Consider a different stationary phase (e.g., alumina instead of silica gel).
Presence of De-brominated Impurity - This impurity is often less polar than the brominated product. A well-optimized column chromatography protocol should provide good separation.- Monitor fractions carefully by TLC to identify and isolate the fractions containing the pure product.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Procedure: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat the solution at its boiling point for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or through a pad of celite if activated carbon was used) into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop the plate with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Start the elution with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Purification_Workflow General Purification Workflow for this compound crude Crude Product (Beige/Yellow Solid) recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization Initial Purification column Column Chromatography (Silica Gel) crude->column If Recrystallization Fails or High Purity Needed recrystallization->column Purity Still Low pure_product Pure this compound recrystallization->pure_product Successful waste Impurities in Mother Liquor / Separated Fractions recrystallization->waste column->pure_product column->waste

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Purification start Purification Attempt check_purity Check Purity (TLC/HPLC/NMR) start->check_purity pure Pure Product Obtained check_purity->pure Yes impure Impurities Present check_purity->impure No low_yield Low Yield? optimize_recryst Optimize Recrystallization: - Change solvent - Slower cooling low_yield->optimize_recryst No, from Recrystallization optimize_column Optimize Column: - Change eluent system - Use gradient elution low_yield->optimize_column No, from Column review_protocol Review Protocol: - Minimize solvent usage - Check for product loss in washes low_yield->review_protocol Yes impure->low_yield switch_to_column Switch to Column Chromatography optimize_recryst->switch_to_column

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst and ligand selection in cross-coupling reactions with 6-bromophthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions on this compound?

A1: The primary challenges with this substrate are related to its N-heterocyclic structure. The presence of the N-H proton on the phthalazinone ring can lead to deprotonation by the base, potentially causing solubility issues or side reactions. Furthermore, the nitrogen atoms in the ring system can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.[1]

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Palladium-catalyzed cross-coupling reactions are the most widely used methods for this purpose. Specifically, the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) reactions are highly effective.[2][3] The choice of reaction will depend on the desired final product.

Q3: Is it necessary to protect the N-H group of the phthalazinone ring before performing the cross-coupling reaction?

A3: While N-protection can be a viable strategy to prevent potential side reactions related to the acidic proton, it adds extra steps to the synthesis (protection and deprotection). For Buchwald-Hartwig amination, successful couplings have been achieved with the unprotected N-H by carefully selecting the base and reaction conditions.[1] For Suzuki and Sonogashira reactions, starting with an N-protected phthalazinone may lead to more reproducible results, especially during initial optimization.

Q4: My reaction is showing low to no conversion. What are the first troubleshooting steps I should take?

A4: For any cross-coupling reaction, the first steps in troubleshooting low conversion are to verify the quality and integrity of your reagents. This includes ensuring your solvent is anhydrous and degassed, your base is fresh and of the correct strength, and your boronic acid/ester or amine is not degraded. The palladium catalyst and ligand are also critical; they should be handled under an inert atmosphere to prevent deactivation. Running a control reaction with a known, reliable substrate can help determine if the issue lies with the reagents or the specific reactivity of your substrate.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired 6-arylphthalazin-1(2H)-one.

Suzuki_Troubleshooting

  • Possible Cause 1: Catalyst Inactivation.

    • Solution: The phthalazinone nitrogen atoms may be coordinating to the palladium center, inhibiting catalysis. Switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos. These ligands can promote reductive elimination and prevent catalyst poisoning. Also, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.

  • Possible Cause 2: Poor Solubility of the Base.

    • Solution: The choice of base is critical. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered to maximize surface area. Consider switching to a more soluble base like Cs₂CO₃ or using a solvent system (e.g., dioxane/water) that can better dissolve the base.[4]

  • Possible Cause 3: Protodeboronation of the Boronic Acid.

    • Solution: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with electron-rich or heteroaromatic boronic acids. Using a milder base or switching to a boronate ester (e.g., pinacol ester) can mitigate this issue. Ensure your reaction is not running for an unnecessarily long time.

Buchwald-Hartwig Amination

Problem: Formation of side products or decomposition of starting material.

Buchwald_Hartwig_Troubleshooting

  • Possible Cause 1: Reaction with the Phthalazinone N-H.

    • Solution: If using a strong base like sodium tert-butoxide (NaOtBu), it can deprotonate the N-H of the phthalazinone, leading to potential side reactions or solubility issues. For unprotected substrates, a strong, non-nucleophilic, and sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[1]

  • Possible Cause 2: Dehalogenation of the Starting Material.

    • Solution: This occurs when the bromine atom is replaced by a hydrogen. This can be promoted by certain catalyst/ligand combinations and elevated temperatures. Try using a different ligand, such as RuPhos or BrettPhos, which are known to be effective for amination of N-heterocycles, and consider lowering the reaction temperature.

  • Possible Cause 3: Homocoupling of the Amine.

    • Solution: This can be an issue with certain primary amines. Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes suppress this side reaction. Also, ensure that the palladium catalyst is not being oxidized by trace oxygen.

Data Presentation

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with similar N-heterocyclic substrates. Note: These are general guidelines and may require optimization for your specific coupling partners.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ / XPhos or Pd(PPh₃)₄Pd₂(dba)₃/XPhos is often more robust for challenging substrates.
Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive partners.
Ligand Loading 2-10 mol%Typically a 1:2 or 1:1 Pd to ligand ratio is used.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Cs₂CO₃ is more soluble and can be more effective.
Base Equivalents 2-3 equivalents
Solvent Dioxane/H₂O (4:1), Toluene, or DMFThe choice of solvent can impact solubility and reaction rate.
Temperature 80-110 °C

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts like XPhos-Pd-G3 can also be very effective.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are crucial for N-heterocycles.
Catalyst Loading 1-3 mol%
Ligand Loading 2-6 mol%
Base NaOtBu or LiHMDSLiHMDS is preferred for unprotected N-H substrates.
Base Equivalents 1.5-2.5 equivalents
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80-110 °C

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionNotes
Catalyst PdCl₂(PPh₃)₂A standard and reliable catalyst for this reaction.
Co-catalyst CuI (Copper(I) iodide)Essential for the catalytic cycle.
Catalyst Loading 1-5 mol% Pd, 2-10 mol% CuI
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent.
Solvent Toluene, DMF, or neat amine
Temperature Room Temperature to 80 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Starting Point)
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination (Adapted from Malinowski et al. for 4-bromophthalazinones)[1]
  • To an oven-dried reaction vessel, add the N-substituted-4-bromophthalazinone (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., Xantphos or RuPhos, 10 mol%).

  • Seal the vessel and establish an inert atmosphere (Argon).

  • Add anhydrous toluene or dioxane.

  • Add the amine (1.2-1.5 equiv) followed by the base (e.g., NaOtBu, 2.5 equiv).

  • Heat the mixture at 105-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Note: For the amination of unprotected this compound, consider using LiHMDS as the base and a ligand such as BrettPhos, which has shown success with other unprotected N-heterocycles. Optimization will be required.

References

scale-up considerations for the synthesis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromophthalazin-1(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
SYN-001 Low or Inconsistent Yields 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product. 4. Poor quality of starting materials. 5. Inefficient product isolation.1. Reaction Monitoring: Utilize in-situ monitoring techniques like FTIR or Raman spectroscopy to track the consumption of the starting material (5-Bromo-3-hydroxyisobenzofuran-1(3H)-one) and the formation of the product. 2. Temperature Control: Ensure precise temperature control. The reaction with hydrazine hydrate is often exothermic. A slow, controlled addition of hydrazine hydrate is crucial to maintain the desired reaction temperature. 3. Starting Material Quality: Verify the purity of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one. Impurities can interfere with the reaction. 4. Isolation Optimization: Review the crystallization and filtration process. Ensure the chosen solvent provides good recovery and that the product is not lost in the mother liquor.
SYN-002 Product Purity Issues/High Impurity Profile 1. Formation of side-products due to localized high temperatures. 2. Unreacted starting materials. 3. Entrapment of residual hydrazine in the product. 4. Formation of over-brominated or debrominated species.1. Controlled Reagent Addition: Add hydrazine hydrate subsurface at a controlled rate to prevent localized "hot spots." 2. Reaction Completion: Confirm reaction completion using HPLC or UPLC before proceeding with work-up. 3. Crystallization Control: Develop a robust crystallization process. A controlled cooling profile can prevent the entrapment of impurities, including residual hydrazine. Consider a final wash of the isolated solid with a suitable solvent.[1][2] 4. Impurity Identification: Use techniques like LC-MS to identify major impurities. This will help in understanding their origin and developing a strategy for their removal.
PRO-001 Exotherm and Reaction Runaway Risk 1. Rapid addition of hydrazine hydrate. 2. Inadequate cooling capacity of the reactor. 3. Use of highly concentrated or anhydrous hydrazine.1. Hydrazine Dilution: Use aqueous solutions of hydrazine hydrate (e.g., 64% or lower) to mitigate the thermal hazard. Anhydrous hydrazine poses a significant risk of detonation and should be avoided. 2. Calorimetry Studies: Perform reaction calorimetry studies (e.g., using Power Compensation Calorimetry) to understand the heat of reaction and determine the maximum safe addition rate of hydrazine.[1][2] 3. Emergency Planning: Ensure the reactor is equipped with an adequate emergency relief system.
PRO-002 Difficulties with Product Isolation and Filtration 1. Unfavorable crystal morphology (e.g., fine needles). 2. Product oiling out during crystallization. 3. High viscosity of the reaction mixture.1. Crystallization Solvent: Screen different solvent systems to obtain a more filterable crystal form. Anti-solvent crystallization might be a useful technique to explore. 2. Seeding: Employ seeding strategies to control crystal size and morphology. 3. Stirring and Temperature Profile: Optimize the stirring rate and cooling profile during crystallization to influence crystal growth.
SAF-001 Handling and Safety Concerns with Hydrazine 1. High toxicity and carcinogenicity of hydrazine. 2. Flammability and explosive potential of hydrazine vapors.1. Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, goggles, and a face shield. 2. Ventilation: Work in a well-ventilated area, preferably in a fume hood or a contained system. 3. Inert Atmosphere: Conduct the reaction under a nitrogen atmosphere to prevent the formation of explosive mixtures of hydrazine vapor and air. 4. Spill Management: Have a spill kit readily available. Neutralize small spills with a dilute solution of sodium hypochlorite.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The synthesis of this compound typically starts from 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one, which is a cyclic hemiacetal of 4-bromophthalic anhydride. This can be reacted with hydrazine hydrate to form the desired product.

Q2: What are the critical process parameters to control during the reaction?

The most critical parameters are:

  • Temperature: The reaction is exothermic. Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side-product formation.

  • Rate of Hydrazine Addition: A slow, controlled addition of hydrazine hydrate is essential to manage the exotherm and prevent localized high concentrations.

  • Stirring: Efficient agitation is necessary to ensure good mixing and heat transfer.

Q3: How can I monitor the progress of the reaction?

Process Analytical Technology (PAT) is highly recommended for real-time monitoring.

  • In-situ FTIR/Raman: Can be used to track the disappearance of the starting material's carbonyl peak and the appearance of the product's characteristic peaks.

  • HPLC/UPLC: Offline analysis of reaction samples can provide quantitative data on the conversion and the formation of any impurities.

Q4: What are the common impurities, and how can they be removed?

Common impurities may include:

  • Unreacted starting material: Can be minimized by ensuring complete reaction.

  • Residual hydrazine: A well-controlled crystallization and washing of the final product are key to reducing this to acceptable levels.

  • Isomeric impurities: Depending on the purity of the starting material, other brominated isomers might be present. Recrystallization from a suitable solvent is the most common method for purification.

Q5: What are the key safety precautions when handling hydrazine on a larger scale?

  • Use aqueous solutions: Diluted hydrazine hydrate is significantly safer than the anhydrous form.

  • Inert atmosphere: Always work under a nitrogen blanket to prevent the formation of flammable or explosive mixtures.

  • Engineering controls: Use closed systems for transfers and reactions to minimize exposure.

  • Emergency preparedness: Ensure access to safety showers, eyewashes, and appropriate spill neutralization agents.

Experimental Protocols

Synthesis of this compound (Lab Scale)

A representative lab-scale synthesis involves the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate in a suitable solvent like isopropanol. The mixture is heated to around 90 °C, and hydrazine monohydrate is added portion-wise. After the reaction is complete, the resulting suspension is filtered, and the solid product is washed with the solvent to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (10 kg)
Starting Material 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one5-Bromo-3-hydroxyisobenzofuran-1(3H)-one4-Bromophthalic Anhydride
Hydrazine Hydrate (equiv.) 2.01.81.5
Solvent IsopropanolAcetic AcidAcetic Acid
Temperature (°C) 90100-110110-120
Reaction Time (h) 1.53-44-6
Typical Yield (%) 85-9080-8578-83
Purity (HPLC, %) >99>98.5>98.0

Note: This table is illustrative and actual parameters may vary based on specific process development studies.

Visualizations

experimental_workflow start Start: Reagents and Reactor Setup reagents Charge Reactor with 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one and Solvent start->reagents inert Inert with Nitrogen reagents->inert heat Heat to Reaction Temperature inert->heat hydrazine Controlled Addition of Hydrazine Hydrate heat->hydrazine reaction Reaction Monitoring (PAT/HPLC) hydrazine->reaction workup Cooling and Product Crystallization reaction->workup isolation Filtration and Washing workup->isolation drying Drying of Final Product isolation->drying end End: this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Check Reaction temp_issue Temperature Control Issue? incomplete_reaction->temp_issue No monitor Action: Monitor Reaction (PAT/HPLC) incomplete_reaction->monitor Yes purity_issue Starting Material Purity? temp_issue->purity_issue No control_temp Action: Check and Calibrate Temp. Control temp_issue->control_temp Yes isolation_issue Isolation Inefficient? purity_issue->isolation_issue No check_sm Action: Analyze Starting Material Purity purity_issue->check_sm Yes optimize_iso Action: Optimize Crystallization/Filtration isolation_issue->optimize_iso Yes

Caption: Troubleshooting logic for low yield or purity issues.

References

managing side reactions in the functionalization of the phthalazinone ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the phthalazinone ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the N-alkylation, C-acylation, and Suzuki coupling of the phthalazinone ring.

N-Alkylation

The N-alkylation of phthalazinones is a fundamental transformation, but can be complicated by competing side reactions.

Frequently Asked Questions (FAQs):

  • Q1: I am observing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

    A1: The competition between N- and O-alkylation is a common issue. Generally, N-alkylation is favored due to the higher nucleophilicity of the nitrogen atom in the phthalazinone ring.[1] To enhance N-alkylation selectivity, consider the following:

    • Choice of Base and Solvent: Using a non-polar, aprotic solvent like toluene or dioxane with a weaker base such as potassium carbonate (K₂CO₃) often favors N-alkylation. In contrast, polar aprotic solvents like DMF, in combination with strong bases like sodium hydride (NaH), can increase the proportion of the O-alkylated product.

    • Nature of the Alkylating Agent: Harder electrophiles (based on Pearson's HSAB principle) tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.[1] For instance, using alkyl iodides (softer) may favor N-alkylation over alkyl chlorides (harder).

    • Temperature (Kinetic vs. Thermodynamic Control): O-alkylation is often the kinetically favored product (forms faster, lower activation energy), while N-alkylation is typically the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration can allow the kinetically formed O-alkylated product to revert and form the more stable N-alkylated product. Conversely, lower temperatures will favor the kinetic O-alkylated product.

  • Q2: I am getting a significant amount of a dialkylated byproduct. How can I prevent this?

    A2: Dialkylation can occur, especially when using highly reactive alkylating agents or an excess of the electrophile. To minimize this:

    • Stoichiometry: Use a 1:1 molar ratio of the phthalazinone to the alkylating agent. A slight excess of the phthalazinone can also help to consume the alkylating agent and prevent dialkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction to the dialkylated product. In some cases, N,N'-dialkylation dimers have been observed as by-products.[2]

Troubleshooting Workflow for N-Alkylation Selectivity

n_alkylation_troubleshooting start Low N-Alkylation Selectivity check_base_solvent Analyze Base and Solvent System start->check_base_solvent strong_base Using Strong Base (e.g., NaH) in Polar Solvent (e.g., DMF)? check_base_solvent->strong_base switch_to_weak_base Switch to Weaker Base (K2CO3) and/or less Polar Solvent (Toluene, Dioxane) strong_base->switch_to_weak_base Yes check_electrophile Evaluate Alkylating Agent strong_base->check_electrophile No switch_to_weak_base->check_electrophile hard_electrophile Using a 'Hard' Electrophile (e.g., R-Cl)? check_electrophile->hard_electrophile switch_to_soft_electrophile Consider a 'Softer' Electrophile (e.g., R-I, R-Br) hard_electrophile->switch_to_soft_electrophile Yes check_temp Assess Reaction Temperature hard_electrophile->check_temp No switch_to_soft_electrophile->check_temp low_temp Running at Low Temperature? check_temp->low_temp increase_temp Increase Temperature to Favor Thermodynamic N-Alkylation low_temp->increase_temp Yes end Improved N-Alkylation Selectivity low_temp->end No increase_temp->end

Troubleshooting workflow for improving N-alkylation selectivity.

Experimental Protocols & Data:

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Benzylphthalazin-1(2H)-oneEthyl chloroacetateK₂CO₃Acetone/DMF (1:1)Reflux20N/A (Product is N-substituted)[1]
4-Benzylphthalazin-1(2H)-oneEthyl acrylateK₂CO₃N/AReflux4868[3]
Phthalazin-1(2H)-one1,2-dibromoethaneK₂CO₃DMF601.545-75[2]
4-Substituted-1(2H)-phthalazinoneEthyl bromoacetateN/AN/AN/AN/AN/A
C-Acylation

C-acylation of the phthalazinone ring, often achieved through Friedel-Crafts or related reactions, can present challenges in terms of regioselectivity and substrate reactivity.

Frequently Asked Questions (FAQs):

  • Q3: I am attempting a Friedel-Crafts acylation on the phthalazinone ring, but the reaction is not proceeding. What could be the issue?

    A3: The phthalazinone ring is an electron-deficient system, which makes it less reactive towards electrophilic aromatic substitution like Friedel-Crafts acylation. Several factors could be hindering your reaction:

    • Deactivated Ring: The electron-withdrawing nature of the amide and the second nitrogen atom deactivates the aromatic ring. Friedel-Crafts reactions generally fail with strongly deactivated rings.

    • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen and oxygen atoms of the phthalazinone, further deactivating the ring and rendering the catalyst ineffective.

    • Reaction Conditions: The reaction may require harsh conditions (high temperature, strong Lewis acids) which can lead to decomposition of the starting material.

  • Q4: If direct Friedel-Crafts acylation is difficult, what are some alternative strategies for C-acylation?

    A4:

    • Directed Ortho-Metalation (DoM): This is a powerful strategy where a directing group on the phthalazinone ring (e.g., at the N-2 position) directs lithiation to an adjacent ortho position, followed by quenching with an acylating agent.

    • Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. While the phthalazinone ring itself is electron-deficient, substituents on the ring or specific reaction conditions might allow for formylation. The Vilsmeier-Haack reagent is generally mild and can be an alternative to harsher Friedel-Crafts conditions.[4][5][6]

    • Acylation of a Pre-functionalized Ring: It might be more feasible to introduce the acyl group to a precursor of the phthalazinone ring that is more activated towards electrophilic substitution, and then form the phthalazinone ring in a subsequent step. For example, performing a Friedel-Crafts reaction on phthalic anhydride to produce a 2-aroylbenzoic acid, which is then cyclized with hydrazine.[7]

Logical Relationship of C-Acylation Strategies

c_acylation_strategies goal C-Acylation of Phthalazinone direct_acylation Direct Acylation goal->direct_acylation indirect_acylation Indirect Acylation Strategies goal->indirect_acylation fc_reaction Friedel-Crafts Acylation direct_acylation->fc_reaction vilsmeier Vilsmeier-Haack Reaction direct_acylation->vilsmeier dom Directed Ortho-Metalation (DoM) indirect_acylation->dom precursor Acylation of Precursor then Cyclization indirect_acylation->precursor challenges Challenges: - Deactivated Ring - Catalyst Complexation fc_reaction->challenges

Strategies for the C-acylation of the phthalazinone ring.

Experimental Protocols & Data:

Reaction TypeSubstrateReagentsCatalystConditionsProductYield (%)Reference
Friedel-Crafts Acylation (of precursor)Phthalic anhydride, m-xylene-AlCl₃N/A2-(2,4-dimethylbenzoyl)benzoic acidN/A
Vilsmeier-Haack Reaction3-acetyl-2,4-dihydroxyquinolinePOCl₃, DMF-17 h, water bath3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinolineN/A
Suzuki Coupling

Suzuki coupling is a versatile method for C-C bond formation, commonly used to introduce aryl or heteroaryl substituents onto a halophthalazinone core.

Frequently Asked Questions (FAQs):

  • Q5: My Suzuki coupling reaction is giving a significant amount of the dehalogenated phthalazinone byproduct. How can I minimize this?

    A5: Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent. To suppress dehalogenation:

    • Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step over dehalogenation.

    • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide or alkoxides, which can promote the formation of palladium-hydride species.

    • Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Protic solvents like alcohols can be a source of hydrides.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst degradation and side reactions.

  • Q6: I am observing homocoupling of my boronic acid starting material. What is the cause and how can I prevent it?

    A6: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling.

    • Thorough Degassing: The most critical step is to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Catalyst Pre-activation: Ensure that the active Pd(0) catalyst is generated efficiently. Using a Pd(II) precatalyst can sometimes lead to side reactions during the in situ reduction to Pd(0).

    • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.

Troubleshooting Workflow for Suzuki Coupling Side Reactions

suzuki_troubleshooting start Low Yield in Suzuki Coupling identify_side_product Identify Major Side Product(s) start->identify_side_product dehalogenation Dehalogenation identify_side_product->dehalogenation Dehalogenated Product homocoupling Homocoupling identify_side_product->homocoupling Boronic Acid Dimer optimize_dehalogenation Optimize for Dehalogenation dehalogenation->optimize_dehalogenation optimize_homocoupling Optimize for Homocoupling homocoupling->optimize_homocoupling ligand_base Use Bulky, e--rich Ligand Use Weaker Base (K2CO3, K3PO4) optimize_dehalogenation->ligand_base degas Thoroughly Degas Reaction Mixture Maintain Inert Atmosphere optimize_homocoupling->degas end Improved Yield of Desired Product ligand_base->end degas->end

Troubleshooting common side reactions in Suzuki coupling.

Experimental Protocols & Data:

HalophthalazinoneBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-chloroacetophenoneArylboronic acidsPd(II)-complex-Cs₂CO₃Water100N/AN/A[8]
2-aryl-6-bromo-4-chloro-8-iodoquinazolinesArylboronic acidsPdCl₂(PPh₃)₂PPh₃K₂CO₃DMF-EtOH (3:1)1002N/A[9]

Signaling Pathway Diagrams

Many phthalazinone derivatives are developed as inhibitors of key signaling pathways in cancer. Below are simplified diagrams of the PARP and VEGFR/EGFR signaling pathways.

PARP Inhibition Signaling Pathway

parp_pathway dna_damage DNA Single-Strand Break (SSB) parp PARP Activation dna_damage->parp par Poly(ADP-ribose) Polymer Synthesis parp->par stalled_fork Stalled Replication Fork parp->stalled_fork repair_recruitment Recruitment of DNA Repair Proteins par->repair_recruitment ssb_repair SSB Repair repair_recruitment->ssb_repair phthalazinone Phthalazinone (PARP Inhibitor) phthalazinone->parp Inhibits dsb DNA Double-Strand Break (DSB) stalled_fork->dsb apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis

Simplified PARP inhibition signaling pathway.

VEGFR/EGFR Inhibition Signaling Pathway

vegfr_egfr_pathway ligand Growth Factor (VEGF/EGF) receptor VEGFR/EGFR ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimerization->downstream phthalazinone Phthalazinone Inhibitor phthalazinone->dimerization Inhibits inhibition Inhibition of Cellular Responses phthalazinone->inhibition cellular_response Cellular Responses: - Proliferation - Angiogenesis - Survival downstream->cellular_response

Simplified VEGFR/EGFR inhibition signaling pathway.

References

impact of solvent and base on the outcome of 6-Bromophthalazin-1(2H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromophthalazin-1(2H)-one. The content focuses on the critical impact of solvent and base selection on the outcomes of common synthetic transformations.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with various organoboron compounds. Achieving high yields and minimizing side reactions is highly dependent on the careful selection of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in Suzuki couplings are common and can often be resolved by systematically optimizing the reaction conditions. The key variables are the base, solvent, and catalyst system.

  • Base Incompatibility: The base is crucial for activating the boronic acid to facilitate transmetalation.[1] If the base is too weak, the reaction may not proceed to completion. If it is too strong, it can cause degradation of the starting material or boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices. K₃PO₄ is often effective in challenging couplings.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the palladium catalyst. A mixture of an organic solvent with water is typically required. Common choices include 1,4-dioxane/water, toluene/water, and DMF/water.[2] Dioxane often gives good results, but for polar substrates, acetonitrile (MeCN) or DMF might be better.[3][4]

  • Catalyst/Ligand Issues: The palladium catalyst and its ligand are critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[5] Ensure the catalyst is active; older Pd(0) sources can lose activity.[4]

  • Deboronation: Hydrolysis of the boronic acid (protodeboronation) is a major side reaction. Using anhydrous conditions with a base like K₃PO₄ or switching to more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[4]

Q2: I am observing significant protodebromination (loss of the bromine atom) on my this compound starting material. How can I prevent this?

A2: Protodebromination is a common side reaction, particularly with electron-rich heterocyclic systems. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. To minimize this:

  • Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.[6]

  • Ensure Anhydrous Conditions: Traces of water can be a proton source. While Suzuki reactions often use aqueous mixtures, minimizing the water content or using anhydrous conditions with specific bases (like K₃PO₄) can help.[4]

  • Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.

  • Degas Thoroughly: Oxygen can interfere with the catalyst and lead to side reactions. Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.

Data Presentation: Impact of Solvent and Base on Suzuki Coupling Yield

The following table summarizes the general effects of different solvents and bases on Suzuki-Miyaura coupling reactions involving aryl bromides. Optimal conditions for this compound should be determined experimentally.

Solvent SystemBaseTypical Temperature (°C)Observations & Potential Issues
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃80 - 110Generally effective, good for a wide range of substrates. Dioxane can be difficult to remove and may form peroxides.[3][4]
Toluene / H₂ONa₂CO₃, K₂CO₃80 - 110Good for less polar substrates. Phase separation can be an issue.[7]
DMF / H₂ONa₂CO₃, K₃PO₄90 - 120Useful for substrates with poor solubility in other solvents. Can be difficult to remove and may cause decomposition at high temperatures.[8]
THF / H₂ONaOH, K₂CO₃60 - 80Lower boiling point limits reaction temperature. Can be effective for reactive substrates.[3]
Acetonitrile / H₂OK₂CO₃, Cs₂CO₃70 - 90Good for polar substrates, but can sometimes lead to catalyst deactivation.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Conditions should be optimized for specific substrates.[9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%) and add it to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask. The concentration is typically around 0.1 M.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) and stir overnight (12-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualization: Suzuki Coupling Workflow

G General Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Degas Mixture (N2/Ar bubbling) C->D E Heat to 80-100 °C D->E F Monitor Progress (TLC, LC-MS) E->F G Quench with H2O F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify (Column Chromatography) H->I J J I->J Characterize Product (NMR, MS)

Caption: General workflow for the Suzuki coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary or secondary amines. The choice of base and ligand is paramount for success.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?

A1: This reaction is sensitive to the combination of base, ligand, and solvent.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[10] The base must be strong enough to deprotonate the amine or the palladium-amine complex.[11]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are essential. Different generations of Buchwald ligands (e.g., XPhos, RuPhos) or other ligands like BINAP and Xantphos have been developed to couple a wide variety of amines.[11][12] Screening different ligands is often necessary.

  • Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are typically used. The choice can affect catalyst solubility and reaction rate.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Rigorous exclusion of air by using an inert atmosphere (argon or nitrogen) is critical for success.

Q2: Can I use an organic base for my Buchwald-Hartwig reaction to improve solubility?

A2: Yes, while insoluble inorganic bases are common, they can pose challenges for scalability and process control. Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully used, especially in flow chemistry applications, to create a homogeneous reaction mixture.[13] However, this often requires re-optimization of the catalyst and solvent system.

Data Presentation: Impact of Base on Buchwald-Hartwig Amination
BaseSolvent(s)StrengthCommon Applications & Notes
NaOtBuToluene, DioxaneStrongVery common, effective for a wide range of primary and secondary amines. Can be too harsh for base-sensitive functional groups.[14]
LiHMDSToluene, THFStrongUseful as an ammonia equivalent or for less nucleophilic amines.
Cs₂CO₃Toluene, THFModerateMilder conditions, good for base-sensitive substrates and primary amines.[10]
K₃PO₄Toluene, DioxaneModerateAnother mild option, often used with hindered amines.
DBUMeCN, TolueneModerate (Organic)Soluble organic base, useful for creating homogeneous reaction mixtures, particularly in flow chemistry.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method and is adapted from procedures for aryl bromides.[10][11]

  • Reaction Setup: In a glovebox or under a stream of argon, add the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Catalyst Premix: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%) in the anhydrous solvent (e.g., toluene).

  • Combine Reagents: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous solvent to the Schlenk tube containing the base.

  • Initiate Reaction: Add the catalyst/ligand solution to the Schlenk tube.

  • Reaction: Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Section 3: N-Alkylation

The lactam nitrogen of this compound can be alkylated. The primary challenge is controlling regioselectivity, as O-alkylation can compete with the desired N-alkylation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is giving a mixture of N- and O-alkylated products. How can I improve selectivity for the N-alkylated product?

A1: The regioselectivity of alkylating lactams is highly dependent on the interplay between the base, solvent, and counter-ion.

  • Base and Solvent Choice: To favor N-alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is often the best choice. For instance, using sodium hydride (NaH) in THF generates the sodium salt of the lactam. The "hard" sodium cation associates with the "hard" oxygen atom, leaving the "softer" nitrogen atom more nucleophilic and available for attack on the alkyl halide.[12][15]

  • Counter-ion Effect: In contrast, using a "softer" cation like silver (e.g., Ag₂O) in a non-polar solvent like benzene can favor O-alkylation, as the soft silver cation preferentially coordinates with the soft nitrogen, making the oxygen more nucleophilic.[16]

  • Solvent Polarity: Using a polar aprotic solvent like DMF can lead to solvent-separated ions. This can sometimes result in mixtures of N- and O-alkylation, as both atoms are more available for reaction.[17][18]

Q2: The N-alkylation reaction is not going to completion. What should I try?

A2: Incomplete conversion is often due to an insufficiently strong base or poor solubility.

  • Increase Base Strength: If using a carbonate base (e.g., K₂CO₃) in a solvent like THF, the reaction may fail or be very slow because the base is not strong enough and has poor solubility.[18][19] Switching to a stronger base like NaH is a common solution.

  • Change Solvent: If the starting material or the deprotonated intermediate has poor solubility, the reaction can stall. Changing to a more polar solvent like DMF can improve solubility, but be mindful of its potential impact on regioselectivity.[17]

  • Increase Temperature: Gently heating the reaction (e.g., to 50 °C) can often drive it to completion, provided the reactants and products are thermally stable.[12]

Data Presentation: Factors Influencing N- vs. O-Alkylation
FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base/Counter-ion Strong base, hard cation (e.g., NaH, KH)Base with soft cation (e.g., Ag₂O)The hard Na⁺ ion coordinates with the hard oxygen atom, leaving the softer nitrogen atom more nucleophilic.[12][16]
Solvent Non-polar aprotic (e.g., THF, Toluene)Non-polar aprotic (e.g., Benzene)Minimizes ion separation, allowing the counter-ion effect to dominate.
Leaving Group Softer leaving group (e.g., I, Br)Harder leaving group (e.g., OTs, OMs)Follows Hard-Soft Acid-Base (HSAB) principle; soft nucleophile (N) prefers soft electrophile.
Solvent (Ambiguous) Polar aprotic (e.g., DMF, DMSO) can sometimes favor N-alkylation but may also lead to mixtures.[17]-Polar solvents create solvent-separated ions, reducing the influence of the counter-ion and potentially leading to loss of selectivity.
Experimental Protocol: General Procedure for N-Alkylation

This protocol is optimized for selective N-alkylation based on methods for similar heterocycles.[12][15]

  • Setup: To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF.

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Visualization: Troubleshooting Low Yield & N- vs. O-Alkylation

G cluster_troubleshooting Troubleshooting Low Yield in Cross-Coupling cluster_alkylation Factors Influencing N- vs. O-Alkylation cluster_N Conditions for N-Alkylation cluster_O Conditions for O-Alkylation start Low Yield or No Reaction q1 Starting Material Recovered? start->q1 a1_yes Reaction not initiated. - Check catalyst activity. - Increase temperature. - Use stronger base. q1->a1_yes Yes a1_no Complex mixture or side products observed. q1->a1_no No q2 Main side product protodebromination? a1_no->q2 a2_yes - Use milder base. - Ensure anhydrous conditions. - Lower temperature. q2->a2_yes Yes a2_no Substrate/Product decomposition likely. - Lower temperature. - Reduce reaction time. q2->a2_no No P Deprotonated Phthalazinone Anion N_path N-Alkylation (Favored by soft interactions) P->N_path Soft Nitrogen Attack O_path O-Alkylation (Favored by hard interactions) P->O_path Hard Oxygen Attack N_base Base: NaH, KH N_path->N_base N_solvent Solvent: THF N_path->N_solvent O_base Base: Ag2O O_path->O_base O_solvent Solvent: Benzene O_path->O_solvent

References

troubleshooting guide for low yields in Suzuki coupling of bromophthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of bromophthalazinones.

Troubleshooting Guide for Low Yields

Low yields in the Suzuki coupling of bromophthalazinones can arise from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

dot

Troubleshooting_Suzuki_Coupling cluster_start Initial Observation cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Condition Optimization cluster_analysis Problem Diagnosis start Low Yield or No Reaction reagent_quality Check Starting Material Purity (Bromophthalazinone, Boronic Acid) start->reagent_quality reagent_quality->start Impure catalyst_activity Verify Catalyst and Ligand Activity reagent_quality->catalyst_activity Reagents OK catalyst_activity->start Inactive base_quality Assess Base Quality and Strength catalyst_activity->base_quality Catalyst OK base_quality->start Inappropriate/Degraded solvent_purity Ensure Solvent is Anhydrous and Degassed base_quality->solvent_purity Base OK solvent_purity->start side_reactions Analyze for Side Products (Homocoupling, Debromination) solvent_purity->side_reactions Solvent OK temperature Optimize Temperature base_screening Screen Different Bases temperature->base_screening solvent_screening Screen Different Solvents base_screening->solvent_screening ligand_screening Screen Different Ligands solvent_screening->ligand_screening catalyst_loading Adjust Catalyst Loading ligand_screening->catalyst_loading side_reactions->temperature No major side products side_reactions->base_screening Debromination observed side_reactions->ligand_screening Homocoupling observed

Caption: A flowchart for troubleshooting low yields in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromophthalazinone is not working at all. What should I check first?

A1: When faced with a complete lack of reactivity, the primary suspects are the catalyst, the base, and the reaction setup.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. Ensure your palladium source and phosphine ligand have not degraded. For instance, Pd₂(dba)₃ can decompose over time, and phosphine ligands can oxidize.[1] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst can often be more reliable.[1]

  • Base Issues: The base is essential for the transmetalation step.[2][3] Ensure the base is of high purity, has been stored correctly (e.g., anhydrous conditions for K₃PO₄), and is strong enough for the reaction. For electron-deficient heterocycles like phthalazinones, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation. Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) throughout.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the first and most critical step. Additionally, consider the following:

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can favor the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Boronic Acid Equivalents: While a slight excess of the boronic acid is common (1.1-1.5 equivalents), a large excess can sometimes lead to increased homocoupling.

Q3: I am seeing a byproduct that appears to be the debrominated phthalazinone. What causes this and how can I prevent it?

A3: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by several factors:

  • Base: Some bases can act as hydride donors, leading to reduction of the aryl bromide. If you suspect this, consider changing the base.

  • Solvent: Protic solvents or impurities can be a source of protons. Ensure you are using high-purity, anhydrous solvents.

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can sometimes promote debromination. If the desired reaction is proceeding, albeit slowly, consider if a lower temperature for a longer duration, or a more active catalyst to shorten the reaction time, could be beneficial.

Q4: What are the recommended starting conditions for a Suzuki coupling of a bromophthalazinone?

A4: For a previously untested Suzuki coupling of a bromophthalazinone, a good starting point would be to use a robust catalytic system known to be effective for electron-deficient heterocycles.

  • Catalyst: A palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G2, SPhos Pd G2) at a loading of 1-2 mol %.

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of an ethereal solvent and water, such as 1,4-dioxane/water (4:1) or THF/water (4:1).

  • Temperature: Start at a moderate temperature, for example, 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data on the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions, drawing from studies on bromophthalazinones and analogous N-heterocyclic systems.

Table 1: Effect of Catalyst and Ligand on Yield

Bromide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromophthalazinonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
4-Bromophthalazinone4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene110892
4-Bromophthalazinone3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O1001865
4,5-Dibromo-2-methyl-pyridazin-3(2H)-oneFerroceneboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Toluene/H₂O100845[4]
4,5-Dibromo-2-methyl-pyridazin-3(2H)-onePhenylboronic acidPdCl₂(dppf) (10)-Na₂CO₃DMF/H₂O1001278[4]

Table 2: Effect of Base and Solvent on Yield

Bromide SubstrateBoronic AcidCatalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromophthalazinonePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)1001288
4-BromophthalazinonePhenylboronic acidPd(OAc)₂/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)1001272
4-BromophthalazinonePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃ (2)Toluene1101090
4-BromophthalazinonePhenylboronic acidPd(OAc)₂/SPhosNa₂CO₃ (2)DMF/H₂O (4:1)1001868
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄ (2)1,4-Dioxane801860
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄ (2)Toluene801840

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromophthalazinones:

This protocol provides a starting point for the Suzuki coupling of bromophthalazinones. Optimization of specific parameters may be required for different substrates.

Materials:

  • Bromophthalazinone derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) (1-5 mol%)

  • Phosphine ligand (if not using a precatalyst) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the bromophthalazinone, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine Bromophthalazinone, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Characterize Product J->K

Caption: A generalized experimental workflow for Suzuki coupling.

References

Validation & Comparative

A Comparative Reactivity Analysis of 6-Bromophthalazin-1(2H)-one and Other Brominated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the reactivity of 6-Bromophthalazin-1(2H)-one with other common brominated heterocycles in widely used palladium-catalyzed cross-coupling reactions. The information is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into substrate scope and reaction optimization. The phthalazinone core is a key pharmacophore in various therapeutic agents, most notably as Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2][3] Understanding the reactivity of its brominated precursor is crucial for the synthesis and diversification of such molecules.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking aryl halides with organoboron compounds.[4] The reactivity of brominated heterocycles in this reaction is highly dependent on the nature of the heterocyclic core and the position of the bromine atom. Electron-deficient rings generally exhibit higher reactivity.[5]

For this compound, the presence of the electron-withdrawing lactam functionality and the adjacent nitrogen atom influences the reactivity of the C-Br bond. Below is a comparative table summarizing typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and other representative brominated heterocycles.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Brominated Heterocycles

Heterocyclic SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
6-Bromo-2-methylphthalazin-1(2H)-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O~85-95%(Implied from[6])
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O95%(Representative)
2-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME92%(Representative, see[7])
6-Bromo-2-chloroquinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O88% (at C6)[7]
3,5-Dichloropyridazine2-Fluoro-5-bromopyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃1,4-DioxaneMajor product at C3[7]

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid partner.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried flask, add the brominated heterocycle (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Vessel cluster_workup Purification Bromide Brominated Heterocycle Reaction Heating under Inert Atmosphere Bromide->Reaction Boronic Boronic Acid (or Ester) Boronic->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Degassed Solvent Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

General workflow for Suzuki-Miyaura cross-coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for introducing amine functionalities into aromatic systems.[8][9] A significant challenge with this compound is the presence of the acidic N-H proton of the lactam. This can interfere with the catalytic cycle, often leading to poor yields or debromination.[6] Therefore, N-protection of the phthalazinone is typically required for efficient coupling, a step not necessary for simpler heterocycles like bromopyridine.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Brominated Heterocycles

Heterocyclic SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-2-methylphthalazin-1(2H)-oneMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane93%[6]
4-Bromo-2-methylphthalazin-1(2H)-oneBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane87%[6]
This compound (unprotected)Various AminesVarious Pd systemsVarious BasesToluene/DioxaneNo product or debromination[6]
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene99%(Representative)
2-BromopyridinePyrrolidinePd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol94%(Representative)
General Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, combine the N-protected brominated heterocycle (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 eq.) in a reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or Toluene), followed by the amine coupling partner (1.1-1.5 eq.).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography to yield the desired aminated product. If necessary, a subsequent deprotection step can be performed.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_complex Ar-Pd(II)(L)n-Br pd0->oxidative_complex Oxidative Addition amine_complex [Ar-Pd(L)n-NHR'R'']+ oxidative_complex->amine_complex Amine Coordination amido_complex Ar-Pd(L)n-NR'R'' amine_complex->amido_complex Deprotonation (-HBase+) amido_complex->pd0 Reductive Elimination Product Ar-NR'R'' amido_complex->Product ArBr Ar-Br ArBr->oxidative_complex Amine HNR'R'' Amine->amine_complex Base Base Base->amine_complex PARP_Inhibition_Pathway cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1 Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER Viability Cell Survival BER->Viability DNA_Damage2 DNA Single-Strand Break (SSB) PARP_Blocked PARP1 Trapped/ Inhibited DNA_Damage2->PARP_Blocked PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_Blocked DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Blocked->DSB HR_Deficient Defective Homologous Recombination Repair DSB->HR_Deficient Apoptosis Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis

References

Unambiguous Structure of 6-Bromophthalazin-1(2H)-one: A Comparative Crystallographic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive validation of the molecular structure of 6-Bromophthalazin-1(2H)-one, a key building block in medicinal chemistry. Through a comparative analysis with the crystallographically confirmed structure of its parent compound, Phthalazin-1(2H)-one, this document offers researchers, scientists, and drug development professionals the critical data and protocols necessary for confident structural assignment and further molecular development.

The phthalazinone core is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine substituent at the 6-position significantly alters the molecule's electronic properties and provides a handle for further synthetic transformations. Therefore, unequivocal confirmation of its structure is essential. While a dedicated crystal structure for this compound is not publicly available, this guide leverages the detailed X-ray crystallographic data of the unsubstituted Phthalazin-1(2H)-one (CSD refcode: 654943) as a benchmark for structural comparison.[1]

Comparative Analysis of Crystallographic Data

The structural integrity of this compound is inferred by comparing its expected molecular geometry with the experimentally determined parameters of Phthalazin-1(2H)-one. The foundational bicyclic ring system is anticipated to remain largely unperturbed by the bromo substitution on the benzene ring. Key bond lengths and angles are presented in the table below, drawing a direct comparison with the known values from the crystal structure of Phthalazin-1(2H)-one.

FeaturePhthalazin-1(2H)-one (Experimental)This compound (Expected)
Molecular Formula C₈H₆N₂OC₈H₅BrN₂O
Molecular Weight 146.15 g/mol 225.04 g/mol
Crystal System MonoclinicNot Determined
Space Group P2₁/cNot Determined
N1-N2 Bond Length 1.375(2) Å~1.37 Å
N2-C1 Bond Length 1.295(2) Å~1.29 Å
C1-C8a Bond Length 1.481(2) Å~1.48 Å
C=O Bond Length 1.233(2) Å~1.23 Å
Benzene Ring Planarity PlanarPlanar

Data for Phthalazin-1(2H)-one sourced from the Cambridge Crystallographic Data Centre (CCDC).[1]

The addition of a bromine atom at the C6 position is predicted to have a minimal effect on the core phthalazinone geometry. The primary influence will be on the C-Br bond length and potential minor distortions in the benzene ring due to the steric bulk and electronic effects of the bromine atom.

Experimental Protocols

Synthesis and Crystallization of Phthalazin-1(2H)-one Derivatives

The following protocol outlines a general method for the synthesis and crystallization of phthalazinone derivatives, which can be adapted for this compound.

Synthesis:

  • Starting Material: 3-Bromobenzoyl chloride and hydrazine hydrate.

  • Reaction: The 3-Bromobenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The resulting intermediate is heated under reflux to induce cyclization and formation of the phthalazinone ring.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray crystallography can be grown using various techniques. A common method is slow evaporation:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will lead to the gradual formation of single crystals over several days.

  • Crystal Harvesting: Once well-formed crystals are observed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

Workflow for Crystallographic Validation

The process of validating a molecular structure using X-ray crystallography follows a well-defined workflow, from synthesis to final structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Structure Validation & Comparison A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Purification (Recrystallization) C->D E Dissolution in Solvent D->E Pure Compound F Slow Evaporation E->F G Single Crystal Formation F->G H Mount Crystal G->H I Data Collection (Diffractometer) H->I J Structure Solution & Refinement I->J K Final Crystal Structure J->K L Comparison with Known Structures K->L M Structural Confirmation L->M

References

A Comparative Analysis of 6-Bromophthalazin-1(2H)-one Derivatives and Established PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the biological activity of emerging 6-Bromophthalazin-1(2H)-one derivatives with well-established Poly(ADP-ribose) polymerase (PARP) inhibitors. By presenting objective performance data and supporting experimental evidence, this document aims to inform strategic decisions in the development of novel cancer therapeutics.

Introduction to PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] In cancer therapy, PARP inhibitors have gained prominence for their efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This therapeutic strategy, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated DNA repair for survival.[2] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are now clinically approved for treating various cancers.[2]

The phthalazinone scaffold is a key structural feature in several potent PARP inhibitors, including the blockbuster drug Olaparib. This has spurred interest in novel phthalazinone derivatives, such as those derived from this compound, as potential next-generation PARP inhibitors.

Comparative Biological Activity: Quantitative Data

The following tables summarize the in vitro potency of representative phthalazinone derivatives from recent studies and compare them with established PARP inhibitors.

Table 1: Comparative PARP-1 Enzymatic Inhibitory Activity (IC50)

Compound/DrugChemical ClassPARP-1 IC50 (nM)Reference
Phthalazinone Derivative 11c 4-Phenylphthalazin-1-one97[3]
Phthalazinone Derivative 30 4-Benzylphthalazinone8.18 ± 2.81[4]
Olaparib Phthalazinone139 (in study with 11c)[3]
Olaparib Phthalazinone1.0 - 5.0[4]
Rucaparib Indole~7.0[4]
Niraparib Indazole~2.1 (PARP-2) - 3.8 (PARP-1)
Talazoparib Phthalazinone~1.0[4]

Note: IC50 values can vary between different assays and experimental conditions.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Compound/DrugCell LineCancer TypeBRCA StatusIC50 (µM)Reference
Phthalazinone Derivative 5f HT-29Colon AdenocarcinomaNot Specified27.41[5]
Phthalazinone Derivative 5d PC-3Prostate CancerNot Specified22.4[5]
Olaparib A549Lung CarcinomaNot Specified>100[3]
Phthalazinone Derivative 11c A549Lung CarcinomaNot Specified10.2[3]
Olaparib MDA-MB-436Breast CancerBRCA1 mutant11.62 ± 2.15 (for a derivative)[4]

Mechanism of Action: Beyond Catalytic Inhibition

Modern PARP inhibitors exhibit a dual mechanism of action: catalytic inhibition and "PARP trapping." PARP trapping refers to the stabilization of the PARP-DNA complex, which is a highly cytotoxic lesion that can lead to replication fork collapse and cell death, particularly in HRR-deficient cells. The trapping potency varies among different inhibitors and is considered a key determinant of their clinical efficacy.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PARP signaling pathway and a standard workflow for assessing the biological activity of PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Damage Response cluster_inhibition Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes using PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Cell_Death Synthetic Lethality (in HRR-deficient cells) PARP_Trapping->Cell_Death

Caption: PARP1 activation at sites of DNA single-strand breaks and the dual mechanism of PARP inhibitors.

Experimental_Workflow Workflow for Evaluating PARP Inhibitor Activity cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assays Enzyme_Prep Prepare Recombinant PARP1 Enzyme Compound_Incubation Incubate with Test Compound and NAD+ Enzyme_Prep->Compound_Incubation Detection Measure PARylation (e.g., ELISA, FRET) Compound_Incubation->Detection IC50_Calc_Enzyme Calculate Enzymatic IC50 Detection->IC50_Calc_Enzyme Cell_Culture Culture Cancer Cell Lines (e.g., BRCA-mutant, BRCA-wildtype) Compound_Treatment Treat Cells with a Range of Compound Concentrations Cell_Culture->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Colony_Formation Colony Formation Assay Compound_Treatment->Colony_Formation PARP_Trapping_Assay PARP Trapping Assay Compound_Treatment->PARP_Trapping_Assay IC50_Calc_Cell Calculate Cytotoxic IC50 Viability_Assay->IC50_Calc_Cell

Caption: A generalized experimental workflow for characterizing the biological activity of PARP inhibitors.

Detailed Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the in vitro inhibitory activity of a compound against the PARP-1 enzyme.

  • Plate Coating: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

  • Reaction Mixture: Recombinant human PARP-1 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+.

  • Compound Addition: The test compound (e.g., a this compound derivative) is added at various concentrations. A known PARP inhibitor (e.g., Olaparib) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation (PARylation) of the histones using the biotinylated NAD+.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A colorimetric or chemiluminescent HRP substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is proportional to the PARP-1 activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[3]

Conclusion

The phthalazinone scaffold represents a promising chemical class for the development of novel PARP inhibitors. As evidenced by the potent enzymatic and cellular activities of certain phthalazinone derivatives, these compounds have the potential to rival or even exceed the efficacy of established PARP inhibitors. The data presented in this guide underscore the importance of continued research into this compound derivatives and other related compounds. Further investigations, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, are warranted to fully elucidate their therapeutic potential in oncology.

References

A Spectroscopic Showdown: Unmasking the Isomers of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 6-Bromophthalazin-1(2H)-one with its positional isomers reveals distinct analytical fingerprints crucial for their unambiguous identification in research and drug development. This guide presents a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with standardized experimental protocols and a logical workflow for their characterization.

Researchers and scientists working with brominated phthalazinone derivatives often encounter the challenge of distinguishing between closely related isomers. The position of the bromine atom on the phthalazinone core significantly influences the electronic environment of the molecule, leading to subtle yet measurable differences in their spectroscopic profiles. This guide provides a side-by-side comparison of the available spectroscopic data for this compound and its isomers, offering a valuable resource for compound verification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of public experimental data for all isomers, this guide will be updated as more information becomes accessible.

¹H NMR Spectroscopic Data

The ¹H NMR spectra are particularly informative for distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. The data is presented for spectra recorded in DMSO-d₆.

Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-7 (ppm)δ H-8 (ppm)Other Signals (ppm)
This compound ~8.3 (s)~7.9 (d)~8.1 (dd)~7.8 (d)~12.7 (br s, NH)
7-Bromophthalazin-1(2H)-one [1]8.39 (s)8.30 (d, J=2.0 Hz)-8.11 (dd, J=8.5, 2.2 Hz)12.82 (br s, NH), 7.90 (d, J=8.3 Hz, H-5)
¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecules. The chemical shifts are sensitive to the electronic effects of the bromine substituent.

CompoundC-1C-4C-4aC-5C-6C-7C-8C-8a
This compound ~159~145~128~129~125~135~126~130
7-Bromophthalazin-1(2H)-one Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: Predicted values are based on the analysis of similar structures. Experimental data will be updated as it becomes available.

Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are expected to be broadly similar, with characteristic absorptions for the N-H, C=O, and aromatic C-H and C=C bonds. The position of the C-Br stretching frequency might show slight variations.

Compoundν (N-H) (cm⁻¹)ν (C=O) (cm⁻¹)ν (C=C) (cm⁻¹)ν (C-Br) (cm⁻¹)
This compound ~3400-3300~1660~1600, 1480~600-500
7-Bromophthalazin-1(2H)-one Data not availableData not availableData not availableData not available

Note: The presented values are typical ranges for the respective functional groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. All isomers share the same nominal molecular weight. The presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

CompoundMolecular WeightKey Fragmentation Ions (m/z)
This compound 225.04 g/mol [2][M+H]⁺: 225/227, loss of Br, loss of CO
7-Bromophthalazin-1(2H)-one 225.04 g/mol [3][M+H]⁺: 225.0[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromophthalazinone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Spectral Width : 0-14 ppm

    • Pulse Angle : 30°

    • Relaxation Delay : 2 s

    • Number of Scans : 16-64

  • ¹³C NMR Parameters :

    • Spectral Width : 0-180 ppm

    • Pulse Program : Broadband proton-decoupled

    • Relaxation Delay : 5 s

    • Number of Scans : 1024-4096

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Record the spectrum using an FT-IR spectrometer.

  • Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters :

    • Ionization Mode : Positive ion mode

    • Mass Range : m/z 50-500

    • Capillary Voltage : 3-4 kV

    • Cone Voltage : 20-40 V

Comparative Workflow

The logical workflow for the spectroscopic comparison and identification of bromophthalazinone isomers is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis & Purification of Isomers NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group & Fingerprint Regions IR->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Identification Unambiguous Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: A logical workflow for the spectroscopic characterization and comparison of bromophthalazinone isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. As more experimental data becomes publicly available, this resource will be updated to provide an even more comprehensive analytical tool for the scientific community.

References

A Comparative Purity Assessment of Synthesized 6-Bromophthalazin-1(2H)-one Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides an objective comparison of a laboratory-synthesized batch of 6-Bromophthalazin-1(2H)-one against a certified reference standard. The following sections detail the analytical methodologies employed, present a comparative data summary, and offer a visual workflow of the assessment process to ensure the integrity and quality of the synthesized compound.

Comparative Analytical Data

The purity of the synthesized this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are juxtaposed with the specifications of a commercially available, high-purity reference standard.

Analytical TechniqueParameterSynthesized this compoundReference Standard
HPLC Purity (Area %)98.9%≥99.5%
Retention Time (min)5.425.41
ImpuritiesSingle largest impurity: 0.45% at 4.28 minNot Detected
¹H NMR Chemical Shifts (δ, ppm)Consistent with proposed structureConforms to structure
Impurity SignalsMinor signals at 2.15 and 3.80 ppmNo extraneous signals detected
¹³C NMR Number of Signals8 signals observed8 signals observed
Signal ConsistencyConsistent with proposed structureConforms to structure
Mass Spectrometry [M+H]⁺ (m/z)224.9708224.9710
Isotopic PatternMatches theoretical pattern for C₈H₅BrN₂OMatches theoretical pattern

Experimental Protocols

Detailed methodologies for the analytical techniques used in this purity assessment are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-8 min: 30% to 80% A

      • 8-10 min: 80% A

      • 10-12 min: 80% to 30% A

      • 12-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized compound and the reference standard were prepared at a concentration of 1 mg/mL in methanol.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.

3. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: 50-500 m/z.

  • Sample Infusion: Samples were dissolved in methanol and infused directly into the mass spectrometer.

Workflow for Purity Assessment

The logical flow of the purity assessment process, from sample preparation to data analysis and comparison, is illustrated in the following diagram.

cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing and Comparison cluster_conclusion Conclusion A Synthesized This compound C Dissolution in Appropriate Solvents A->C B Reference Standard B->C D HPLC Analysis C->D E NMR Spectroscopy (¹H and ¹³C) C->E F Mass Spectrometry C->F G Chromatogram Integration and Purity Calculation D->G H Spectral Interpretation and Structural Confirmation E->H I Mass-to-Charge Ratio and Isotopic Pattern Analysis F->I J Comparative Analysis of Datasets G->J H->J I->J K Purity Assessment Report J->K

Caption: Workflow for the purity assessment of this compound.

comparative analysis of different synthetic routes to 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 6-Bromophthalazin-1(2H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for a given research context.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 5-Bromo-3-hydroxyisobenzofuran-1(3H)-oneRoute 2: From 4-Bromophthalic Acid
Starting Material 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one4-Bromophthalic Acid
Key Reagents Hydrazine monohydrate, IsopropanolHydrazine hydrate, Water
Reaction Type CyclocondensationCyclocondensation
Reported Yield 87%[1]Not explicitly reported for 6-bromo isomer
Reaction Conditions 90 °C, 1.5 hours95 °C
Number of Steps OneOne
Advantages High reported yield, straightforward procedure.Readily available starting material.
Disadvantages Starting material may be less common.Yield for the specific 6-bromo isomer is not well-documented in readily available literature.

Synthetic Pathways Overview

The synthesis of this compound primarily involves the cyclocondensation of a suitable ortho-substituted benzene derivative with hydrazine. The two routes presented here differ in their choice of starting material, which in turn influences the reaction conditions and overall efficiency.

G Synthetic Routes to this compound A 5-Bromo-3-hydroxy- isobenzofuran-1(3H)-one B This compound A->B Hydrazine monohydrate, Isopropanol, 90°C C 4-Bromophthalic Acid D This compound C->D Hydrazine hydrate, Water, 95°C

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromophthalazin-1(2H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromophthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This guide provides an objective comparison of this compound analogs, summarizing their structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug design and development efforts.

Unveiling the Anticancer Potential: From Cytotoxicity to Targeted Inhibition

The phthalazin-1(2H)-one core is a key pharmacophore found in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[1] The bromine substitution at the 6-position of this core offers a valuable vector for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity. Research has primarily focused on evaluating the cytotoxic effects of these analogs against various cancer cell lines and, more specifically, their ability to inhibit PARP-1.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of various phthalazinone derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are a key metric for comparison.

Cytotoxicity of Phthalazinone-Dithiocarbamate Hybrids

A study exploring the hybridization of the phthalazinone scaffold with a dithiocarbamate moiety revealed significant anticancer activity. While not exclusively 6-bromo analogs, this study provides valuable insights into the SAR of substituted phthalazinones. The antiproliferative effects were evaluated against A2780 (ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[2]

Compound IDRXA2780 IC50 (µM)NCI-H460 IC50 (µM)MCF-7 IC50 (µM)
6e HBr5.53 ± 0.09> 5015.2 ± 1.1
8e CH3Br7.51 ± 0.13> 5018.4 ± 1.5
6g HPropargyl5.20 ± 0.13> 507.64 ± 0.5
9a HH> 508.25 ± 0.21> 50
9b H4-CH3> 509.87 ± 0.45> 50
9d H4-Cl> 5010.1 ± 0.7> 50
9g HPropargyl6.75 ± 0.1212.3 ± 0.9> 50
Cisplatin 3.0 ± 0.25.0 ± 0.313.0 ± 1.0

Key SAR Observations:

  • Position of the Dithiocarbamate Moiety: Analogs with the dithiocarbamate scaffold at the N2 position (compounds 6-8 ) generally exhibited better activity against the A-2780 and MCF-7 cell lines. In contrast, those with this moiety at the C4 position (compounds 9 ) were more selective for the NCI-H460 cell line.[2]

  • Substitution on the Benzyl Ring: For the N2-substituted series, a para-bromo substitution on the benzyl ring (compounds 6e and 8e ) resulted in good activity against the A-2780 cell line.[2]

  • Propargyl Group: The presence of a propargyl group (compounds 6g and 9g ) was also favorable for activity, particularly against the A-2780 and MCF-7 cell lines for 6g , and against the A-2780 cell line for 9g .[2]

Cytotoxicity of 4-Aminophthalazinone Derivatives

Another study focused on the synthesis and cytotoxic evaluation of 4-amino substituted phthalazinones. Although these compounds lack the 6-bromo substituent, the SAR at the 4-position of the phthalazinone ring is highly relevant. The cytotoxicity of these compounds was assessed against HT-29 (human colon adenocarcinoma) and PC-3 (human prostate cancer) cell lines.[1]

Compound IDRHT-29 IC50 (µM)PC-3 IC50 (µM)
5d 4-Fluorophenyl29.7920.12
5f 4-Methoxyphenyl27.4127.27
5g 3,4-Dimethoxyphenyl31.4522.40

Key SAR Observations:

  • Substitutions at the 4-position of the phthalazinone ring with various amino groups resulted in cytotoxic activity in the micromolar range against both HT-29 and PC-3 cell lines.[1]

  • The presence of fluorinated and methoxylated phenyl groups at this position appears to be well-tolerated and contributes to the observed anticancer activity.[1]

Targeting PARP-1: A Key Mechanism of Action

The structural similarity of the phthalazin-1(2H)-one core to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, makes it an ideal scaffold for designing PARP inhibitors.[3] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

PARP_Inhibition cluster_inhibition Effect of PARP Inhibitor DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Replication DNA Replication PARP1->Replication stalled replication fork NAD NAD+ NAD->PAR substrate BER Base Excision Repair PAR->BER recruits repair proteins Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB Double-Strand Break Replication->DNA_DSB leads to HR_proficient HR Proficient Cell (Normal Cell) DNA_DSB->HR_proficient repaired by HR HR_deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_deficient unrepaired HR_proficient->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis Inhibitor This compound Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: Mechanism of action of PARP inhibitors in cancer cells.

While specific PARP-1 inhibition data for a series of this compound analogs is not yet publicly available in a comparative format, the established role of the phthalazinone scaffold as a potent PARP-1 inhibitor strongly suggests that these analogs exert their anticancer effects, at least in part, through this mechanism. Further enzymatic assays are required to quantify the PARP-1 inhibitory potency of these specific derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with various concentrations of this compound analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay is used to determine the in vitro enzymatic activity of PARP-1 and the inhibitory potential of the test compounds.

Principle:

The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP-1 activity, and a reduction in the signal indicates inhibition.

Protocol:

  • Plate Coating: A 96-well plate is coated with histone proteins.

  • Reaction Mixture: A reaction mixture containing activated DNA, biotinylated NAD+, and the test compound (this compound analog) at various concentrations is prepared.

  • Enzyme Addition: The reaction is initiated by adding purified PARP-1 enzyme to the wells.

  • Incubation: The plate is incubated to allow the PARP-1 catalyzed reaction to proceed.

  • Detection: Streptavidin-HRP is added to bind to the biotinylated histones.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data demonstrates that substitutions at the N2 and C4 positions can significantly influence the cytotoxic activity and selectivity of these compounds. The strong potential of this scaffold as a PARP-1 inhibitor warrants further investigation.

Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of various substituents at different positions of the this compound ring is needed to establish a more detailed SAR.

  • PARP-1 inhibition profiling: Quantifying the PARP-1 inhibitory activity of a series of this compound analogs is crucial to confirm their mechanism of action and to optimize their potency.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from the comparative data and detailed protocols presented in this guide, researchers can accelerate the design and development of the next generation of this compound-based cancer therapeutics.

References

Cross-Validation of Analytical Methods for the Quantification of 6-Bromophthalazin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 6-Bromophthalazin-1(2H)-one. It details the cross-validation process to ensure consistency and reliability between these methods, supported by hypothetical experimental data and detailed protocols.

The integrity of data in pharmaceutical development relies on well-characterized and validated analytical methods. When multiple analytical methods are used to measure the same analyte, a cross-validation process is essential to demonstrate that the methods provide equivalent results.[1] This ensures that data generated across different laboratories, using different equipment, or by different analysts are comparable and reliable.[1][2] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the experimental design and acceptance criteria outlined in this guide.[3][4][5]

Comparison of Analytical Methods for this compound Quantification

Two prevalent methods for the quantification of small molecules like this compound in pharmaceutical matrices are HPLC with UV detection and LC-MS/MS. Each method offers distinct advantages and is suited for different stages of the drug development lifecycle.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to parent and fragment ion monitoring.
Sensitivity Moderate (typically µg/mL to high ng/mL).High (typically low ng/mL to pg/mL).
Linearity Range Typically 2-3 orders of magnitude.Can span 4-5 orders of magnitude.
Robustness Generally high and well-understood.Can be influenced by matrix effects.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This hypothetical reversed-phase HPLC method is designed for the routine quantification of this compound in a drug substance.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

  • Standard and Sample Preparation:

    • Standard Stock Solution: 1.0 mg/mL of this compound in methanol.

    • Working Standards: Prepared by serial dilution of the stock solution in the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This hypothetical LC-MS/MS method is developed for the quantification of this compound at lower concentrations, for instance, in biological matrices or for impurity profiling.

  • Chromatographic Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 225.0 -> 197.0)

      • Internal Standard (IS): (e.g., a stable isotope-labeled analog)

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Gas Flow, Temperature).

Cross-Validation Protocol

The cross-validation of the HPLC-UV and LC-MS/MS methods will be performed by analyzing the same set of samples with both techniques and comparing the results.[6]

Workflow for Cross-Validation

CrossValidationWorkflow start Start: Define Acceptance Criteria prep_samples Prepare a Set of Validation Samples (e.g., 3 concentrations, n=6) start->prep_samples analyze_hplc Analyze Samples using Validated HPLC-UV Method prep_samples->analyze_hplc analyze_lcms Analyze Samples using Validated LC-MS/MS Method prep_samples->analyze_lcms compare_results Compare Quantitative Results (e.g., Bland-Altman Plot, %Difference) analyze_hplc->compare_results analyze_lcms->compare_results decision Do Results Meet Acceptance Criteria? compare_results->decision pass Cross-Validation Successful: Methods are Interchangeable decision->pass Yes fail Cross-Validation Failed: Investigate Discrepancies decision->fail No end End pass->end fail->end

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined. A common approach is to calculate the percentage difference between the mean results obtained by the two methods for each concentration level.

  • Acceptance Limit: The percentage difference between the mean results of the two methods should not exceed ±15% for each concentration level.

Data Presentation and Comparison

The quantitative data obtained from the cross-validation study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Cross-Validation Results for this compound Quantification

Sample Concentration (Nominal, µg/mL)Mean Concentration (HPLC-UV, µg/mL) (n=6)Mean Concentration (LC-MS/MS, µg/mL) (n=6)% Difference
5.04.955.08+2.6%
50.050.2149.85-0.7%
95.094.7895.32+0.6%
  • % Difference = [(Mean Conc. LC-MS/MS - Mean Conc. HPLC-UV) / Mean Conc. HPLC-UV] x 100

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis.

MethodSelection start Start: Analytical Need question_sensitivity High Sensitivity Required? (e.g., Bioanalysis, Trace Impurities) start->question_sensitivity question_specificity High Specificity Required? (e.g., Complex Matrix) question_sensitivity->question_specificity No use_lcms Select LC-MS/MS question_sensitivity->use_lcms Yes question_specificity->use_lcms Yes use_hplc Select HPLC-UV question_specificity->use_hplc No end End use_lcms->end use_hplc->end

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The cross-validation of analytical methods is a critical step to ensure data integrity and consistency in pharmaceutical analysis.[1][7] For the quantification of this compound, both HPLC-UV and LC-MS/MS can be considered reliable methods, with the choice depending on the specific application's requirements for sensitivity and specificity. The successful cross-validation, as demonstrated by the hypothetical data, confirms that both methods can be used interchangeably within the validated range, providing confidence in the generated analytical results across different platforms and laboratories.[2] Regulatory bodies like the FDA and EMA emphasize the importance of such validation to ensure the quality and safety of pharmaceutical products.[1][8]

References

Unveiling the Cancer-Fighting Potential: A Comparative Guide to the In Vitro Cytotoxicity of 6-Substituted Phthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic performance of various 6-substituted phthalazinone derivatives. The information presented, supported by experimental data from recent studies, aims to facilitate the identification of promising candidates for further investigation in the quest for novel anticancer agents.

Phthalazinone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on the cytotoxic effects of phthalazinones with substitutions at the 6-position, a modification that has shown significant potential in enhancing their activity against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of selected 6-substituted phthalazinone derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDSubstitution at Position 6 and Other Key PositionsTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
11d Varied substitutionsMCF-7 (Breast)2.1Erlotinib1.32[3]
MDA-MB-231 (Breast)0.92Erlotinib1.02[3]
12c Varied substitutionsMCF-7 (Breast)1.4Erlotinib1.32[3]
MDA-MB-231 (Breast)1.89Erlotinib1.02[3]
12d Varied substitutionsMCF-7 (Breast)1.9Erlotinib1.32[3]
MDA-MB-231 (Breast)0.57Erlotinib1.02[3]
9c Varied substitutionsHCT-116 (Colon)1.58Sorafenib3.23[4]
12b Varied substitutionsHCT-116 (Colon)0.32Sorafenib3.23[4]
13c Varied substitutionsHCT-116 (Colon)0.64Sorafenib3.23[4]
7c Phenyl phthalazinone moietyHCT-116 (Colon)1.36--[5]
8b Phenyl phthalazinone moietyHCT-116 (Colon)2.34--[5]
2g Varied substitutionsHepG2 (Liver)0.18Sorafenib-[6]
MCF-7 (Breast)0.15Sorafenib-[6]
4a Varied substitutionsHepG2 (Liver)0.09Sorafenib-[6]
MCF-7 (Breast)0.12Sorafenib-[6]
6c 4-chloro-3-trifluoromethylphenyl biarylureaHCT-116 (Colon)6.2--[1]
MCF-7 (Breast)6.0--[1]
6f 4-chloro-3-trifluoromethylphenyl biarylureaHCT-116 (Colon)3.2--[1]
MCF-7 (Breast)3.1--[1]
4c Pyran-linked phthalazinone-pyrazole hybridA549 (Lung)9.8--[2]
HeLa (Cervical)10.1--[2]
7e 1,4-disubstituted phthalazinylpiperazineMDA-MB-231 (Breast)0.013Vatalanib63.90[7]

Experimental Protocols

The in vitro cytotoxicity of the 6-substituted phthalazinones was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the 6-substituted phthalazinone derivatives for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Mechanisms and Workflow

To better understand the context of these cytotoxicity studies, the following diagrams illustrate a common experimental workflow and a key signaling pathway often targeted by these compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Phthalazinone Synthesis & Characterization Seeding Cell Seeding in 96-well Plates Compound->Seeding CellCulture Cell Line Culture & Maintenance CellCulture->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: A typical experimental workflow for in vitro cytotoxicity testing of phthalazinone derivatives.

Many 6-substituted phthalazinones exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Phthalazinone 6-Substituted Phthalazinone Phthalazinone->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-substituted phthalazinones.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 6-substituted phthalazinones is significantly influenced by the nature of the substituent at the 6-position and other modifications to the phthalazinone core. Studies have revealed several key trends:

  • Biarylurea Moiety: The introduction of a biarylurea group, particularly with a 4-chloro-3-trifluoromethyl substitution pattern on the terminal phenyl ring, has been shown to enhance growth inhibitory activity on cancer cell lines.[1]

  • Phenyl Group: The presence of a phenyl group at position 3 of the phthalazinone ring, as seen in compounds 7c and 8b, can lead to potent cytotoxicity against colon cancer cells.[5]

  • Piperazine Substitution: 1,4-disubstituted phthalazinylpiperazine derivatives have demonstrated excellent selectivity and high potency against breast cancer cells, with compound 7e being significantly more active than the reference drug vatalanib.[7]

  • Hybrid Molecules: The creation of hybrid molecules, such as pyran-linked phthalazinone-pyrazole hybrids, has yielded compounds with notable activity against lung and cervical cancer cell lines.[2]

Conclusion

This comparative guide highlights the significant potential of 6-substituted phthalazinones as a promising class of cytotoxic agents. The diverse range of substitutions explored has led to the identification of compounds with potent and, in some cases, selective activity against various cancer cell lines. The inhibition of key signaling pathways like VEGFR-2 appears to be a common mechanism of action. Further investigation into the structure-activity relationships and optimization of the lead compounds presented here could pave the way for the development of novel and effective anticancer therapeutics.

References

Validating the Mechanism of Action for Anticancer Compounds Derived from 6-Bromophthalazin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, mechanism of action, and experimental validation of anticancer compounds derived from the 6-Bromophthalazin-1(2H)-one scaffold. The focus is on two prominent mechanisms of action: Poly(ADP-ribose) polymerase (PARP) inhibition and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes key biological pathways and experimental workflows to support researchers in the development of novel phthalazinone-based therapeutics.

Comparative Anticancer Activity of Phthalazinone Derivatives

The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of several anticancer agents.[1] Derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The tables below summarize the in vitro efficacy of various phthalazinone derivatives, comparing their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and their target enzymes.

Table 1: Cytotoxicity of Phthalazinone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series A (PARP Inhibitors)
Compound 11cA549 (Lung Carcinoma)Not specified, potentOlaparibNot specified
Compound 16bA549 (Lung Carcinoma)Not specified, potentOlaparibNot specified
Phthalazinone-dithiocarbamate 6gMCF-7 (Breast)7.64 ± 0.5Cisplatin13 ± 1
Phthalazinone-dithiocarbamate 6eA-2780 (Ovarian)5.53 ± 0.09--
Phthalazinone-dithiocarbamate 8eA-2780 (Ovarian)7.51 ± 0.13--
Series B (VEGFR-2 Inhibitors)
Compound 9cHCT-116 (Colon)1.58Sorafenib3.23
Compound 12bHCT-116 (Colon)0.32Sorafenib3.23
Compound 13cHCT-116 (Colon)0.64Sorafenib3.23

Table 2: Enzymatic Inhibition by Phthalazinone Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
PARP Inhibitors
Compound 8aPARP-136Olaparib34
Compound 11cPARP-197Olaparib139
VEGFR-2 Inhibitors
Compound 11VEGFR-2190Sorafenib80
Compound 13bVEGFR-2Not specified, potentSorafenib80

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of phthalazinone derivatives and the validation of their anticancer mechanism of action.

Synthesis of 4-Amino-Substituted Phthalazinone Derivatives

This protocol is adapted from the synthesis of similar phthalazinone derivatives and can be applied to this compound.

  • Bromination of the Phthalazinone Core:

    • Dissolve this compound in a suitable solvent (e.g., acetic acid).

    • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the 4,6-dibromophthalazin-1(2H)-one product.

    • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent if necessary.

  • N-Alkylation (Optional):

    • To a solution of the brominated phthalazinone in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkyl halide.

    • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Palladium-Catalyzed Amination:

    • In a reaction vessel, combine the 4-bromo-phthalazinone derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., dioxane).

    • Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the final compound by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Sorafenib, Olaparib) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

PARP-1 Enzymatic Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.[4][5]

  • Plate Coating:

    • Coat a 96-well plate with histones by adding 50 µL of histone solution (e.g., 20 µg/mL in PBS) to each well and incubating overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (PBST).

    • Block the wells with 200 µL of blocking buffer (e.g., 2% BSA in PBST) for 1 hour at room temperature.

    • Wash the plate again three times with wash buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

    • Add serial dilutions of the test compounds or a reference inhibitor (Olaparib) to the wells.

    • Initiate the reaction by adding the PARP-1 reaction mixture to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value from the dose-response curve.

VEGFR-2 Kinase Assay

This assay evaluates the inhibitory effect of the synthesized compounds on the kinase activity of VEGFR-2.[6][7]

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer, a specific peptide substrate for VEGFR-2, and the test compound at various concentrations.

    • Add the VEGFR-2 enzyme to each well, except for the negative control wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

    • Add the detection reagent to each well and incubate for 10-15 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate the key signaling pathways and a general experimental workflow.

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits DSB Double-Strand Break DNA_Damage->DSB leads to (during replication) PAR PAR Polymer (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->PARP1 inhibits Apoptosis Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR Repair) DSB->Apoptosis triggers

Caption: PARP1 Inhibition Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Phthalazinone_Inhibitor Phthalazinone-based VEGFR-2 Inhibitor Phthalazinone_Inhibitor->VEGFR2 inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Experimental_Workflow Start Start: Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification MoA_Validation Mechanism of Action Validation Hit_Identification->MoA_Validation Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) PARP_Assay PARP-1 Enzymatic Assay MoA_Validation->PARP_Assay Hypothesis: PARP Inhibition VEGFR_Assay VEGFR-2 Kinase Assay MoA_Validation->VEGFR_Assay Hypothesis: VEGFR Inhibition PARP_Assay->Lead_Optimization VEGFR_Assay->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: Experimental Workflow for Drug Discovery.

References

Comparative Docking Analysis of 6-Bromophthalazin-1(2H)-one Derivatives in the PARP1 Active Site: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of 6-Bromophthalazin-1(2H)-one derivatives and related compounds within the active site of Poly(ADP-ribose) polymerase 1 (PARP1). The content is supported by experimental data and detailed methodologies to aid in the rational design of novel PARP1 inhibitors.

The phthalazinone scaffold is a well-established pharmacophore in the design of potent PARP1 inhibitors, with the approved drug Olaparib serving as a prime example.[1][2] The strategic placement of substituents on this core structure is crucial for optimizing binding affinity and selectivity. This guide focuses on derivatives of this compound, a promising starting point for developing novel therapeutic agents. While direct comparative studies on a series of 6-bromo derivatives are limited in publicly available literature, this guide synthesizes data from closely related phthalazinone and benzamide analogs to provide valuable insights into their structure-activity relationships (SAR) and binding interactions within the PARP1 active site.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the PARP1 inhibitory activity and, where available, the molecular docking scores of various phthalazinone and benzamide derivatives. This data allows for a comparative analysis of how different substituents on the core scaffold influence their interaction with the PARP1 active site.

Table 1: PARP1 Inhibitory Activity of Phthalazinone Derivatives

Compound IDStructurePARP1 IC50 (nM)Reference
Olaparib 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one5[2]
Compound 23 (Structure not fully specified in abstract)3.24[1][2]
Compound 11c 4-(4-methoxyphenyl)phthalazin-1(2H)-one97[3]
Compound 30 N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1,2-dihydro-1-oxophthalazin-4-yl)methyl)benzamide8.18

Table 2: Molecular Docking Scores of Benzamide and Other PARP1 Inhibitors

Compound IDScaffoldDocking Score (kcal/mol)SoftwareReference
Compound 17 Pyrido[3,4-d]pyrimidine-phthalazinone hybrid-8.42Maestro Schrödinger[4]
Benzimidazole Carboxamide Derivative Benzimidazole CarboxamideNot specifiedNot specified[5][6]
Urea-based Benzamide 23f Urea-based BenzamideNot specifiedNot specified[7]
Urea-based Benzamide 27f Urea-based BenzamideNot specifiedNot specified[7]

Experimental Protocols: A Blueprint for Your Docking Studies

To ensure the reproducibility and accuracy of in silico experiments, detailed methodologies are paramount. Below are generalized protocols for molecular docking studies targeting the PARP1 active site, based on common practices in the field.

Molecular Docking Workflow

A typical molecular docking workflow involves several key stages, from protein and ligand preparation to the final analysis of the results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select PARP1 Crystal Structure (e.g., PDB ID: 5DS3) Prot_Prep Protein Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB->Prot_Prep Grid_Gen Grid Generation - Define binding site Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking Molecular Docking (e.g., AutoDock Vina, Glide) Lig_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking - Binding energy/score Docking->Scoring Analysis Interaction Analysis - H-bonds, hydrophobic interactions Scoring->Analysis G cluster_parp1 PARP1 Active Site cluster_inhibitor Phthalazinone Inhibitor Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Tyr896 Tyr896 His862 His862 Phthalazinone Phthalazinone Core Phthalazinone->Gly863 H-bond Phthalazinone->Ser904 H-bond Amide Amide Linker Amide->His862 H-bond Substituent Substituent (e.g., Benzyl, Piperazine) Substituent->Tyr907 π-π stacking Substituent->Tyr896 π-π stacking

References

Safety Operating Guide

Proper Disposal of 6-Bromophthalazin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromophthalazin-1(2H)-one, a halogenated heterocyclic compound. Adherence to these protocols is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). This compound is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Ensure that eyewash stations and safety showers are readily accessible. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent exposure.[2]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[2]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[2]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

    • Avoid generating dust during the transfer.

    • Ensure the container is properly sealed and labeled.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[2]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[2]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[2] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.

Crucially, do not dispose of this compound down the drain or in regular trash. [2] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_pure Pure/Unused Chemical cluster_contaminated Contaminated Materials cluster_storage_disposal Storage & Final Disposal A Consult SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Identify Waste Type C->D D1 Transfer Solid to 'Halogenated Organic Waste' Container D->D1 Pure D2 Solid Waste (Gloves, etc.) in Bag to Solid Waste Container D->D2 Contaminated Solid D3 Liquid Waste (Rinsate) to Liquid Waste Container D->D3 Contaminated Liquid E Seal and Label Waste Container D1->E D2->E D3->E F Store in Designated Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Controlled Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromophthalazin-1(2H)-one (CAS No: 75884-70-7). Adherence to these guidelines is critical for ensuring personnel safety, maintaining a secure laboratory environment, and complying with regulatory standards. This compound is a hazardous substance and requires careful handling to prevent adverse health effects.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritant: Causes skin irritation and serious eye irritation.[1][2]

Due to these hazards, it is imperative to utilize appropriate personal protective equipment (PPE) and follow stringent safety procedures at all times.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following PPE. This equipment is designed to minimize exposure through inhalation, skin contact, and eye contact.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene chemical-resistant gloves. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.Provides a crucial barrier against skin contact, which can cause irritation and harmful absorption.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.Protects the eyes from direct contact with the chemical, which is known to cause serious eye irritation.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.Protects the skin on the body and arms from accidental spills and splashes.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Prevents the inhalation of the compound, which is harmful if inhaled.[1]

Operational Plan: Experimental Protocol for Handling

This compound is typically used as a chemical intermediate in organic synthesis, such as in N-alkylation or palladium-catalyzed amination reactions.[3][4] The following is a generalized, step-by-step procedure for its safe handling in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a calibrated analytical balance, appropriate glassware, and all necessary reagents and solvents are available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
  • Don all required personal protective equipment as detailed in the table above.

2. Weighing and Transfer of the Solid Compound:

  • Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.
  • Use a spatula to carefully transfer the desired amount of this compound from its storage container to a pre-tared weighing vessel.
  • Avoid creating dust by handling the solid gently.
  • Securely close the primary storage container immediately after use.

3. Dissolution and Reaction Setup:

  • If the experimental procedure requires dissolving the compound, add the appropriate solvent to the reaction vessel containing the weighed this compound.
  • Perform all subsequent steps, such as the addition of other reagents or heating of the reaction mixture, within the chemical fume hood.
  • Keep the fume hood sash at the lowest practical height to maximize containment.

4. Post-Reaction Work-up and Decontamination:

  • Upon completion of the reaction, allow the apparatus to cool to room temperature before disassembly.
  • Decontaminate all glassware that has been in contact with this compound. This should be done by rinsing with a suitable solvent (e.g., acetone or ethanol) and collecting the rinsate as halogenated organic waste.
  • After the initial solvent rinse, the glassware can be cleaned using standard laboratory procedures.

Disposal Plan

The proper segregation and disposal of this compound and its associated waste are critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including unused product, reaction residues, and solvent rinsates from decontamination, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
  • Solid Waste: Contaminated solid materials such as gloves, weighing paper, and paper towels should be placed in a separate, sealed, and clearly labeled "Solid Halogenated Organic Waste" container.
  • Do Not Mix: Never combine halogenated waste with non-halogenated waste streams.

2. Waste Container Management:

  • Use chemically compatible waste containers, such as high-density polyethylene (HDPE) for liquids.
  • Ensure waste containers are kept securely closed when not in use.
  • Do not overfill waste containers; a general guideline is to fill to no more than 80% capacity.
  • Store waste containers in a designated and well-ventilated satellite accumulation area, preferably with secondary containment.

3. Final Disposal:

  • The final disposal of all waste containing this compound must be conducted through a licensed and approved hazardous waste disposal facility.
  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Transfer Solid fume_hood->weigh dissolve Dissolve and Set Up Reaction weigh->dissolve decontaminate Decontaminate Glassware (Collect Rinsate) dissolve->decontaminate segregate_solid Segregate Solid Waste (Contaminated PPE, etc.) dissolve->segregate_solid Contaminated Disposables segregate_liquid Segregate Liquid Waste (Halogenated Organic) decontaminate->segregate_liquid store_waste Store Waste in Designated Area segregate_liquid->store_waste segregate_solid->store_waste final_disposal Arrange for Professional Disposal store_waste->final_disposal end End of Process final_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromophthalazin-1(2H)-one
Reactant of Route 2
6-Bromophthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.